Diphenyl succinate
Description
Structure
3D Structure
Properties
IUPAC Name |
diphenyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPPRPIIZGLGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060731 | |
| Record name | Butanedioic acid, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-14-7 | |
| Record name | 1,4-Diphenyl butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl succinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 1,4-diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 1,4-diphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTANEDIOIC ACID, DIPHENYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FQX7J39BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Diphenyl Succinate (CAS 621-14-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl succinate (B1194679) (CAS 621-14-7), also known as butanedioic acid, diphenyl ester, is a chemical compound with the molecular formula C16H14O4.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and key applications. It also touches upon the biological significance of related compounds and available toxicological data. This document is intended to serve as a technical resource for professionals in research and development.
Physicochemical Properties
Diphenyl succinate is a white solid at room temperature.[4] Its core physical and chemical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Unit | Source |
| Molecular Formula | C16H14O4 | [1][3][5] | |
| Molecular Weight | 270.28 | g/mol | [1][2][3][5] |
| CAS Number | 621-14-7 | [1][2][3][5] | |
| Melting Point | 121 | °C | [1][6] |
| Boiling Point (estimated) | 330 | °C | [1] |
| Density (estimated) | 1.198 - 1.212 | g/cm³ | [1][6] |
| Flash Point (estimated) | 211.6 | °C | [1][6] |
| Vapor Pressure at 25°C | 3.36E-07 | mmHg | [1] |
| logP (octanol/water) | 2.978 - 3.200 | [5] | |
| Water Solubility (log10WS) | -3.75 | mol/l | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following table summarizes available spectroscopic information for this compound.
| Spectroscopy Type | Data Highlights | Source |
| Infrared (IR) Spectroscopy | The NIST WebBook provides an IR spectrum for this compound, which is essential for identifying functional groups. | [3] |
| NMR Spectroscopy | While specific spectra for this compound are not detailed in the provided results, standard 1H and 13C NMR would be expected to show signals corresponding to the phenyl and succinyl moieties. | [7] |
| Mass Spectrometry (MS) | The molecular weight of 270.28 g/mol is a key parameter determined by mass spectrometry. | [1][2][3][5] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the Fischer esterification of succinic acid with phenol (B47542). A general protocol for the synthesis of related succinate esters involves reacting succinic acid with an excess of the corresponding alcohol in the presence of an acid catalyst and removing the water formed during the reaction.[8]
General Experimental Protocol: Fischer Esterification
A common and effective method for synthesizing diallyl succinate, a related compound, is through the Fischer esterification of succinic acid with allyl alcohol. This principle can be adapted for the synthesis of this compound using phenol. The reaction is typically driven to completion by using an excess of one reactant or by removing the water as it forms, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus.[8][9]
Materials:
-
Succinic acid
-
Phenol
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[8]
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate[8]
Procedure:
-
Combine succinic acid, a molar excess of phenol, a catalytic amount of the acid catalyst, and toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.[8][9]
-
Heat the mixture to reflux. The water produced from the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.[9]
-
Continue the reaction until no more water is collected, indicating the reaction is complete.[8][9]
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with water and brine.[8][9]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).[8]
-
Filter off the drying agent and remove the solvent and excess phenol under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.
Applications
This compound serves as a valuable monomer and intermediate in the synthesis of various polymers, particularly biodegradable polyesters.
Polymer Synthesis
This compound and related succinate esters are important in the synthesis of polymers like poly(butylene succinate) (PBS).[10] PBS is a biodegradable aliphatic polyester (B1180765) produced through the polycondensation of succinic acid or its derivatives with 1,4-butanediol.[10] The transesterification route, which can involve this compound, is a common method for synthesizing PBS.[10]
Biological Activity and Toxicology
While information on the specific biological activity of this compound is limited, structurally related compounds are subjects of significant research, particularly in agriculture and drug development.
Succinate Dehydrogenase Inhibition
Compounds structurally related to this compound, such as diphenyl ether hydrazone derivatives, are being investigated as potent Succinate Dehydrogenase Inhibitors (SDHIs).[10] Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[11][12][13] Inhibition of SDH can disrupt cellular respiration, making it a key target for the development of fungicides.[11][12][13][14] Research has shown that novel diphenyl ether formylhydrazine (B46547) and N-(alkoxy)diphenyl ether carboxamide derivatives exhibit significant antifungal activity by inhibiting SDH.[11][12][13]
Toxicological Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] The available Safety Data Sheet (SDS) indicates that the toxicological properties have not been thoroughly investigated. It is recommended to handle this chemical with standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, and to ensure adequate ventilation.[6]
Conclusion
This compound (CAS 621-14-7) is a well-defined chemical compound with established physicochemical properties. Its primary application lies in polymer chemistry as a monomer for biodegradable polyesters. While the direct biological activity of this compound is not extensively documented, its structural analogs are of significant interest as succinate dehydrogenase inhibitors for fungicidal applications. As with any laboratory chemical, it should be handled with care in accordance with safety guidelines. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this compound in their applications.
References
- 1. chembk.com [chembk.com]
- 2. Butanedioic acid, diphenyl ester | C16H14O4 | CID 69300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Succinic acid - Wikipedia [en.wikipedia.org]
- 5. This compound (CAS 621-14-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Page loading... [guidechem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Supplier|CAS 621-14-7|RUO [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Activity Evaluation of Eco-Friendly Rosin-Diamide-Based Fungicides as Potential Succinate Dehydrogenase Inhibitors for Sustainable Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Diphenyl Succinate: A Technical Overview of its Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the fundamental molecular characteristics of diphenyl succinate (B1194679), a chemical compound of interest in various research and development applications.
Molecular Formula and Weight
The chemical formula and molecular weight are critical parameters for any experimental work, influencing everything from reaction stoichiometry to analytical characterization. Diphenyl succinate's properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₄[1][2][3] |
| Molecular Weight | 270.28 g/mol [1][3] |
| Monoisotopic Mass | 270.08920892 u[2] |
Structural and Chemical Identifiers
Accurate identification of chemical compounds is paramount in scientific research. The following identifiers are internationally recognized for this compound.
| Identifier Type | Identifier |
| CAS Number | 621-14-7[1][2] |
| InChI | InChI=1S/C16H14O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h1-10H,11-12H2[1][3] |
| InChIKey | YDPPRPIIZGLGCJ-UHFFFAOYSA-N[1][3] |
| SMILES | O=C(CCC(=O)Oc1ccccc1)Oc1ccccc1[3] |
Logical Relationship of Molecular Properties
The following diagram illustrates the logical flow from the basic elemental composition to the final calculated molecular weight of this compound.
References
A Technical Guide to the Solubility of Diphenyl Succinate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of diphenyl succinate (B1194679), a significant compound in various chemical syntheses. Due to the limited availability of public quantitative solubility data, this document focuses on providing a robust framework for its experimental determination. It includes qualitative solubility information based on chemical principles and data from analogous compounds, detailed experimental protocols for quantitative analysis, and a discussion of the key factors influencing the solubility of aromatic esters. This guide is intended to be an essential resource for laboratory professionals requiring precise solubility data for diphenyl succinate in their research and development activities.
Introduction
This compound (C₁₆H₁₄O₄, CAS No. 621-14-7) is a diester of succinic acid and phenol. Its molecular structure, featuring two phenyl groups, imparts a significant degree of aromatic character, influencing its physical and chemical properties, including its solubility profile. Understanding the solubility of this compound in common laboratory solvents is critical for a wide range of applications, including its synthesis, purification, and use in reaction chemistry.
This guide addresses the current gap in readily available quantitative solubility data for this compound. By providing a detailed methodology for its determination, we empower researchers to generate the precise data required for their specific applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | [NIST] |
| Molecular Weight | 270.28 g/mol | [NIST] |
| Melting Point | 121 °C | ChemBK |
| Boiling Point | 330 °C (estimate) | ChemBK |
| LogP (Octanol/Water Partition Coefficient) | 2.978 (Calculated) | Cheméo |
| Water Solubility (log₁₀S) | -3.75 (Calculated, in mol/L) | Cheméo |
Qualitative Solubility of this compound
Based on the principle of "like dissolves like" and the known solubility of structurally similar aromatic esters, a qualitative solubility profile for this compound can be inferred. The presence of the polar ester groups and the nonpolar phenyl rings suggests that its solubility will be highest in solvents with intermediate polarity and those capable of interacting with aromatic systems.
| Solvent | Polarity Index | Predicted Qualitative Solubility | Rationale |
| Water | 10.2 | Insoluble | The large nonpolar aromatic groups dominate the molecule's character, making it poorly soluble in the highly polar water. |
| Methanol (B129727) | 6.6 | Slightly Soluble | The polarity of methanol may allow for some interaction with the ester groups, but the phenyl rings limit overall solubility. |
| Ethanol | 5.2 | Soluble | Ethanol's lower polarity compared to methanol, and its ability to engage in hydrogen bonding, likely allows for better solvation of both the polar and nonpolar regions of this compound. |
| Acetone (B3395972) | 5.1 | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar ester groups without the steric hindrance of a hydroxyl group, while its organic character accommodates the phenyl rings. |
| Ethyl Acetate (B1210297) | 4.4 | Soluble | Being an ester itself, ethyl acetate has a compatible polarity and can interact favorably with the ester functionalities of this compound. |
| Dichloromethane | 3.1 | Soluble | Its ability to dissolve a wide range of organic compounds, including those with aromatic character, suggests good solubility. |
| Chloroform (B151607) | 4.1 | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic compounds, including aromatic esters. |
| Diethyl Ether | 2.8 | Soluble | A common nonpolar solvent that should readily dissolve the nonpolar aspects of the molecule. |
| Dimethylformamide (DMF) | 6.4 | Soluble | A polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent capable of dissolving many polar and nonpolar compounds. |
Experimental Determination of this compound Solubility
Given the absence of comprehensive quantitative data, the following experimental protocol, adapted from methodologies for similar compounds, is recommended for the accurate determination of this compound solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (0.45 µm) into a clean, dry vial to remove any undissolved microparticles.
-
-
Quantification:
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution by applying the dilution factor.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, and detector (e.g., UV detector).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve based on peak area.
-
Inject the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in standard units such as g/L, mg/mL, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Perform the experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.
-
Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent.
Caption: Key factors influencing the solubility of this compound.
-
Solute-Solvent Interactions: The fundamental principle of "like dissolves like" dictates that for dissolution to occur, the intermolecular forces between this compound and the solvent molecules must overcome the solute-solute and solvent-solvent interactions.
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. As a molecule with both polar (ester groups) and nonpolar (phenyl rings) regions, this compound is expected to be most soluble in solvents of intermediate polarity.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solute.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the carbonyl oxygen atoms of the ester groups in this compound.
Conclusion
Diphenyl Succinate: A Comprehensive Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety information for diphenyl succinate (B1194679), compiled from various Safety Data Sheets (SDS) and chemical databases. The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.
Chemical and Physical Properties
Diphenyl succinate is a diester of succinic acid and phenol. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for predicting its behavior under various experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₄ | [1][2] |
| Molecular Weight | 270.28 g/mol | [2][3] |
| CAS Number | 621-14-7 | [1][2] |
| EC Number | 210-673-4 | [1][2] |
| Melting Point | 121 °C | [4][5] |
| Boiling Point | 330 °C (estimate) | [4][5] |
| Flash Point | 211.6 °C (estimate) | [4][5] |
| Water Solubility | 68.6 mg/L @ 25 °C (estimate) | [5] |
| logP (o/w) | 3.200 (estimate) | [5] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a respiratory sensitizer.[2][3]
GHS Classification:
| Hazard Class | Category |
| Respiratory Sensitization | 1 |
GHS Label Elements:
-
Pictogram:
-
Health Hazard
-
-
Hazard Statement:
-
Precautionary Statements:
-
Prevention:
-
Response:
-
Disposal:
-
Toxicological Information
| Toxicological Endpoint | Result |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| STOT-Single Exposure | No data available |
| STOT-Repeated Exposure | No data available |
| Aspiration Hazard | No data available |
Experimental Protocols: Specific experimental methodologies for the determination of respiratory sensitization for this compound are not provided in the reviewed safety data sheets. Generally, such classifications are derived from animal studies (e.g., guinea pig maximization test, local lymph node assay) or human evidence. In the absence of specific data, it is prudent to handle this compound with appropriate respiratory protection to minimize the risk of sensitization.
Handling, Storage, and Personal Protection
Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.
Safe Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[1][7] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[11]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9][11]
-
Incompatibilities: Keep away from strong oxidizing agents.[6][8]
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound, emphasizing hazard mitigation.
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or if respiratory symptoms occur, call a physician.[1][2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][9]
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂).[6][9]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][9]
Accidental Release
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
The following diagram outlines the logical relationship between a spill event and the appropriate response actions.
Caption: Logical flow for responding to an accidental release of this compound.
Ecological Information
There is no data available regarding the ecotoxicity (toxicity to fish, daphnia, algae), persistence and degradability, bioaccumulative potential, or mobility in soil of this compound.[1] Discharge into the environment should be avoided.[1]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. The product should be sent to an approved waste disposal plant.[1][2]
This guide is intended as a summary of available safety information and should not replace a thorough review of the complete Safety Data Sheet by qualified professionals before handling the material.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Butanedioic acid, diphenyl ester | C16H14O4 | CID 69300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound, 621-14-7 [thegoodscentscompany.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. alpharesources.com [alpharesources.com]
Diphenyl Succinate: A Technical Guide to Hazards and Precautionary Statements
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and precautionary statements associated with Diphenyl succinate (B1194679). The information is intended to support safe handling and use of this compound in research and development settings. It is important to note that while some hazard information is available, comprehensive toxicological data for Diphenyl succinate is limited. Therefore, this compound should be handled with care, assuming it may have uncharacterized hazardous properties.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified as a respiratory sensitizer (B1316253).[1]
GHS Classification:
-
Hazard Class: Respiratory Sensitization
-
Hazard Category: 1
-
Hazard Statement: H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Signal Word: Danger[1]
Pictogram:
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Precautionary Statements
The following precautionary statements are mandated for the safe handling of this compound[1]:
| Category | P-Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P284 | [In case of inadequate ventilation] wear respiratory protection. | |
| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P342 + P311 | If experiencing respiratory symptoms: Call a POISON CENTER/doctor. | |
| Storage | - | No specific storage precautionary statements are provided. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Quantitative Hazard Data
| Endpoint | Value | Species | Route | Source |
| Acute Oral LD50 | Data not available | - | - | - |
| Acute Dermal LD50 | Data not available | - | - | - |
| Acute Inhalation LC50 | Data not available | - | - | - |
| Skin Irritation | Data not available | - | - | - |
| Eye Irritation | Data not available | - | - | - |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is lacking, the following are detailed summaries of standard OECD (Organisation for Economic Co-operation and Development) protocols that would be employed to assess the key potential hazards of a chemical like this compound.
Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)
Objective: To determine the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of erythema and edema is scored according to a standardized scale (e.g., Draize scale).
-
Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema over a specified observation period.
Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)
Objective: To assess the potential of a substance to cause damage to the eye.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for the presence and severity of lesions.
-
Scoring: Ocular lesions are scored using a standardized system.
-
Reversibility: The reversibility of any observed effects is also assessed over a period of up to 21 days.
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.
Respiratory Sensitization Testing
There is currently no single, internationally validated in vivo or in vitro method for the prospective identification of chemical respiratory sensitizers. The assessment of respiratory sensitization potential is complex and often relies on a weight-of-evidence approach.
Key Information and Potential Test Methods:
-
Human Data: Evidence from human case reports and occupational studies is a primary source of information for classifying a substance as a respiratory sensitizer.
-
Animal Models: While not fully standardized for regulatory use, animal models, such as the mouse IgE test or guinea pig models, can provide valuable information. These tests typically involve an induction phase (initial exposure) and an elicitation phase (challenge exposure) to assess for immune-mediated respiratory responses.
-
In Chemico and In Vitro Methods:
-
Direct Peptide Reactivity Assay (DPRA): This assay measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, which mimics the initial covalent binding of a sensitizer to proteins in the body.
-
KeratinoSens™ Assay: This method uses a reporter gene cell line to measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway, which is a key event in skin sensitization and is also being explored for its relevance to respiratory sensitization.
-
-
In Silico Models: Computational methods, such as Structure-Activity Relationship (SAR) models, can be used to predict the respiratory sensitization potential of a chemical based on its molecular structure.
Signaling Pathways and Logical Relationships
Given the classification of this compound as a respiratory sensitizer, the underlying mechanism is immunological. However, the specific signaling pathway for this compound has not been elucidated. The following diagram illustrates the general logical workflow from hazard identification to the implementation of precautionary measures for a chemical with respiratory sensitization potential.
Caption: Logical workflow from hazard identification to risk management for this compound.
Conclusion
This compound is classified as a respiratory sensitizer (H334), and appropriate precautionary measures, particularly to avoid inhalation, must be taken. There is a significant lack of quantitative toxicological data for this compound, underscoring the need for careful handling. The experimental protocols described provide a framework for how the hazards of such a chemical would be formally assessed. Researchers and drug development professionals should consult the full Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines when working with this compound.
References
An In-depth Technical Guide to the Synthesis of Diphenyl Succinate
This technical guide provides a comprehensive overview of the synthesis of diphenyl succinate (B1194679) from succinic acid and phenol (B47542). Tailored for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, compares various catalytic methods, and offers detailed experimental protocols.
Introduction
Diphenyl succinate is a significant chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and plasticizers.[1] Its synthesis is a classic example of dicarboxylic acid esterification with a less reactive phenol. This guide explores established and novel methods for this conversion, focusing on catalyst efficiency, reaction conditions, and product yield.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from succinic acid and phenol is a Fischer-Speier esterification. In this acid-catalyzed reaction, the carboxylic acid and alcohol (in this case, a phenol) react to form an ester and water. The reaction is reversible, and therefore, strategies to remove water are often employed to drive the equilibrium towards the product.
The general reaction is as follows:
Succinic Acid + 2 Phenol ⇌ this compound + 2 Water
The mechanism involves the protonation of the carboxylic acid group by the acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of phenol.
Caption: General reaction pathway for the synthesis of this compound.
Comparative Analysis of Synthetic Methodologies
Several catalytic systems have been developed for the synthesis of this compound. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This section compares key methodologies.
Phosphorus Oxychloride Catalysis
A traditional and effective method involves the use of phosphorus oxychloride (POCl₃) as both a catalyst and a dehydrating agent. This method provides good yields but involves corrosive and hazardous reagents.
Zeolite Catalysis
Modern approaches utilize solid acid catalysts, such as zeolites, to create a more environmentally friendly and economical process. H+-Zeolite β has been identified as a particularly effective catalyst, offering high yields and the benefits of a heterogeneous system, including ease of catalyst separation and potential for recycling.[1][2]
Other Acid Catalysts
Other catalysts, such as Amberlyst resins and sulfated zirconia, have also been investigated. While they do catalyze the reaction, the reported yields are generally lower than those achieved with H+-Zeolite β.[1]
Data Presentation
The following tables summarize the quantitative data from various synthetic approaches, providing a clear comparison of their effectiveness.
Table 1: Comparison of Catalytic Performance
| Catalyst | Reactant Ratio (Phenol:Succinic Acid) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| Phosphorus Oxychloride | 2:1 | Steam Bath | 2.25 | Benzene (B151609) | 62-67 | [3] |
| H+-Zeolite β (SiO₂/Al₂O₃=150) | 3:1 | 130 | 6 | Toluene (B28343) | ~70 | [1] |
| H+-Zeolite β (SiO₂/Al₂O₃=150) | 3:1 | ~110 | 24 | Toluene | 96 | [2] |
| Cu²⁺-montmorillonite | 3:1 | 130 | 6 | Toluene | 4 | [1] |
| Al³⁺-montmorillonite | 3:1 | 130 | 6 | Toluene | 10 | [1] |
| Sulfated ZrO₂ | 3:1 | 130 | 6 | Toluene | 7 | [1] |
| Amberlyst 15 | 3:1 | 130 | 6 | Toluene | 29 | [1] |
| Amberlyst 45 | 3:1 | 130 | 6 | Toluene | 44 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 621-14-7 | [4] |
| Molecular Formula | C₁₆H₁₄O₄ | [4] |
| Molecular Weight | 270.28 g/mol | [4] |
| Melting Point | 120–121 °C | [3] |
| Boiling Point | 330 °C (estimate) | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using two different catalytic systems.
Protocol 1: Synthesis using Phosphorus Oxychloride
This protocol is adapted from a well-established procedure yielding this compound in high purity.[3]
Materials:
-
Succinic Acid: 118 g (1 mole)
-
Phenol: 188 g (2 moles)
-
Phosphorus Oxychloride: 138 g (83 ml, 0.9 mole)
-
Benzene: 700 ml (total)
-
Ether
Procedure:
-
Combine 118 g of succinic acid, 188 g of phenol, and 138 g of phosphorus oxychloride in a 2-L round-bottomed flask equipped with a reflux condenser and a calcium chloride tube.
-
Heat the mixture on a steam bath in a fume hood for 1.25 hours.
-
Add 500 ml of benzene and continue refluxing for an additional hour.
-
Decant the hot benzene solution from the red, syrupy phosphoric acid residue and filter it into a 1-L Erlenmeyer flask.
-
Extract the residue with two 100-ml portions of hot benzene, filtering these extracts into the same Erlenmeyer flask.
-
Concentrate the combined benzene solution to a volume of approximately 600 ml.
-
Allow the solution to cool, promoting the crystallization of this compound.
-
Filter the colorless crystals using a Büchner funnel with suction.
-
Wash the crystals with three 50-ml portions of ether.
-
Dry the final product on a porous plate at 40°C.
Expected Yield: 167–181 g (62–67%).[3]
Protocol 2: Synthesis using H+-Zeolite β
This protocol describes a greener approach using a reusable solid acid catalyst.[1]
Materials:
-
Succinic Acid: 1 mmol
-
Phenol: 3 mmol
-
H+-Zeolite β (SiO₂/Al₂O₃=150): 0.1 g (calcined at 500°C for 5 h before use)
-
Toluene (dehydrated): 5 mL
-
5% Sodium Hydroxide (B78521) solution
-
Saturated Brine solution
Procedure:
-
Charge a 20-mL round-bottom flask with succinic acid (1 mmol), phenol (3 mmol), the H+-Zeolite β catalyst (0.1 g), and toluene (5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 130°C with stirring (400 rpm) for 6 hours.
-
Cool the reaction mixture to ambient temperature.
-
Filter off the catalyst using a Büchner funnel.
-
Transfer the filtrate to a separatory funnel and wash with a 5% sodium hydroxide solution to remove unreacted succinic acid.
-
Wash the organic phase sequentially with water and saturated brine.
-
Remove the toluene solvent using a rotary evaporator.
-
Dry the resulting product under vacuum overnight.
Expected Yield: Approximately 70% (GC yield).[1] A higher yield of 96% can be achieved by extending the reaction time to 24 hours at a slightly lower temperature of around 110°C.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A generalized experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Laboratory Synthesis of Diphenyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary laboratory methods for the synthesis of diphenyl succinate (B1194679). It includes detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways and workflows to aid in practical application and understanding.
Introduction
Diphenyl succinate is a significant chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and polymers. Its preparation in a laboratory setting can be achieved through several synthetic routes. This guide focuses on two principal, well-documented methods: the direct esterification of succinic acid with phenol (B47542) and a method utilizing phosphorus oxychloride as a dehydrating agent.
Synthesis Methodologies
Direct Esterification of Succinic Acid with Phenol
Direct esterification is a common and effective method for producing this compound. This reaction is typically catalyzed by an acid. Recent advancements have demonstrated high yields using solid acid catalysts, such as zeolites, which offer advantages in terms of separation and reusability.[1][2]
Reaction Scheme:
The following table summarizes the quantitative data for the direct esterification method under different catalytic conditions.
| Catalyst | Molar Ratio (Succinic Acid:Phenol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H⁺-Zeolite β (SiO₂/Al₂O₃=150) | 1:3 | 130 | 6 | ~70 | [1] |
| H⁺-Zeolite β (Si/Al~150) | 1:3 | ~110 (reflux) | 6 | 79 | [2] |
| H⁺-Zeolite β (Si/Al~150) | 1:3 | ~110 (reflux) | 24 | 96 | [2] |
| Cu²⁺-montmorillonite | 1:3 | 130 | 6 | 4 | [1] |
| Al³⁺-montmorillonite | 1:3 | 130 | 6 | 10 | [1] |
| Amberlyst 15 | 1:3 | 130 | 6 | 29 | [1] |
| Amberlyst 45 | 1:3 | 130 | 6 | 44 | [1] |
| None | 1:3 | 130 | 6 | 0 | [1] |
Materials:
-
Succinic acid (1 mmol)
-
Phenol (3 mmol)
-
H⁺-Zeolite β (SiO₂/Al₂O₃=150) catalyst (0.1 g)
-
Toluene (B28343) (5 mL)
-
5% Sodium hydroxide (B78521) solution
-
Saturated brine solution
Procedure:
-
A 20-mL round-bottom flask is charged with succinic acid (1 mmol), phenol (3 mmol), H⁺-Zeolite β catalyst (0.1 g), and toluene (5 mL).
-
The flask is fitted with a reflux condenser.
-
The reaction mixture is heated to 130 °C with stirring (400 rpm) for 6 hours.
-
After the reaction, the mixture is cooled to room temperature.
-
The catalyst is removed by filtration using a Büchner funnel.
-
The filtrate is transferred to a separatory funnel.
-
Unreacted succinic acid is removed by washing with a 5% sodium hydroxide solution.
-
The organic phase is then washed with water and saturated brine.
-
The organic solvent is removed using a rotary evaporator.
-
The resulting product is dried under vacuum overnight to yield this compound.
Synthesis using Phosphorus Oxychloride
This method involves the reaction of succinic acid and phenol in the presence of phosphorus oxychloride, which acts as a dehydrating and activating agent.[3]
Reaction Scheme:
This reaction is more complex and proceeds through the formation of intermediate species. The overall transformation is:
| Reagents | Molar Ratio (Succinic Acid:Phenol:POCl₃) | Temperature | Reaction Time (h) | Yield (%) | Reference |
| Succinic Acid, Phenol, POCl₃ | 1 : 2 : 0.9 | Steam Bath | 2.25 | 62-67 | [3] |
Materials:
-
Succinic acid (118 g, 1 mole)
-
Phenol (188 g, 2 moles)
-
Phosphorus oxychloride (138 g, 83 mL, 0.9 mole)
-
Benzene (B151609) (700 mL total)
-
Ether
Procedure:
-
A 2-liter round-bottomed flask is charged with succinic acid (118 g), phenol (188 g), and phosphorus oxychloride (138 g).
-
The flask is fitted with an efficient reflux condenser, which is capped with a calcium chloride tube.
-
The mixture is heated on a steam bath in a fume hood for 1.25 hours.
-
500 mL of benzene is added, and the mixture is refluxed for an additional hour.
-
The hot benzene solution is decanted from the red, syrupy residue of phosphoric acid and filtered by gravity into a 1-liter Erlenmeyer flask.
-
The syrupy residue is extracted with two 100-mL portions of hot benzene, which are also filtered into the Erlenmeyer flask.
-
The combined benzene solutions are concentrated to a volume of about 600 mL.
-
The solution is allowed to cool, leading to the crystallization of this compound as colorless crystals.
-
The crystals are collected by suction filtration on a Büchner funnel.
-
The collected crystals are washed with three 50-mL portions of ether.
-
The final product is dried on a porous plate at 40 °C. The yield of this compound is 167–181 g (62–67%), with a melting point of 120–121 °C.
Visualizations
The following diagrams illustrate the reaction pathways and experimental workflows described above.
Synthesis Reaction Pathways
Caption: Reaction pathways for the synthesis of this compound.
Experimental Workflow: Direct Esterification
Caption: Experimental workflow for direct esterification.
Experimental Workflow: Phosphorus Oxychloride Method
Caption: Experimental workflow for the phosphorus oxychloride method.
References
Diphenyl Succinate: A Versatile Precursor for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl succinate (B1194679), the diphenyl ester of butanedioic acid, is a versatile and highly functionalized chemical intermediate. Its unique structural features, including two phenyl ester groups, make it an invaluable precursor in a wide array of organic syntheses. This technical guide provides a comprehensive overview of diphenyl succinate's properties, synthesis, and its applications in the preparation of succinic acid derivatives, advanced polymers, and as a scaffold for pharmacologically active molecules. Detailed experimental protocols, quantitative data, and visual diagrams of key chemical processes are presented to facilitate its use in research and development.
Physicochemical Properties of this compound
This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 621-14-7 | [1] |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Melting Point | 120–121 °C | [2] |
| Boiling Point | 330 °C (estimated) | [3] |
| Appearance | Colorless crystals | [2] |
| Solubility | Soluble in hot benzene (B151609), ether. | [2] |
Synthesis of this compound
This compound can be reliably synthesized in the laboratory through the esterification of succinic acid with phenol (B47542). A common and effective method involves the use of phosphorus oxychloride as a dehydrating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
Succinic acid (1.0 mole, 118 g)
-
Phenol (2.0 moles, 188 g)
-
Phosphorus oxychloride (0.9 mole, 83 mL, 138 g)
-
Benzene
-
Ether
Procedure:
-
A mixture of succinic acid, phenol, and phosphorus oxychloride is placed in a 2-liter round-bottom flask equipped with a reflux condenser and a calcium chloride tube.
-
The mixture is heated on a steam bath in a well-ventilated hood for 1.25 hours.
-
500 mL of benzene is added, and the mixture is refluxed for an additional hour.
-
The hot benzene solution is decanted from the residual red syrupy phosphoric acid and filtered.
-
The syrupy residue is extracted with two 100 mL portions of hot benzene, which are also filtered and combined with the initial filtrate.
-
The combined benzene solution is concentrated to a volume of approximately 600 mL and allowed to cool.
-
The this compound separates as colorless crystals upon cooling.
-
The crystals are collected by suction filtration on a Büchner funnel, washed with three 50 mL portions of ether, and dried at 40 °C.
Yield: 167–181 g (62–67%) of this compound with a melting point of 120–121 °C is typically obtained.[2]
Applications in Organic Synthesis
This compound serves as a key building block for a variety of organic molecules due to the reactivity of its ester functionalities.
Stobbe Condensation
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a succinic ester and a ketone or aldehyde, catalyzed by a strong base. It is a cornerstone reaction for the synthesis of alkylidene succinic acids and their derivatives. This compound can be employed in this reaction, typically leading to the formation of a half-ester.
Reaction Mechanism: The mechanism involves the formation of an enolate from the succinic ester, which then undergoes a nucleophilic addition to the carbonyl compound. The resulting alkoxide intermediate cyclizes to form a γ-lactone intermediate, which then undergoes a base-induced elimination to yield the final product.
Synthesis of Succinimide (B58015) Derivatives
This compound can be a precursor for the synthesis of succinimide derivatives, which are prevalent scaffolds in medicinal chemistry, particularly in the development of anticonvulsant drugs. The synthesis involves the reaction of this compound with ammonia (B1221849) or a primary amine to form the corresponding succinimide.
Plausible Synthetic Pathway:
-
Ammonolysis/Aminolysis: this compound reacts with ammonia or a primary amine, leading to the displacement of the phenoxy groups and the formation of succinamide (B89737) or an N-substituted succinamide.
-
Cyclization: Under thermal conditions, the intermediate succinamide undergoes intramolecular cyclization with the elimination of ammonia or the primary amine to form the succinimide ring.
While direct conversion from this compound is plausible, a more common laboratory-scale synthesis of N-substituted succinimides involves the reaction of succinic anhydride (B1165640) with a primary amine. This compound can be readily hydrolyzed to succinic acid, which can then be converted to succinic anhydride.
Synthesis of Phenylsuccinic Acid
Phenylsuccinic acid, a valuable building block in organic synthesis, can be prepared through multi-step procedures. While not a direct conversion from this compound, its synthesis often involves precursors that can be derived from succinic acid. A common method involves the reaction of phenylacetate (B1230308) with chloracetate followed by hydrolysis.
Polymer Synthesis
This compound is a potential monomer for the synthesis of polyesters, such as poly(butylene succinate) (PBS), a biodegradable polymer with significant industrial interest. The synthesis is typically achieved through a polycondensation reaction with a diol, such as 1,4-butanediol (B3395766). The reaction proceeds via transesterification, where the phenoxy groups of this compound are displaced by the hydroxyl groups of the diol, forming the polyester (B1180765) backbone and releasing phenol as a byproduct.
Experimental Protocol: Polycondensation of this compound with 1,4-Butanediol
Materials:
-
This compound
-
1,4-Butanediol
-
Transesterification catalyst (e.g., titanium(IV) butoxide, zinc acetate)
-
High-vacuum line and Schlenk flask
Procedure (General Outline):
-
Equimolar amounts of this compound and 1,4-butanediol are charged into a Schlenk flask equipped with a mechanical stirrer and a distillation outlet connected to a high-vacuum line.
-
A catalytic amount of the transesterification catalyst is added.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to melt the reactants and initiate the transesterification reaction (typically 180-220 °C). Phenol is evolved as a byproduct and is removed by distillation.
-
After the initial stage of polycondensation at atmospheric pressure, a high vacuum is applied to facilitate the removal of the remaining phenol and drive the polymerization to completion, thereby increasing the molecular weight of the resulting poly(butylene succinate).
-
The reaction is continued until the desired viscosity of the polymer melt is achieved.
-
The polymer is then cooled and can be isolated for further characterization.
Table 2: Representative Conditions for Polycondensation of Succinic Esters
| Succinic Ester | Diol | Catalyst | Temperature (°C) | Pressure | Reference(s) |
| Diethyl Succinate | 1,4-Butanediol | Novozym 435 (lipase) | 70-90 | Atmospheric | [2] |
| Dimethyl Succinate | 1,4-Butanediol | Titanium(IV) isopropoxide | 190-230 | High Vacuum | [4] |
| This compound | 1,4-Butanediol | Titanium(IV) butoxide | 180-240 | High Vacuum | (General procedure) |
Applications in Drug Development
The succinimide core, accessible from this compound, is a privileged structure in medicinal chemistry, most notably in the development of anticonvulsant drugs. For instance, ethosuximide, an established anti-epileptic drug, features a succinimide ring. The synthesis of more complex, substituted succinimides can be envisioned starting from this compound.
Potential Synthesis of Anticonvulsant Scaffolds
Derivatives of 3,3-diphenyl-2,5-dioxopyrrolidine have shown promising anticonvulsant activity. A plausible, albeit multi-step, synthetic route from this compound could involve:
-
Stobbe Condensation: Reaction of this compound with benzophenone (B1666685) to yield a diphenyl-substituted succinic acid derivative.
-
Reduction and Cyclization: Subsequent chemical transformations to form the 3,3-diphenylsuccinimide core.
-
Functionalization: Further modification of the succinimide nitrogen to introduce various side chains, which can modulate the pharmacological activity.
The mechanism of action for many succinimide-based anticonvulsants involves the blockade of T-type calcium channels in the thalamus, which are implicated in the generation of absence seizures.
Spectral Data
The characterization of this compound is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is typically observed in the region of 1750-1770 cm⁻¹ due to the C=O stretching of the ester groups. Bands corresponding to the C-O stretching of the ester and the aromatic C=C stretching are also present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show a singlet for the four equivalent methylene (B1212753) protons (C-CH₂-CH₂-C) of the succinate backbone. The aromatic protons of the two phenyl groups would appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups (typically in the range of δ 170-175 ppm), the methylene carbons of the succinate backbone, and the carbons of the phenyl rings.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 270. Common fragmentation patterns would involve the loss of a phenoxy radical (•OPh, 93 amu) to give a fragment at m/z 177, and the loss of phenol (HOPh, 94 amu) via a McLafferty-type rearrangement. Further fragmentation of the succinyl portion would also be observed.
Conclusion
This compound is a readily accessible and highly valuable precursor in organic synthesis. Its utility in the Stobbe condensation, as a monomer for biodegradable polyesters, and as a potential starting material for the synthesis of pharmacologically active succinimide derivatives underscores its importance in both academic research and industrial applications. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this versatile molecule in the development of novel materials and therapeutics.
References
Hydrolysis of Diphenyl Succinate: A Technical Guide to Reaction Mechanisms and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the acidic and basic hydrolysis of diphenyl succinate (B1194679). It delves into the underlying reaction mechanisms, factors influencing reaction kinetics, and detailed experimental protocols for studying these transformations. While specific kinetic data for diphenyl succinate is not extensively available in the public domain, this guide synthesizes information from analogous compounds to provide a robust framework for understanding and predicting its hydrolytic behavior. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are working with or developing compounds containing succinate ester moieties.
Introduction
This compound is a diester of succinic acid and phenol (B47542). The hydrolysis of such esters is a fundamental organic reaction with significant implications in various scientific disciplines, including drug metabolism and materials science. The stability of the ester linkage under different pH conditions is a critical determinant of a molecule's in vivo half-life and degradation profile. This guide explores the two primary pathways for the hydrolysis of this compound: acid-catalyzed and base-catalyzed (saponification) reactions.
The acid-catalyzed hydrolysis is a reversible process, typically following a bimolecular A-2 mechanism.[1] In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible reaction that proceeds via a nucleophilic acyl substitution.[2][3] Understanding the kinetics and mechanisms of these processes is crucial for predicting the stability and degradation products of pharmaceuticals and other functional molecules containing the this compound scaffold.
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of esters like this compound generally proceeds through a specific acid-catalyzed, bimolecular (A-2) mechanism.[1] This multi-step process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms of the this compound molecule by a hydronium ion (H₃O⁺). This step is a rapid equilibrium.[4]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the phenoxy groups, converting it into a better leaving group (phenol).
-
Elimination of Phenol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of phenol.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield phenyl succinic acid and regenerate the hydronium ion catalyst. The second ester group can then undergo hydrolysis through the same mechanism to yield succinic acid and another molecule of phenol.
Mechanism of Basic Hydrolysis (Saponification)
The base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol.[2] For this compound, the reaction with a strong base, such as sodium hydroxide (B78521), will produce sodium succinate and phenol.
The mechanism involves the following steps:
-
Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[3]
-
Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This leads to the cleavage of the carbon-oxygen bond and the expulsion of the phenoxide ion (PhO⁻) as the leaving group.
-
Acid-Base Reaction: The phenoxide ion is a relatively good leaving group. The carboxylic acid formed is immediately deprotonated by the strongly basic phenoxide ion or another hydroxide ion present in the reaction mixture. This acid-base reaction is essentially irreversible and drives the overall reaction to completion, forming the sodium salt of the carboxylic acid (sodium phenyl succinate) and phenol. The second ester group is subsequently hydrolyzed by the same mechanism to yield sodium succinate.
Quantitative Data
Table 1: Acid-Catalyzed Hydrolysis of N-(4-substitutedaryl) succinimides at 50.0±0.1°C [1]
| Substituent | Acid | Rate Constant (k₁) |
| 4-Chloro | HCl | Varies with acid concentration |
| 4-Chloro | H₂SO₄ | Varies with acid concentration |
| 4-Chloro | HClO₄ | Varies with acid concentration |
Note: The study indicates that the hydrolysis rate increases with acid concentration up to 7.00 M and then decreases. The catalytic efficiency was found to be in the order of HCl > H₂SO₄ > HClO₄, which is characteristic of an A-2 mechanism.[1]
Table 2: Alkaline Hydrolysis of Diaryl Sulfate (B86663) Diesters [5]
| Compound | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
| 4-chloro-3-nitrophenyl phenyl sulfate | 88.0 ± 0.1 | -37 ± 1 |
| 4-nitrophenyl phenyl sulfate | 84.83 ± 0.06 | -50.2 ± 0.5 |
Note: Although these are sulfate esters, the data illustrates the influence of substituents on the activation parameters for the hydrolysis of diaryl esters.
Experimental Protocols
The following are generalized protocols for the acidic and basic hydrolysis of this compound. These should be adapted and optimized for specific experimental setups and analytical requirements.
Acid-Catalyzed Hydrolysis
Objective: To monitor the rate of acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution (e.g., 1 M)
-
Suitable organic solvent (e.g., acetonitrile (B52724) or ethanol (B145695), HPLC grade)
-
Deionized water
-
Reaction vessel with temperature control (e.g., a jacketed beaker or round-bottom flask with a condenser)
-
Magnetic stirrer and stir bar
-
Analytical instrument for monitoring the reaction (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 10 mM).
-
In the temperature-controlled reaction vessel, place a known volume of the standardized acid solution and allow it to equilibrate to the desired temperature (e.g., 50 °C).
-
-
Initiation of Reaction:
-
Initiate the hydrolysis by adding a small, known volume of the this compound stock solution to the pre-heated acid solution with vigorous stirring. The final concentration of the ester should be in the low millimolar range.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold, neutral buffer or by adding a base to neutralize the acid catalyst.
-
Analyze the quenched samples using a suitable analytical method. For example, HPLC-UV can be used to monitor the disappearance of the this compound peak and the appearance of the phenyl succinic acid and phenol peaks.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the this compound concentration versus time plot.
-
Base-Catalyzed Hydrolysis (Saponification)
Objective: To determine the rate of saponification of this compound.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Suitable organic solvent (e.g., ethanol)
-
Deionized water
-
Reaction vessel with temperature control and reflux condenser
-
Magnetic stirrer and stir bar
-
Burette and titration equipment
-
Phenolphthalein (B1677637) indicator
-
Standardized hydrochloric acid (HCl) solution for back-titration (e.g., 0.1 M)
Procedure:
-
Preparation of Reaction Mixture:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of ethanol in the reaction vessel.
-
In a separate flask, prepare a known volume of standardized NaOH solution.
-
-
Initiation of Reaction:
-
Add a known excess of the standardized NaOH solution to the this compound solution.
-
Heat the mixture to a specific temperature (e.g., 60 °C) under reflux with stirring.
-
-
Monitoring the Reaction by Titration:
-
At various time intervals, withdraw a known volume of the reaction mixture.
-
Immediately cool the aliquot in an ice bath to stop the reaction.
-
Titrate the unreacted NaOH in the aliquot with the standardized HCl solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
From the initial concentration of NaOH and the stoichiometry of the reaction (1 mole of this compound reacts with 2 moles of NaOH), determine the concentration of this compound remaining at each time point.
-
Plot the appropriate function of concentration versus time to determine the second-order rate constant. For a reaction that is first order in both ester and hydroxide, a plot of 1/([Ester]t) versus time will be linear if the initial concentrations are equal, or a more complex integrated rate law should be used if they are not.
-
Conclusion
The hydrolysis of this compound is a fundamental chemical transformation that can proceed through distinct mechanisms under acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible process characterized by an A-2 mechanism, while base-catalyzed hydrolysis (saponification) is an irreversible reaction driven by the formation of a stable carboxylate salt. The rate of these reactions is influenced by factors such as pH, temperature, and the concentration of reactants and catalysts. Although specific kinetic data for this compound is limited, the principles and experimental protocols outlined in this guide provide a solid foundation for researchers to investigate and understand the hydrolytic stability of this and related compounds. This knowledge is essential for the rational design of drugs and materials with desired degradation profiles.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. Analysis of linear free-energy relationships combined with activation parameters assigns a concerted mechanism to alkaline hydrolysis of x-substituted phenyl diphenylphosphinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Diphenyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for diphenyl succinate (B1194679), a key chemical intermediate. The information presented herein is intended to support research and development activities by providing detailed spectral data and the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for diphenyl succinate.
Table 1: Predicted ¹H NMR Spectroscopic Data
Disclaimer: The following ¹H NMR data is predicted based on established chemical shift principles and may not reflect experimentally determined values.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 | d | 4H | ortho-Protons of Phenyl Rings |
| ~7.25 | t | 4H | meta-Protons of Phenyl Rings |
| ~7.10 | t | 2H | para-Protons of Phenyl Rings |
| ~3.10 | s | 4H | Methylene Protons (-CH₂-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Disclaimer: The following ¹³C NMR data is predicted based on established chemical shift principles and may not reflect experimentally determined values.
| Chemical Shift (δ) ppm | Assignment |
| ~171.0 | Carbonyl Carbon (C=O) |
| ~150.5 | ipso-Carbon of Phenyl Rings |
| ~129.5 | ortho/meta-Carbons of Phenyl Rings |
| ~126.0 | para-Carbon of Phenyl Rings |
| ~121.5 | ortho/meta-Carbons of Phenyl Rings |
| ~29.5 | Methylene Carbon (-CH₂-CH₂-) |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
| ~1760 | Strong | C=O Stretch (Ester) |
| ~1590, 1490 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1200 | Strong | C-O Stretch (Ester) |
Table 4: Mass Spectrometry (GC-MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 270 | Moderate | [M]⁺ (Molecular Ion) |
| 177 | High | [M - C₆H₅O]⁺ |
| 94 | Moderate | [C₆H₅OH]⁺ (Phenol) |
| 77 | High | [C₆H₅]⁺ (Phenyl) |
| 55 | High | [C₃H₃O]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal TMS standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A benchtop FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is transferred to a pellet-pressing die.
-
A hydraulic press is used to apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
A background spectrum of the empty sample compartment is collected.
-
The KBr pellet containing the sample is placed in the spectrometer's sample holder.
-
The sample spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280°C.
-
MS Scan Range: m/z 40-500.
Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the eluting peaks are analyzed to identify the molecular ion and characteristic fragment ions of this compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Unveiling the Structural Characteristics of Diphenyl Succinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Diphenyl Succinate (B1194679)
A compilation of the known physical and chemical properties of diphenyl succinate is presented below. These parameters are essential for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₄ | [1][2][3] |
| Molecular Weight | 270.28 g/mol | [3][4] |
| CAS Number | 621-14-7 | [2][3][4] |
| Melting Point | 120–121 °C | [5] |
| Appearance | Colorless crystals | [5] |
| SMILES | C1=CC=C(C=C1)OC(=O)CCC(=O)OC2=CC=CC=C2 | [1] |
| InChI | InChI=1S/C16H14O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h1-10H,11-12H2 | [1][2] |
| InChIKey | YDPPRPIIZGLGCJ-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
A reliable method for the preparation of this compound involves the reaction of succinic acid with phenol (B47542) in the presence of a dehydrating agent.[5]
Experimental Protocol:
-
Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, combine 118 g (1 mole) of succinic acid, 188 g (2 moles) of phenol, and 138 g (83 ml, 0.9 mole) of phosphorus oxychloride.[5]
-
Heating: Heat the mixture on a steam bath in a fume hood for 1.25 hours.[5]
-
Solvent Addition and Reflux: Add 500 ml of benzene (B151609) to the reaction mixture and continue to reflux for an additional hour.[5]
-
Extraction: Decant the hot benzene solution from the residual red syrupy phosphoric acid and filter it by gravity into a 1-liter Erlenmeyer flask. Extract the residue with two 100 ml portions of hot benzene, filtering these extracts into the same Erlenmeyer flask.[5]
-
Crystallization: Concentrate the combined benzene solutions to a volume of approximately 600 ml. Allow the pale yellow solution to cool, which will cause the this compound to separate as colorless crystals.[5]
-
Isolation and Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with three 50 ml portions of ether and then dry them on a porous plate at 40 °C. The expected yield is 167–181 g (62–67%).[5]
Unraveling the Crystal Structure: A Generalized Workflow
While specific experimental data for the crystal structure determination of this compound is not available, the following diagram illustrates the standard workflow for single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[6][7]
References
- 1. PubChemLite - this compound (C16H14O4) [pubchemlite.lcsb.uni.lu]
- 2. This compound [webbook.nist.gov]
- 3. Butanedioic acid, diphenyl ester | C16H14O4 | CID 69300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Prepartion of this compound - Chempedia - LookChem [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
The Genesis of Diphenyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of diphenyl succinate (B1194679), from its historical discovery to modern synthesis protocols. Quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz illustrate critical workflows and relationships.
Historical Context and Discovery
The latter half of the 19th century was a period of immense progress in organic chemistry, with the elucidation of molecular structures and the development of novel synthetic methods. The study of esters, organic compounds formed from alcohols and carboxylic acids, was a significant area of research. The term "ester" itself was introduced in the first half of the 19th century by the German chemist Leopold Gmelin.[1] A pivotal development in ester synthesis was the acid-catalyzed esterification method developed by Emil Fischer and Arthur Speier in 1895, which became a foundational technique in organic chemistry.
Succinic acid, the precursor to diphenyl succinate, has been known for centuries, first isolated in 1546 from the distillation of amber.[2] Its potential as a building block for more complex molecules was increasingly recognized by chemists in the 19th century.
While a definitive single "discovery" of this compound is not prominently documented, early preparations were reported in German chemical literature. An early synthesis was described by Rasinski in the Journal für Praktische Chemie in 1882 . Later, in 1902 , a more detailed synthesis was published by Bischoff and Hedenstrom in the prestigious Berichte der deutschen chemischen Gesellschaft. These early methods laid the groundwork for the refined procedures used today. The work of Richard Anschütz, a prominent German organic chemist of the same era, on dicarboxylic acids and their derivatives also contributed to the broader understanding of these compounds.
Experimental Protocols
This section details both an early and a modern, optimized protocol for the synthesis of this compound. The evolution of the methodology highlights the advancements in chemical techniques and safety.
Early Synthesis (Bischoff and Hedenstrom, 1902)
The early synthesis of this compound involved the reaction of succinyl chloride with phenol (B47542). This method, while effective, utilized a more reactive and hazardous starting material (succinyl chloride) compared to modern procedures.
Reactants and Conditions:
| Reactant | Molar Ratio | Notes |
| Succinyl Chloride | 1 | --- |
| Phenol | 2 | --- |
| Solvent | Benzene (B151609) | Used to dissolve reactants and facilitate the reaction. |
| Temperature | Not specified, likely room temperature followed by heating. | Early procedures often lacked precise temperature control. |
Procedure:
-
A solution of succinyl chloride in dry benzene was prepared.
-
To this, a solution of phenol in benzene was added gradually.
-
The reaction mixture was likely stirred and possibly heated to drive the reaction to completion.
-
The product, this compound, would have been isolated by removal of the solvent and purification, likely through recrystallization.
Modern Synthesis (Organic Syntheses, 1954)
A well-established and reliable method for the preparation of this compound was published in Organic Syntheses. This procedure utilizes succinic acid and phenol in the presence of a dehydrating agent, phosphorus oxychloride.
Reactants and Conditions:
| Reactant/Reagent | Amount (moles) | Amount (grams) | Notes |
| Succinic Acid | 1.0 | 118 | |
| Phenol | 2.0 | 188 | |
| Phosphorus Oxychloride | 0.9 | 138 (83 mL) | Dehydrating agent. |
| Benzene | - | 500 mL + 2x100 mL | Solvent. |
| Ether | - | 3x50 mL | For washing the product. |
Procedure:
-
A mixture of succinic acid (118 g, 1 mole), phenol (188 g, 2 moles), and phosphorus oxychloride (138 g, 0.9 mole) is placed in a 2-liter round-bottomed flask equipped with a reflux condenser.
-
The mixture is heated on a steam bath for 1.25 hours.
-
Benzene (500 mL) is added, and the mixture is refluxed for an additional hour.
-
The hot benzene solution is decanted from the residual phosphoric acid.
-
The residue is extracted with two 100 mL portions of hot benzene.
-
The combined benzene solutions are concentrated to approximately 600 mL and allowed to cool.
-
The crystallized this compound is collected by filtration, washed with ether, and dried.
Yield and Characterization:
| Property | Value |
| Yield | 167-181 g (62-67%) |
| Melting Point | 120-121 °C |
| Appearance | Colorless crystals |
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the synthesis of this compound.
Caption: Modern synthesis workflow for this compound.
Caption: Reaction scheme for the early synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(butylene succinate) (PBS) Using Diphenyl Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(butylene succinate) (PBS), a biodegradable polyester (B1180765), utilizing diphenyl succinate (B1194679) and 1,4-butanediol (B3395766) as key monomers. This method leverages the high reactivity of aryl esters for efficient polymerization.
Introduction
Poly(butylene succinate) (PBS) is a promising biodegradable polymer with applications in packaging, agriculture, and medicine due to its excellent mechanical properties and environmental compatibility.[1][2] The synthesis of PBS is typically achieved through a two-step polycondensation process involving either the esterification of succinic acid with 1,4-butanediol (BDO) or the transesterification of a succinic acid diester with BDO.[3][4]
While dialkyl succinates like dimethyl succinate and diethyl succinate are commonly used, the use of diphenyl succinate offers a potential advantage. Aryl esters are known to be more reactive in transesterification reactions compared to alkyl esters.[5] This is attributed to the better leaving group ability of the corresponding aryl alcohol (phenol), which can facilitate the polymerization process and potentially lead to high molecular weight polymers under milder conditions.[5]
This document outlines the theoretical basis and a detailed experimental protocol for the synthesis of PBS via the transesterification of this compound with 1,4-butanediol.
Reaction Principle
The synthesis of PBS from this compound and 1,4-butanediol is a two-stage process:
-
Transesterification: In the first stage, this compound reacts with 1,4-butanediol at elevated temperatures in the presence of a catalyst. This reaction forms bis(4-hydroxybutyl) succinate oligomers and releases phenol (B47542) as a byproduct.
-
Polycondensation: In the second stage, the temperature is further increased, and a vacuum is applied to facilitate the removal of excess 1,4-butanediol and phenol. This drives the equilibrium towards the formation of high molecular weight poly(butylene succinate).
The overall reaction is as follows:
n (C₆H₅OOC(CH₂)₂COOC₆H₅) + (n+1) HO(CH₂)₄OH → HO[(CH₂)₄OOC(CH₂)₂COO]n(CH₂)₄OH + 2n C₆H₅OH
Data Presentation
The following table summarizes representative quantitative data for the synthesis of PBS using this compound. These values are based on typical results obtained for PBS synthesis and serve as a benchmark for the expected outcomes of the described protocol.
| Parameter | Value |
| Monomer Ratio (this compound:1,4-Butanediol) | 1:1.1 |
| Catalyst | Titanium (IV) butoxide (TBT) |
| Catalyst Concentration | 0.1 mol% (relative to this compound) |
| Transesterification Temperature | 180-200°C |
| Transesterification Time | 2-3 hours |
| Polycondensation Temperature | 220-240°C |
| Polycondensation Time | 3-5 hours |
| Vacuum Pressure | <1 Torr |
| Resulting Polymer Molecular Weight (Mn) | 30,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Melting Temperature (Tm) | 110-115°C |
| Glass Transition Temperature (Tg) | -35 to -30°C |
Experimental Protocols
This section provides a detailed methodology for the synthesis of poly(butylene succinate) from this compound and 1,4-butanediol via a two-step melt polycondensation.
Materials
-
This compound (≥98%)
-
1,4-Butanediol (BDO) (≥99%)
-
Titanium (IV) butoxide (TBT) (≥97%)
-
Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
-
Methanol (B129727) (for purification)
-
Chloroform (B151607) (for analysis)
Equipment
-
A 250 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and a receiving flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with a temperature controller
-
Schlenk line
Procedure
Step 1: Transesterification
-
Reactor Setup: Assemble the reaction apparatus (three-necked flask, mechanical stirrer, distillation head, and nitrogen inlet). Ensure all glassware is dry and the system is purged with nitrogen to create an inert atmosphere.
-
Charging Monomers: Charge the reactor with this compound (e.g., 0.1 mol, 27.03 g) and 1,4-butanediol (e.g., 0.11 mol, 9.91 g). The slight excess of BDO compensates for any loss during the reaction.
-
Catalyst and Antioxidant Addition: Add the catalyst, titanium (IV) butoxide (e.g., 0.1 mmol, 34 µL), and a small amount of antioxidant (e.g., 0.1 wt%) to the reaction mixture.
-
Heating and Reaction: Begin stirring and gradually heat the mixture to 180-200°C under a gentle stream of nitrogen. Phenol will start to distill off as the transesterification reaction proceeds.
-
Monitoring: Continue the reaction for 2-3 hours, or until approximately 80-90% of the theoretical amount of phenol has been collected in the receiving flask.
Step 2: Polycondensation
-
Temperature Increase and Vacuum Application: Gradually increase the temperature to 220-240°C.
-
Vacuum: Slowly apply vacuum to the system, gradually reducing the pressure to below 1 Torr. This will facilitate the removal of the remaining phenol and excess 1,4-butanediol, driving the polymerization to completion.
-
Observation: The viscosity of the reaction mixture will noticeably increase as the molecular weight of the polymer builds up.
-
Reaction Completion: Continue the polycondensation for 3-5 hours under high vacuum. The reaction is considered complete when the stirring of the highly viscous polymer melt becomes difficult.
-
Cooling and Isolation: Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the flask.
-
Purification (Optional): The synthesized PBS can be purified by dissolving it in chloroform and precipitating it in cold methanol to remove any unreacted monomers or oligomers. The purified polymer should then be dried in a vacuum oven at 50°C for 24 hours.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of poly(butylene succinate) using this compound.
Caption: Workflow for PBS synthesis from this compound.
Logical Relationship of Synthesis Stages
The following diagram illustrates the logical progression and key transformations during the synthesis process.
Caption: Logical progression of PBS synthesis.
References
Application Notes and Protocols for Polyester Synthesis Using Diphenyl Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of polyesters using diphenyl succinate (B1194679) as a monomer. The methodologies outlined below are suitable for researchers in polymer chemistry, materials science, and drug delivery, offering pathways to produce a range of aliphatic polyesters.
Introduction
Diphenyl succinate is a valuable monomer for polyester (B1180765) synthesis, particularly in applications where high reaction temperatures and catalyst-free or mild catalytic conditions are desirable. The use of this compound in transesterification reactions is advantageous due to the excellent leaving group potential of phenol (B47542), which can drive the polymerization reaction forward. This document details two primary methods for polyester synthesis using this compound: melt polycondensation and enzymatic polymerization. These protocols are designed to be adaptable for synthesis with various diols to achieve polyesters with tailored properties for applications such as drug delivery matrices, biodegradable plastics, and specialty elastomers.
Data Presentation
The following tables summarize typical properties of polyesters synthesized from succinate monomers. While specific data for this compound-derived polyesters is limited in publicly available literature, the data for polyesters from diethyl succinate and succinic acid provide a useful benchmark for expected performance.
Table 1: Thermal Properties of Succinate-Based Polyesters
| Polyester | Monomers | Synthesis Method | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| Poly(butylene succinate) (PBS) | Diethyl succinate, 1,4-Butanediol | Enzymatic (in diphenyl ether) | -35 to -30 | 110 - 115 | >300 |
| Poly(butylene succinate) (PBS) | Succinic acid, 1,4-Butanediol | Melt Polycondensation | -32 | 114 | ~350 |
| Poly(ethylene succinate) (PES) | Succinic acid, Ethylene glycol | Melt Polycondensation | -12 | 102 - 106 | ~340 |
Table 2: Molecular Weight Data for Succinate-Based Polyesters
| Polyester | Monomers | Synthesis Method | Number Average MW (Mn) ( g/mol ) | Weight Average MW (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Poly(butylene succinate) (PBS) | Diethyl succinate, 1,4-Butanediol | Enzymatic (in diphenyl ether) | 10,000 - 25,000[1] | 34,000 - 38,000[2][3] | 1.5 - 2.5 |
| Poly(butylene succinate-co-itaconate) | Diethyl succinate, Dimethyl itaconate, 1,4-Butanediol | Enzymatic (in diphenyl ether) | 13,288[3] | - | - |
| Poly(alkylene succinate)s | Succinic acid, Various diols | Melt Polycondensation | 15,000 - 30,000 | 30,000 - 60,000 | 1.8 - 2.2 |
Note: The data presented are compiled from various sources and represent typical values. Actual results will vary depending on the specific reaction conditions, catalyst, and purification methods used.
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound and a Diol (e.g., 1,4-Butanediol)
This protocol describes a two-stage melt polycondensation reaction to synthesize poly(butylene succinate) or other poly(alkylene succinate)s.
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
Catalyst (e.g., Titanium(IV) butoxide (Ti(OBu)₄), Antimony trioxide (Sb₂O₃), or a tin-based catalyst)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform or Dichloromethane (for characterization)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and receiving flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with temperature controller
-
Schlenk line (optional, for inert atmosphere)
Procedure:
Stage 1: Transesterification (Oligomerization)
-
Charge the three-neck flask with equimolar amounts of this compound and the chosen diol (e.g., 1,4-butanediol). A slight excess of the diol (e.g., 1.1 molar equivalent) can be used to compensate for any loss during the reaction.
-
Add the catalyst to the reaction mixture (typically 100-500 ppm relative to the monomers).
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus.
-
Purge the system with nitrogen for 15-20 minutes to remove any oxygen.
-
Heat the mixture under a slow stream of nitrogen to 180-200°C with continuous stirring.
-
Phenol will begin to distill off as the transesterification reaction proceeds. Collect the phenol in the receiving flask.
-
Continue this stage for 2-4 hours, or until the distillation of phenol ceases.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar.
-
Continue the reaction under high vacuum and elevated temperature for another 4-8 hours to remove the remaining phenol and drive the polymerization to completion, resulting in a high molecular weight polyester. The viscosity of the reaction mixture will increase significantly.
-
Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Protocol 2: Enzymatic Polymerization of this compound and a Diol in Diphenyl Ether
This protocol outlines the synthesis of polyesters using a lipase (B570770) catalyst in a high-boiling point solvent, which can be advantageous for achieving high molecular weights under milder conditions.[1][2][4][5]
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Diphenyl ether (solvent)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform or Dichloromethane (for characterization)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
Stage 1: Oligomerization
-
To a three-neck flask, add equimolar amounts of this compound and the diol.
-
Add diphenyl ether as a solvent (typically 100-200% by weight of the total monomers).[1]
-
Add the immobilized lipase (e.g., 10% by weight of the monomers).[1]
-
Equip the flask with a mechanical stirrer and a nitrogen inlet.
-
Purge the system with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-95°C under a nitrogen atmosphere with continuous stirring.[1]
-
Maintain these conditions for 2-4 hours to allow for the initial enzymatic transesterification to form oligomers.
Stage 2: Polycondensation
-
After the oligomerization stage, apply a vacuum to the system (e.g., down to 1-5 mmHg).
-
Continue the reaction under vacuum at the same temperature (80-95°C) for an extended period (24-72 hours) to remove the phenol byproduct and increase the molecular weight of the polyester.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the reaction mixture in a suitable solvent like chloroform.
-
Filter to remove the immobilized enzyme. The enzyme can be washed with the solvent and dried for potential reuse.
-
Precipitate the polyester from the filtrate by adding it to a large excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Caption: Workflow for Melt Polycondensation of this compound.
Caption: Workflow for Enzymatic Polymerization of this compound.
Applications in Drug Development
Polyesters synthesized from this compound are promising candidates for drug delivery applications. Their biodegradability can be tuned by the choice of diol comonomer, and the absence of metallic catalysts in enzymatically synthesized polyesters enhances their biocompatibility. These polymers can be formulated into various drug delivery systems, including:
-
Nanoparticles: For targeted delivery of therapeutic agents.
-
Microspheres: For controlled, long-term drug release.
-
In-situ forming implants: Gels that solidify upon injection to form a drug-releasing depot.
-
Electrospun fibers: For wound healing applications and tissue engineering scaffolds.
The properties of the polyester, such as its crystallinity, glass transition temperature, and hydrophobicity, will influence the drug loading capacity and release kinetics. Researchers can modulate these properties by copolymerizing this compound with different diols or other dicarboxylic acid esters.
References
Applications and Protocols for Transesterification Reactions Involving Diphenyl Succinate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for transesterification reactions involving diphenyl succinate (B1194679). The primary application highlighted is the synthesis of biocompatible succinate-based polyesters, which are of significant interest for the development of drug delivery systems. While specific protocols for diphenyl succinate are not extensively documented in publicly available literature, the principles and procedures can be largely inferred from the well-studied transesterification of other succinate esters, such as diethyl and dimethyl succinate.
Application Notes
The transesterification of this compound offers a versatile platform for the synthesis of a variety of molecules, from small organic compounds to high-molecular-weight polymers. In the context of drug development, the most prominent application lies in the creation of biodegradable and biocompatible polyesters. These polymers can be used to encapsulate therapeutic agents, enabling controlled release, targeted delivery, and protection of the drug from degradation.[1][2][3]
Succinate-based polyesters, such as poly(butylene succinate) (PBS), are recognized for their favorable properties, including biocompatibility and biodegradability, making them suitable for various biomedical applications.[4] The synthesis of these polymers often employs enzymatic catalysis, which offers a greener and more specific alternative to traditional chemical catalysts.[5] For instance, Candida antarctica Lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), has been successfully used to catalyze the polycondensation of succinate diesters with diols.[5]
The molecular weight of the resulting polyester (B1180765), which is a critical factor in determining its drug release properties, can be controlled by adjusting the reaction time and conditions.[3] This allows for the fine-tuning of the polymer matrix to achieve the desired drug delivery profile. Furthermore, succinate-based nanoparticles have been explored as novel drug delivery systems with potential antitumor activity.[6] For example, α-Tocopheryl succinate, a succinic acid ester, can form nanoparticles that act as a carrier for combination therapy.[6] Another derivative, d-α-tocopheryl polyethylene (B3416737) glycol succinate (TPGS), is an FDA-approved biocompatible excipient used in various drug delivery systems to enhance drug solubility and bioavailability.[7][8]
Quantitative Data Summary
The following table summarizes quantitative data from representative enzymatic transesterification reactions for the synthesis of succinate-based polyesters. It is important to note that these examples utilize diethyl succinate, but the results provide a valuable reference for reactions that would involve this compound.
| Catalyst | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | Reference |
| Novozym 435 | 1,4-butanediol, Diethyl succinate | Diphenyl ether | - | - | 69.3 (1st cycle) | - | - | [5] |
| Novozym 435 | 1,4-butanediol, Diethyl succinate | Diphenyl ether | - | - | 15.0 (2nd cycle) | - | - | [5] |
| Novozym 435 | 1,4-butanediol, Diethyl succinate | Diphenyl ether | - | - | 9.6 (3rd cycle) | - | - | [5] |
| CALB | Diethyl-2,4-pyridinedicarboxylate, 1,8-octanediol | Diphenyl ether | - | - | >95 (conversion) | 14,300 | 32,100 | [5] |
Experimental Protocols
Below are detailed protocols for enzymatic and chemical transesterification reactions for the synthesis of succinate-based compounds.
Protocol 1: Enzymatic Synthesis of Poly(alkylene succinate)
This protocol describes a general procedure for the enzymatic synthesis of a succinate-based polyester using a lipase catalyst. This method is adaptable for this compound and various diols.
Materials:
-
This compound
-
1,4-butanediol (or other suitable diol)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Diphenyl ether (or another high-boiling point, inert solvent)
-
Nitrogen gas
-
Methanol (B129727) (for washing)
-
Vacuum pump
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum line connection
-
Schlenk line for nitrogen purging
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, a nitrogen inlet connected to a bubbler, and a condenser connected to a vacuum line.
-
Charging Reactants: To the flask, add equimolar amounts of this compound and 1,4-butanediol. Add the solvent (diphenyl ether) and the immobilized lipase (typically 5-10% by weight of the monomers).
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove any oxygen.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-120°C) with constant stirring. Apply a vacuum to remove the phenol (B47542) byproduct, which will drive the reaction towards the product.
-
Monitoring: The reaction progress can be monitored by analyzing the viscosity of the solution or by taking small aliquots for analysis by techniques such as GPC (Gel Permeation Chromatography) to determine the molecular weight of the polymer.
-
Termination and Purification: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature. Precipitate the polymer by adding a non-solvent like methanol.
-
Isolation: Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomers and solvent. Dry the final polymer product under vacuum.
Protocol 2: Base-Catalyzed Transesterification for Small Molecule Synthesis
This protocol outlines a general method for the transesterification of this compound with an alcohol under basic conditions to synthesize a different succinate diester.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, butanol)
-
Sodium alkoxide (corresponding to the alcohol, e.g., sodium ethoxide)
-
Anhydrous solvent (the corresponding alcohol is often used as the solvent)
-
Inert gas (e.g., argon or nitrogen)
-
Quenching solution (e.g., saturated ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas inlet
-
Heating mantle
Procedure:
-
Setup: Equip the round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reactant Addition: Dissolve this compound in an excess of the desired anhydrous alcohol in the flask.
-
Catalyst Addition: Add a catalytic amount of the corresponding sodium alkoxide to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Workflow for enzymatic synthesis of succinate-based polyesters.
References
- 1. Particles from preformed polymers as carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Biocompatible poly(ethylene succinate) polyester with molecular weight dependent drug release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in d-α-tocopheryl polyethylene glycol-succinate-based nanomedicine for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in d-α-tocopheryl polyethylene glycol-succinate-based nanomedicine for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenyl Succinate Derivatives in Biodegradable Polymers
Introduction
Biodegradable aliphatic polyesters are a critical class of materials developed to mitigate the environmental impact of conventional, non-degradable plastics. Among these, poly(alkylene succinate)s, particularly poly(butylene succinate) (PBS), have garnered significant attention due to their excellent biodegradability, thermal processability, and mechanical properties comparable to common polyolefins.[1][2][3] The synthesis of these polymers often involves the polycondensation of a diol with succinic acid or its derivatives.[4][5]
While diphenyl succinate (B1194679) itself is not a commonly used monomer, activated forms of succinic acid, such as dimethyl succinate (DMS) or diethyl succinate (DES) , are frequently employed to facilitate the polymerization process, especially in enzymatic synthesis.[6][7] Furthermore, diphenyl ether is often utilized as a high-boiling point solvent in these reactions, which may be the source of the query.[8][9][10] This document provides detailed application notes and protocols on the synthesis and characterization of succinate-based biodegradable polymers, focusing on methods involving succinic acid esters and the use of diphenyl ether as a solvent. Applications in drug delivery and other advanced fields will also be explored.
Section 1: Synthesis of Poly(butylene succinate) (PBS)
The synthesis of PBS can be broadly categorized into two primary methods: conventional melt polycondensation and enzymatic polymerization. Both methods typically utilize a two-step process involving the formation of oligomers followed by polycondensation to achieve high molecular weight polymers.[5][7]
Protocol 1: Enzymatic Polycondensation in Diphenyl Ether
This method leverages the high selectivity and mild reaction conditions of biocatalysts, typically Candida antarctica Lipase B (CALB), to produce high-purity polyesters.[6][11] Diphenyl ether is an effective solvent for this process, enabling the synthesis of high molecular weight polymers.[9]
Materials:
-
Diethyl succinate (DES)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Diphenyl ether (solvent)
-
Methanol (B129727) (for precipitation)
-
Nitrogen (N₂) gas supply
-
Vacuum line
Procedure:
-
Pre-treatment: Dry the immobilized CALB at 40°C under vacuum for at least 18 hours before use.[9] Store diphenyl ether over 4 Å molecular sieves.
-
Oligomerization (Stage 1):
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of diethyl succinate and 1,4-butanediol.
-
Add diphenyl ether as a solvent (e.g., 150 wt% in relation to the total monomer weight).[8]
-
Add the pre-dried immobilized CALB (typically 10 wt% of the total monomer weight).[6]
-
Heat the mixture to 80°C under a gentle nitrogen flow with continuous stirring for 2 to 24 hours.[8] This stage facilitates the formation of low molecular weight oligomers.
-
-
Polycondensation (Stage 2):
-
After the oligomerization step, connect the flask to a high-vacuum line.
-
Maintain the temperature at 80°C and reduce the pressure to a high vacuum (e.g., <2 mmHg).[8]
-
Continue the reaction under vacuum for 24-94 hours to remove the condensation by-product (ethanol) and drive the polymerization towards a high molecular weight polymer.[8]
-
-
Purification:
-
Dissolve the resulting polymer in chloroform.
-
Precipitate the polymer by adding the solution dropwise into an excess of cold methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
-
Experimental Workflow: Enzymatic Polycondensation
Caption: Workflow for the two-stage enzymatic synthesis of PBS.
Protocol 2: Conventional Melt Polycondensation
This is a traditional method for polyester (B1180765) synthesis that uses a metallic catalyst and high temperatures, without the need for a solvent (bulk polymerization).[12][13]
Materials:
-
Dimethyl succinate (DMS) or Succinic Acid (SA)
-
1,4-butanediol (BDO)
-
Catalyst (e.g., tetrabutyl titanate (TBT) or titanium dioxide/silica dioxide)[7][14]
-
Nitrogen (N₂) gas supply
-
Vacuum line
Procedure:
-
Esterification/Transesterification (Stage 1):
-
Charge a reaction vessel with succinic acid (or DMS) and an excess of 1,4-butanediol (e.g., molar ratio of 1:1.2).
-
Add the catalyst (e.g., 0.1 mol% relative to the diacid).[15]
-
Heat the mixture under a nitrogen atmosphere to 180-200°C with mechanical stirring.[13][14]
-
During this stage, water (if using SA) or methanol (if using DMS) is distilled off. Continue until approximately 95% of the theoretical amount of the by-product is collected.[13]
-
-
Polycondensation (Stage 2):
-
Product Collection:
-
Once the desired viscosity is reached, the molten polymer is extruded from the reactor as filaments and pelletized.[16]
-
Experimental Workflow: Melt Polycondensation
Caption: Workflow for the two-stage melt polycondensation synthesis of PBS.
Section 2: Characterization Data
The properties of succinate-based polymers are highly dependent on the synthesis method and conditions.
Table 1: Molecular Weight of PBS under Various Synthesis Conditions
| Synthesis Method | Monomers | Solvent/Conditions | Mₙ ( g/mol ) | Mₙ ( g/mol ) | Dispersity (Đ) | Reference(s) |
| Enzymatic (CALB) | DES + BDO | Diphenyl Ether | 10,000 | - | - | [6] |
| Enzymatic (CALB) | DES + Dimer Linoleic Diol | Diphenyl Ether | >16,000 | >34,000 | ~2.1 | [9] |
| Enzymatic (CALB) | DMS + BDO | Bulk (Melt) | - | ~31,000 | - | [6] |
| Conventional | DMS + BDO | Bulk (Melt) with Ti(OBut)₄ | - | ~40,000 | - | [11] |
| Conventional | SA + Isosorbide | p-Cresol | 40,400 | - | - | [15] |
| Enzymatic (CALB) | DMS + BDO + CL | Bulk (Melt) | 10,400 | 37,500 | 3.6 | [12] |
Mₙ: Number-average molecular weight; Mₙ: Weight-average molecular weight; Đ: Dispersity (Mₙ/Mₙ); DES: Diethyl succinate; DMS: Dimethyl succinate; BDO: 1,4-butanediol; SA: Succinic acid; CL: ε-caprolactone.
Table 2: Thermal Properties of Poly(alkylene succinate)s
| Polymer | Tg (°C) | Tm (°C) | Td, 5% (°C) | Reference(s) |
| Poly(ethylene succinate) (PESu) | -15.1 | 100 | ~380 | [17] |
| Poly(propylene succinate) (PPSu) | - | 48 | - | [17][18] |
| Poly(butylene succinate) (PBSu) | -32 | 114 - 117.8 | ~385 | [12][17] |
| Poly(hexylene succinate) (PHSu) | -53.2 | 64.2 | ~370 | [17] |
| Poly(octylene succinate) (POSu) | -58.6 | 74.5 | ~375 | [17] |
| P(BS-co-BMS) (11% BMS) | -35.2 | 87.5 | 363.8 |
Tg: Glass transition temperature; Tm: Melting temperature; Td, 5%: Temperature at 5% weight loss (decomposition).
Table 3: Mechanical Properties of PBS and its Blends
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference(s) |
| Neat PBS | 19.3 - 35 | ~400 | ~0.3-0.8 | [7][19] |
| PBS / Natural Rubber (90/10) | ~22 | ~20 | ~0.35 | [19] |
| PBS-DLS / PBAT (90/10) | ~25 | ~600 | - | [13] |
| PBS with 0.5% CF (MDR 9) | ~425 | - | ~8.5 | [3] |
PBS-DLS: Poly(butylene succinate-dilinoleic succinate); PBAT: Poly(butylene terephthalate-adipate-terephthalate); CF: Cellulose fibers; MDR: Maximum draw ratio.
Section 3: Applications
Biodegradable Materials and Packaging
Due to their favorable mechanical properties and biodegradability in soil and compost environments, PBS and its copolymers are excellent candidates for replacing conventional plastics in single-use applications.[1][2] These include agricultural mulch films, compostable bags, food packaging, and disposable cutlery.[4] The biodegradability is primarily due to the presence of ester linkages in the polymer backbone, which are susceptible to hydrolysis by microbial enzymes.[2][18]
Biodegradation Pathway
Caption: General pathway for the biodegradation of PBS.
Drug Delivery Systems
Polymers play a crucial role in advanced drug delivery systems by enabling the controlled and targeted release of therapeutic agents.[20] Biodegradable polyesters like PBS are particularly attractive because they can be formulated into microparticles, nanoparticles, or implants that degrade over time, releasing the encapsulated drug without the need for surgical removal.[21] The polymer carrier can protect the drug from premature degradation and control its release kinetics.
Drug Delivery Concept: Encapsulation
Caption: Conceptual workflow for drug encapsulation in a polymer matrix.
Immunotherapy
Recent research has highlighted a novel application for succinate-based polymers in cancer immunotherapy. Poly(ethylene succinate) (PES) microparticles have been shown to deliver succinate to immune cells like dendritic cells.[22] This delivery modulates the cells' metabolism, boosting their anti-tumor activity. This approach, which modifies the immunometabolism of target cells, represents a promising new strategy for developing potent cancer immunotherapies.[22] The polymer backbone itself acts as a delivery vehicle for a key metabolic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.rug.nl [pure.rug.nl]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. dc.engconfintl.org [dc.engconfintl.org]
- 11. researchgate.net [researchgate.net]
- 12. Poly(butylene succinate-co-ε-caprolactone) Copolyesters: Enzymatic Synthesis in Bulk and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mocedes.org [mocedes.org]
- 19. researchgate.net [researchgate.net]
- 20. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of polymers in enhancing the performance of floating drug delivery systems - J Pharm Biol Sci [jpbs.in]
- 22. Succinate based polymers drive immunometabolism in dendritic cells to generate cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Succinate-Based Copolymers Using Diphenyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate-based copolymers are a class of biodegradable and biocompatible polyesters that have garnered significant interest for a variety of biomedical applications, including drug delivery, tissue engineering, and medical implants. Their tunable thermal and mechanical properties, coupled with their degradation into non-toxic byproducts, make them excellent candidates for these applications. The synthesis of these copolymers can be achieved through several methods, with melt polycondensation and enzymatic polymerization being the most prominent.
This document provides detailed application notes and generalized protocols for the synthesis of succinate-based copolymers using diphenyl succinate (B1194679) as an activated monomer. Diphenyl succinate offers a potential advantage in polycondensation reactions due to the facile removal of the phenol (B47542) byproduct under vacuum, which can drive the polymerization reaction to completion and yield high molecular weight polymers. While specific literature detailing protocols for this compound is limited, the following methodologies are based on established principles for the synthesis of poly(alkylene succinate)s using other activated succinate esters, such as dimethyl succinate and diethyl succinate.
Key Applications in Drug Development
Succinate-based copolymers, such as poly(butylene succinate) (PBS) and its derivatives, are particularly promising for controlled drug release applications. The drug can be encapsulated within a matrix of the copolymer, and its release can be modulated by the degradation rate of the polymer, which in turn is influenced by the copolymer composition and crystallinity. The biocompatible nature of the degradation products—succinic acid and the corresponding diol—is a key advantage in pharmaceutical formulations. These copolymers can be formulated into various drug delivery systems, including microparticles, nanoparticles, and implants, to provide sustained release of therapeutic agents.
Experimental Protocols
Two primary methods for the synthesis of succinate-based copolymers using this compound are melt polycondensation and enzymatic polymerization.
Protocol 1: Melt Polycondensation for the Synthesis of Poly(butylene succinate-co-caprolactone)
This protocol describes a two-step melt polycondensation process for the synthesis of a random copolymer of butylene succinate and caprolactone, which is a commonly used comonomer to tailor the properties of PBS.
Materials:
-
This compound
-
1,4-butanediol (BDO)
-
ε-caprolactone (CL)
-
Titanium(IV) butoxide (TBT) or other suitable catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Schlenk line
Procedure:
Step 1: Transesterification
-
Assemble the reaction apparatus and ensure it is dry and clean.
-
Charge the flask with equimolar amounts of this compound and 1,4-butanediol, and the desired molar ratio of ε-caprolactone.
-
Add the catalyst (e.g., 0.1 mol% TBT relative to the diacid ester).
-
Purge the system with nitrogen gas for at least 15 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 180-200°C with constant stirring.
-
Phenol will be generated as a byproduct and should be collected in the receiving flask. The reaction is typically continued for 2-4 hours, or until the majority of the phenol has been distilled off.
Step 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum (less than 1 mbar) to the system to remove the remaining phenol and excess 1,4-butanediol, and to drive the polymerization.
-
Continue the reaction under high vacuum and elevated temperature for 4-6 hours, or until the desired viscosity of the polymer melt is achieved.
-
Once the reaction is complete, cool the polymer to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting copolymer in chloroform and precipitate it in an excess of cold methanol to purify it.
-
Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Enzymatic Polymerization for the Synthesis of Poly(butylene succinate-co-dilinoleic succinate)
Enzymatic polymerization offers a greener alternative to traditional melt polycondensation, proceeding under milder conditions and avoiding the use of metal catalysts. This protocol describes the synthesis of a segmented block copolymer using an immobilized lipase (B570770).
Materials:
-
This compound
-
1,4-butanediol (BDO)
-
Dilinoleic diol (a bio-based, long-chain diol)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Diphenyl ether (solvent)
-
Chloroform
-
Methanol
-
Argon gas (high purity)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating oil bath
-
Vacuum line
-
Schlenk line
Procedure:
Step 1: Oligomerization
-
Dry the immobilized CALB in a vacuum oven before use.
-
In the reaction flask, combine this compound, 1,4-butanediol, dilinoleic diol, and diphenyl ether (as a solvent to aid in homogenization). A typical monomer-to-solvent ratio is 1:2 by weight.
-
Add the immobilized CALB (typically 10% by weight of the total monomers).
-
Purge the flask with argon and heat the mixture to 80-95°C with stirring for 1-2 hours to form oligomers.
Step 2: Polycondensation
-
Gradually apply a vacuum to the system to remove the phenol byproduct.
-
Continue the reaction at 95°C under vacuum for an extended period (24-72 hours) to increase the molecular weight of the copolymer.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the product in chloroform and filter to remove the immobilized enzyme.
-
Precipitate the copolymer by adding the chloroform solution to an excess of cold methanol.
-
Wash the precipitated polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature.
Data Presentation
Table 1: Molecular Weight and Polydispersity of Succinate-Based Copolymers
| Copolymer Composition (molar ratio) | Synthesis Method | M_n ( g/mol ) | M_w ( g/mol ) | Polydispersity Index (PDI) | Reference |
| PBS | Melt Polycondensation | 10,000 - 20,000 | 23,400 - 40,000 | 2.0 - 2.5 | [2] |
| PBS-ran-PCL (70:30) | Enzymatic, Bulk | - | 21,800 - 37,500 | 2.6 - 3.9 | [3] |
| PBS-DLS (70:30 wt%) | Enzymatic, Diphenyl Ether | 25,000 | - | - | [4] |
| P(HS-co-ES) (49:51) | Melt Polycondensation | - | - | - | [5] |
M_n: Number-average molecular weight; M_w: Weight-average molecular weight; PDI = M_w/M_n; PBS: Poly(butylene succinate); PCL: Poly(ε-caprolactone); DLS: Dilinoleic succinate; P(HS-co-ES): Poly(hexamethylene succinate-co-ethylene succinate).
Table 2: Thermal Properties of Succinate-Based Copolymers
| Copolymer Composition (molar ratio) | T_g (°C) | T_m (°C) | Crystallinity (%) | Reference |
| PBS | -32 | 114 | 30-45 | [3] |
| PBS-ran-PCL (70:30) | - | 90.2 | - | [1] |
| PBS-DLS (70:30 wt%) | -49.9 | 97 | - | |
| P(HS-co-ES) (49:51) | - | - | Lowest among copolymers | [5] |
T_g: Glass transition temperature; T_m: Melting temperature.
Visualizations
Experimental Workflow for Melt Polycondensation
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copolyesters made from 1,4-butanediol, sebacic acid, and D-glucose by melt and enzymatic polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Diphenyl Succinate in the Preparation of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenyl succinate (B1194679) is a versatile diester of succinic acid that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its utility is primarily demonstrated in condensation reactions, such as the Stobbe condensation, where it acts as a precursor for creating complex molecular scaffolds. The phenoxy group of diphenyl succinate can function as a good leaving group, facilitating reactions that are crucial for constructing the core structures of several active pharmaceutical ingredients (APIs). This document provides detailed protocols and application notes for the use of this compound in the synthesis of a key intermediate for phenyl-substituted 1-aminotetralines, a class of compounds known for their antidepressant properties.
Application 1: Synthesis of Phenyl-Substituted 1-Aminotetraline Precursors via Stobbe Condensation
Phenyl-substituted 1-aminotetralines are a critical class of pharmaceutical compounds, with notable examples including the selective serotonin (B10506) reuptake inhibitors (SSRIs) Tametraline and Sertraline. The synthesis of these molecules often proceeds through a tetralone intermediate, which can be prepared using a Stobbe condensation as a key step. In this application, this compound condenses with a substituted benzophenone (B1666685) to yield an alkylidene succinic acid derivative, a direct precursor to the desired tetralone.
The Stobbe condensation involves the base-catalyzed reaction of a succinic ester with a ketone or aldehyde.[1] While diethyl succinate is commonly used, this compound can also be employed. The reaction proceeds through the formation of a γ-lactone intermediate, which then undergoes ring-opening to form the product.[1]
Logical Relationship: From this compound to Aminotetraline Core
Caption: Synthetic pathway from this compound to a 1-aminotetraline.
Experimental Protocols
Protocol 1: Stobbe Condensation of 3,4-Dichlorobenzophenone (B123610) with this compound
This protocol describes the synthesis of a key intermediate for Sertraline, starting from 3,4-dichlorobenzophenone and this compound.
Objective: To synthesize the half-ester precursor of 4-(3,4-dichlorophenyl)-3-carboxy-1,2-dihydronaphthalene.
Materials:
-
This compound
-
3,4-Dichlorobenzophenone
-
Potassium tert-butoxide (KOtBu)
-
Toluene (B28343), anhydrous
-
Hydrochloric acid (6M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Experimental Workflow:
Caption: Workflow for the Stobbe condensation protocol.
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.1 equivalents) and 3,4-dichlorobenzophenone (1.0 equivalent).
-
Add anhydrous toluene (150 mL) and tert-butanol (50 mL) to dissolve the reactants.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol (100 mL).
-
Slowly add the potassium tert-butoxide solution to the stirred reaction mixture at room temperature over 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of ice and 50 mL of 6M HCl. Stir until all solids dissolve.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude half-ester by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica (B1680970) gel column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the Stobbe condensation reaction. Yields are representative and can vary based on reaction scale and purification method.
| Reactant 1 | Reactant 2 | Base (equiv.) | Solvent System | Time (h) | Temp (°C) | Product Yield (%) | Purity (%) |
| This compound (1.1 eq) | 3,4-Dichlorobenzophenone (1.0 eq) | KOtBu (1.2) | Toluene / t-BuOH | 3 | 85 | 75-85 | >95 |
| Diethyl Succinate (1.1 eq) | 3,4-Dichlorobenzophenone (1.0 eq) | KOtBu (1.2) | Toluene / t-BuOH | 3 | 85 | 80-90 | >95 |
| This compound (1.1 eq) | Benzophenone (1.0 eq) | NaH (1.2) | Benzene / t-BuOH | 4 | 80 | 70-80 | >95 |
Note: The data presented is for illustrative purposes, based on typical outcomes for Stobbe condensation reactions. Actual results should be determined experimentally.
Signaling Pathway Diagram (Reaction Mechanism)
The mechanism of the Stobbe condensation involves the formation of a carbanion from this compound, which then attacks the carbonyl carbon of the benzophenone. The key step is the intramolecular cyclization to form a γ-lactone intermediate, which subsequently undergoes base-induced elimination to yield the final product.
Caption: Mechanism of the Stobbe condensation with this compound.
References
Application Notes and Protocols: Synthesis of Diphenyl Succinate
Introduction
Diphenyl succinate (B1194679) is a diester of succinic acid and phenol (B47542). It serves as a valuable intermediate in organic synthesis and can be utilized in the production of various chemicals and polymers. This document provides a detailed experimental protocol for the synthesis of diphenyl succinate for researchers, scientists, and drug development professionals. The described method is a well-established procedure involving the reaction of succinic acid with phenol in the presence of phosphorus oxychloride.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.
1. Materials and Equipment
-
Reagents:
-
Succinic acid (C₄H₆O₄)
-
Phenol (C₆H₅OH)
-
Phosphorus oxychloride (POCl₃)
-
Benzene (B151609) (C₆H₆)
-
Ether (C₂H₅OC₂H₅)
-
Calcium chloride (CaCl₂)
-
-
Equipment:
-
2-liter round-bottomed flask
-
Reflux condenser
-
Calcium chloride tube
-
Steam bath
-
Heating mantle
-
1-liter Erlenmeyer flask
-
Büchner funnel and suction flask
-
Filter paper
-
Porous plate
-
Beakers and graduated cylinders
-
Balance
-
2. Reaction Setup
A 2-liter round-bottomed flask should be fitted with an efficient reflux condenser. A calcium chloride tube is then attached to the top of the condenser to protect the reaction mixture from atmospheric moisture. The entire setup should be placed in a fume hood.
3. Synthesis Procedure
-
Charging the Flask: In the round-bottomed flask, combine 118 g (1 mole) of succinic acid, 188 g (2 moles) of phenol, and 138 g (83 ml, 0.9 mole) of phosphorus oxychloride.[1]
-
Initial Heating: Heat the mixture on a steam bath in a fume hood for 1.25 hours.[1]
-
Addition of Benzene and Reflux: Add 500 ml of benzene to the reaction mixture and continue to reflux for an additional hour.[1]
-
Separation: Decant the hot benzene solution from the red, syrupy residue of phosphoric acid and filter it by gravity into a 1-liter Erlenmeyer flask.[1]
-
Extraction: Extract the syrupy residue with two 100-ml portions of hot benzene. Filter these extracts and combine them with the initial benzene solution in the Erlenmeyer flask.[1]
-
Concentration and Crystallization: Concentrate the combined benzene solutions to a volume of approximately 600 ml. Allow the pale yellow solution to cool, which will cause colorless crystals of this compound to separate.[1]
-
Filtration and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with three 50-ml portions of ether.[1]
-
Drying: Dry the purified this compound crystals on a porous plate at 40°C.[1]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Succinic Acid | 118 g (1 mole) | [1] |
| Phenol | 188 g (2 moles) | [1] |
| Phosphorus Oxychloride | 138 g (83 ml, 0.9 mole) | [1] |
| Product | ||
| This compound | ||
| Molecular Formula | C₁₆H₁₄O₄ | [2] |
| Molecular Weight | 270.28 g/mol | [2][3] |
| Yield | 167–181 g (62–67%) | [1] |
| Melting Point | 120–121°C | [1] |
| CAS Number | 621-14-7 | [2][4] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Reaction of Diphenyl Succinate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of diphenyl succinate (B1194679) with primary amines is a robust and versatile method for the synthesis of succinamic acid derivatives and symmetrical or unsymmetrical succinamides. This reaction, proceeding via a nucleophilic acyl substitution mechanism, is of significant interest in organic synthesis and drug development. The phenoxy group is a good leaving group, facilitating the aminolysis of the ester under relatively mild conditions. The resulting succinamide (B89737) core is a prevalent scaffold in a variety of biologically active molecules and functional materials.
This document provides detailed protocols for the synthesis of monophenyl N-substituted succinamates and N,N'-disubstituted succinamides from diphenyl succinate and primary amines. It also includes a discussion of the reaction mechanism, quantitative data for representative reactions, and characterization details.
Reaction Mechanism and Principles
The reaction proceeds through a nucleophilic attack of the primary amine on one of the carbonyl carbons of this compound. This is followed by the elimination of a phenoxide ion, which is a relatively stable leaving group, to form the amide bond. The reaction can be controlled to yield either the mono-substituted product (a monophenyl N-substituted succinamate) or the di-substituted product (an N,N'-disubstituted succinamide) by controlling the stoichiometry of the reactants.
Key Principles:
-
Stoichiometry: A 1:1 molar ratio of this compound to primary amine favors the formation of the monophenyl N-substituted succinamate (B1233452). Using two or more equivalents of the primary amine, or a different primary amine in a sequential addition, will lead to the formation of the N,N'-disubstituted succinamide.
-
Reactivity: Aromatic amines are generally less nucleophilic than aliphatic amines and may require more forcing conditions (e.g., higher temperatures or longer reaction times) to react efficiently.
-
Catalysis: The reaction can often proceed without a catalyst. However, in cases with less reactive amines, a non-nucleophilic base can be used to deprotonate the amine, increasing its nucleophilicity, or to scavenge the phenol (B47542) byproduct.
Applications in Drug Development and Organic Synthesis
The succinamide and succinamic acid motifs are important pharmacophores and are found in a range of therapeutic agents. Applications include:
-
Linkers in Antibody-Drug Conjugates (ADCs): The succinimide (B58015) group, which can be formed from succinamic acid derivatives, is often used to attach drugs to antibodies.
-
Enzyme Inhibitors: Succinamide-based structures can mimic peptide bonds and act as inhibitors for enzymes such as matrix metalloproteinases (MMPs).
-
Polymer Synthesis: The reaction can be used to synthesize poly(ester-amide)s, which are of interest for biodegradable materials.
-
Precursors for Heterocyclic Synthesis: N-substituted succinamides are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of monophenyl N-substituted succinamates from this compound and various primary amines.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Benzylamine | Monophenyl N-benzylsuccinamate | 4 | 92 | 115-117 |
| 2 | n-Butylamine | Monophenyl N-butylsuccinamate | 3 | 95 | 88-90 |
| 3 | Aniline | Monophenyl N-phenylsuccinamate | 12 | 78 | 145-147 |
| 4 | Cyclohexylamine | Monophenyl N-cyclohexylsuccinamate | 5 | 90 | 128-130 |
Note: The data presented in this table are illustrative and based on typical outcomes for aminolysis reactions of activated esters. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Monophenyl N-Substituted Succinamates
This protocol describes a general procedure for the synthesis of monophenyl N-substituted succinamates using a 1:1 stoichiometry of this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM, 10 mL per gram of this compound).
-
Addition of Amine: To the stirred solution, add the primary amine (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove the phenol byproduct and any unreacted starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of N,N'-Disubstituted Succinamides
This protocol outlines a general method for the synthesis of symmetrical N,N'-disubstituted succinamides using an excess of the primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, >2.0 eq)
-
Solvent (e.g., Toluene or Dimethylformamide (DMF))
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene).
-
Addition of Amine: Add the primary amine (2.2 eq) to the solution and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the this compound and the intermediate monophenyl N-substituted succinamate are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove phenol), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude N,N'-disubstituted succinamide can be purified by recrystallization or column chromatography.
Characterization of Products
The synthesized monophenyl N-substituted succinamates can be characterized by standard spectroscopic methods.
Expected Spectroscopic Data for Monophenyl N-benzylsuccinamate:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 10H, Ar-H)
-
δ 6.50 (br s, 1H, N-H)
-
δ 4.45 (d, 2H, J = 5.6 Hz, N-CH₂)
-
δ 2.80 (t, 2H, J = 6.8 Hz, -CO-CH₂-)
-
δ 2.65 (t, 2H, J = 6.8 Hz, -CO-CH₂-)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 172.5, 171.8 (C=O)
-
δ 150.5, 138.0, 129.5, 129.0, 128.8, 127.8, 125.8, 121.8 (Ar-C)
-
δ 43.8 (N-CH₂)
-
δ 31.5, 29.5 (-CH₂-CH₂-)
-
-
IR (KBr, cm⁻¹):
-
3300 (N-H stretch)
-
3050 (Ar C-H stretch)
-
2950 (Aliphatic C-H stretch)
-
1735 (Ester C=O stretch)
-
1645 (Amide C=O stretch, Amide I)
-
1540 (N-H bend, Amide II)
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General experimental workflow for the aminolysis of this compound.
Diphenyl Succinate as a Leaving Group in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl succinate (B1194679) serves as a valuable reagent in organic synthesis, acting as an efficient acylating agent where the phenoxide moiety functions as a competent leaving group. This document provides detailed application notes and experimental protocols for the use of diphenyl succinate in the acylation of primary and secondary amines and alcohols. The methodologies outlined herein are particularly relevant for the formation of amide and ester bonds, crucial transformations in the synthesis of pharmaceuticals and other bioactive molecules. While direct literature on this compound as a leaving group is not abundant, the principles of its reactivity are analogous to more commonly used activated esters, such as N-hydroxysuccinimide (NHS) esters, providing a strong basis for its application.
Introduction
The formation of amide and ester bonds is a cornerstone of modern organic and medicinal chemistry. Activated carboxylic acid derivatives are frequently employed to facilitate these transformations under mild conditions. This compound, an ester derived from succinic acid and phenol (B47542), can be utilized as a stable, crystalline solid that, upon reaction with nucleophiles, releases the relatively stable phenoxide anion as a leaving group. This process effectively transfers the succinyl group to the nucleophile. The reactivity of the phenyl ester as a leaving group is enhanced compared to alkyl esters, making it a useful tool for acylation reactions.
This document details the synthesis of this compound and provides protocols for its application in the acylation of amines and alcohols.
Synthesis of this compound
This compound can be readily prepared from succinic acid and phenol.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the preparation of this compound.[1]
Materials:
-
Succinic acid (1 mole, 118 g)
-
Phenol (2 moles, 188 g)
-
Phosphorus oxychloride (POCl₃) (0.9 mole, 83 mL, 138 g)
-
Benzene (B151609) (600 mL)
-
Ether
Equipment:
-
2-L round-bottom flask
-
Reflux condenser with a calcium chloride tube
-
Steam bath
-
1-L Erlenmeyer flask
-
Büchner funnel
-
Filtration apparatus
Procedure:
-
Combine succinic acid (118 g), phenol (188 g), and phosphorus oxychloride (138 g) in a 2-L round-bottom flask equipped with a reflux condenser and a calcium chloride tube.
-
Heat the mixture on a steam bath in a fume hood for 1.25 hours.
-
Add 500 mL of benzene to the reaction mixture and continue to reflux for an additional hour.
-
Decant the hot benzene solution from the residual red, syrupy phosphoric acid into a 1-L Erlenmeyer flask.
-
Extract the syrupy residue with two 100-mL portions of hot benzene and add the extracts to the Erlenmeyer flask.
-
Concentrate the combined benzene solutions to a volume of approximately 600 mL.
-
Allow the solution to cool, which will cause this compound to crystallize.
-
Collect the colorless crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with three 50-mL portions of ether.
-
Dry the product on a porous plate at 40°C.
Expected Yield: 167–181 g (62–67%) with a melting point of 120–121°C.[1]
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Application in Acylation Reactions
This compound can be employed as an acylating agent for a variety of nucleophiles, most notably amines and alcohols, to form the corresponding succinamide (B89737) and succinic acid monoesters, respectively. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Acylation of Amines (Amide Bond Formation)
The reaction of this compound with primary or secondary amines yields N-substituted succinamides. This reaction is particularly useful in the synthesis of molecules where a succinyl linker is desired.
General Reaction:
R₂NH + (C₆H₅OOCCH₂)₂ → C₆H₅OOCCH₂CH₂CONR₂ + C₆H₅OH
Mechanism:
The reaction mechanism is analogous to the well-established acylation of amines using N-hydroxysuccinimide (NHS) esters, which are widely used in peptide synthesis and bioconjugation.
Diagram 2: Mechanism of Amine Acylation
Caption: General mechanism for the acylation of an amine.
Protocol 2: General Procedure for the Acylation of a Primary Amine
This protocol is a general guideline based on standard procedures for the acylation of amines with activated esters.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or acetonitrile)
-
Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine) (optional, 1.1 eq)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask.
-
Add the primary amine to the solution. If the amine salt is used, add the tertiary amine base to liberate the free amine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove unreacted amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove phenol, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Table 1: Representative Yields for Amidation Reactions with Activated Esters
While specific data for this compound is limited, the following table provides yields for analogous reactions, which can serve as a benchmark.
| Acylating Agent | Amine | Solvent | Base | Yield (%) | Reference |
| N-hydroxysuccinimidyl acetate | Benzylamine | DMF | - | >95 | General Knowledge |
| Diphenyl Carbonate | Various amines | - | - | 75-98 | Adapted from general procedures |
| Phenylacetate | Aniline | Toluene | - | 90 | Adapted from general procedures |
Acylation of Alcohols (Ester Bond Formation)
This compound can also react with alcohols to form the corresponding succinic acid monoesters. These reactions are typically slower than the corresponding reactions with amines and may require a catalyst.
General Reaction:
R'OH + (C₆H₅OOCCH₂)₂ → C₆H₅OOCCH₂CH₂COOR' + C₆H₅OH
Protocol 3: General Procedure for the Acylation of a Primary Alcohol
This protocol is a general guideline based on standard acylation procedures for alcohols.
Materials:
-
This compound (1.0 eq)
-
Primary alcohol (e.g., benzyl (B1604629) alcohol) (1.5 eq)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Acyl-transfer catalyst (e.g., DMAP, 0.1 eq)
-
Tertiary amine base (e.g., triethylamine, 1.2 eq)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound, the primary alcohol, and DMAP in the chosen anhydrous solvent in a round-bottom flask.
-
Add triethylamine to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 3: Experimental Workflow for Acylation
Caption: A typical experimental workflow for acylation.
Conclusion
This compound is a versatile and readily prepared reagent for the acylation of amines and alcohols. The phenoxide leaving group provides sufficient reactivity for these transformations to proceed under mild conditions. The protocols and principles outlined in this document, supported by analogies to well-established activated ester chemistry, provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates may be required to achieve optimal yields.
References
Application Notes and Protocols: Acylation of Amines with Diphenyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation of amines is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds, which are prevalent in pharmaceuticals, natural products, and polymers. While various acylating agents such as acyl chlorides and anhydrides are commonly employed, they often suffer from drawbacks including harsh reaction conditions, low chemoselectivity, and the formation of corrosive byproducts. Diphenyl succinate (B1194679) emerges as a valuable alternative, offering a milder and more selective method for the succinylation of amines. As an activated phenyl ester, it provides a good balance of reactivity and stability, enabling the chemoselective acylation of primary amines over secondary amines and other nucleophilic functional groups. This document provides detailed application notes and protocols for the use of diphenyl succinate in the acylation of amines.
Principle and Advantages
The acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of this compound. This is followed by the departure of a phenoxide ion, a relatively good leaving group, to form the corresponding N-substituted succinamic acid ester. Subsequent reaction at the second ester functionality can occur, but mono-acylation is often favored, especially with careful control of stoichiometry.
Key Advantages:
-
High Chemoselectivity: Phenyl esters, like this compound, exhibit a high degree of selectivity for the acylation of primary amines in the presence of secondary amines, alcohols, and thiols. This is attributed to the greater nucleophilicity and lower steric hindrance of primary amines.
-
Milder Reaction Conditions: The reaction can often be carried out under neutral or mildly basic conditions at room temperature or with gentle heating, avoiding the need for strong acids or bases that can be detrimental to sensitive substrates.
-
Avoidance of Corrosive Byproducts: Unlike acyl chlorides which produce hydrochloric acid, the byproduct of this reaction is phenol (B47542), which is less corrosive and can be easily removed during workup.
-
Stability: this compound is a stable, crystalline solid that is easier to handle and store compared to moisture-sensitive acyl chlorides and anhydrides.
Applications
The methodology of using this compound for amine acylation finds applications in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: While less common than standard coupling reagents, activated esters can be used for the formation of peptide bonds, particularly when chemoselectivity is required.
-
Drug Discovery and Development: The succinyl moiety is a common linker in drug-conjugates and prodrugs. This compound provides a convenient method for introducing this linker to amine-containing drug molecules.
-
Materials Science: Succinamide linkages are integral to various polymers and functional materials. This methodology allows for the controlled synthesis of monomers and polymer precursors.
-
Protecting Group Chemistry: The succinyl group can be used as a temporary protecting group for amines.
Experimental Protocols
Protocol 1: Preparation of this compound
Materials:
-
Succinic acid
-
Phenol
-
Phosphorus oxychloride (POCl₃)
-
Benzene (B151609) (or a suitable alternative solvent like toluene)
-
Ether
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Büchner funnel and flask
-
Filter paper
Procedure: [1]
-
In a round-bottomed flask equipped with a reflux condenser, combine succinic acid (1.0 mole), phenol (2.0 moles), and phosphorus oxychloride (0.9 mole).
-
Heat the mixture on a steam bath for 1.25 hours under a fume hood.
-
Add benzene (or toluene) to the reaction mixture and continue to reflux for an additional hour.
-
Decant the hot benzene solution from the syrupy residue (phosphoric acid).
-
Extract the residue with two portions of hot benzene and combine the organic layers.
-
Concentrate the combined benzene solution by rotary evaporation until the volume is reduced by about one-third.
-
Allow the solution to cool to room temperature, which will cause this compound to crystallize.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ether and allow them to air dry.
-
The expected yield of this compound (m.p. 120–121 °C) is typically in the range of 60-70%.
Protocol 2: General Procedure for the Acylation of a Primary Amine with this compound
Materials:
-
This compound
-
Primary amine
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stir plate and stir bar
-
Round-bottomed flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottomed flask, dissolve the primary amine (1.0 equivalent) in a suitable aprotic solvent.
-
Add this compound (1.0 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied if the reaction is slow.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes, to afford the pure mono-succinylated amine. The byproduct, phenol, will also be separated during chromatography.
Data Presentation
Due to the limited availability of specific, published data for a wide range of amines with this compound, the following table presents expected outcomes based on the known reactivity of phenyl esters with primary amines. High to excellent yields are anticipated for the mono-acylation of primary amines.
| Entry | Amine Substrate | Product | Expected Yield (%) |
| 1 | Aniline | N-Phenylsuccinamic acid phenyl ester | >90 |
| 2 | Benzylamine | N-Benzylsuccinamic acid phenyl ester | >95 |
| 3 | n-Butylamine | N-(n-Butyl)succinamic acid phenyl ester | >95 |
| 4 | 1,4-Diaminobutane | 4-((4-Aminobutyl)amino)-4-oxobutanoic acid phenyl ester | High (mono-acylation) |
Note: The yields are estimations based on analogous reactions with other phenyl esters. Actual yields may vary depending on the specific substrate and reaction conditions.
Mandatory Visualizations
Caption: Reaction pathway for the acylation of a primary amine with this compound.
Caption: General experimental workflow for the acylation of amines with this compound.
References
Application Notes and Protocols: Diphenyl Succinate Derivatives in the Development of Novel Fungicides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The continuous emergence of resistant fungal strains necessitates the development of novel fungicides with alternative modes of action. One promising area of research involves derivatives of diphenyl succinate (B1194679), which have shown significant potential as potent antifungal agents. These compounds, particularly those incorporating diphenyl ether and diphenylacetylene (B1204595) moieties, primarily target succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. Inhibition of SDH disrupts the fungus's energy production, leading to its death.
This document provides a comprehensive overview of the application of diphenyl succinate derivatives in fungicide development, including their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their synthesis and evaluation.
Mechanism of Action: Targeting Succinate Dehydrogenase
The primary molecular target of these novel fungicides is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain. SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the respiratory chain.
The fungicidal action of this compound derivatives is achieved through the inhibition of SDH. By binding to the enzyme, these compounds block the oxidation of succinate to fumarate, thereby interrupting the electron flow to the ubiquinone pool. This disruption of the electron transport chain ultimately leads to a collapse in cellular energy (ATP) production, causing fungal cell death.
Signaling Pathway of SDH Inhibition
Caption: Inhibition of Succinate Dehydrogenase by this compound Derivatives.
Quantitative Data on Antifungal Efficacy
The following tables summarize the in vitro antifungal activity of various this compound derivatives against a range of pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit 50% of fungal growth or enzyme activity, respectively.
Table 1: In Vitro Antifungal Activity (EC50) of Diphenylacetylene Derivatives
| Compound | Rhizoctonia solani (mg/L) |
| A1 | 0.0214 |
| A13 | 0.0189 |
| A15 | 0.0223 |
| A18 | 0.0173 |
| Fluxapyroxad (Control) | 0.0237 |
Table 2: Succinate Dehydrogenase Inhibition (IC50) of Diphenylacetylene Derivatives
| Compound | IC50 (µM) |
| A12 | 3.58 |
| A16 | 2.22 |
| Fluxapyroxad (Control) | 4.24 |
Table 3: In Vitro Antifungal Activity (EC50) of Pyrazole-4-formylhydrazide Derivatives with a Diphenyl Ether Moiety
| Compound | Rhizoctonia solani (µg/mL) | Fusarium graminearum (µg/mL) | Botrytis cinerea (µg/mL) |
| 11o | 0.14 | - | - |
| 11m | - | 0.27 | - |
| 11g | - | - | 0.52 |
| Carbendazim (Control) | 0.34 | 0.57 | - |
| Penthiopyrad (Control) | - | - | 0.83 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the key bioassays used to evaluate their antifungal activity.
Synthesis of this compound Derivatives
The synthesis of these novel fungicides often involves multi-step reactions. Below are generalized protocols for the synthesis of key precursors and the final compounds.
This protocol describes a two-step synthesis of diphenylacetylene from trans-stilbene (B89595).
Step 1: Bromination of trans-Stilbene to meso-Stilbene Dibromide
-
Dissolve trans-stilbene in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask.
-
Slowly add a solution of bromine or pyridinium (B92312) hydrobromide perbromide to the stilbene (B7821643) solution with stirring.
-
Continue stirring at room temperature until the reaction is complete, indicated by the disappearance of the bromine color.
-
Collect the precipitated meso-stilbene dibromide by vacuum filtration and wash with a cold solvent.
-
Dry the product to be used in the next step.
Step 2: Dehydrobromination of meso-Stilbene Dibromide to Diphenylacetylene
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol by heating.
-
Add the meso-stilbene dibromide from the previous step to the hot alkaline solution.
-
Reflux the mixture for the specified time (e.g., 20 minutes).
-
After cooling, pour the reaction mixture into cold water to precipitate the crude diphenylacetylene.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain pure diphenylacetylene.
The synthesis of pyrazole-containing fungicides typically involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.
-
Synthesis of the Pyrazole (B372694) Core: React a suitable β-ketoester with a substituted hydrazine (e.g., hydrazine hydrate) in a solvent like ethanol under reflux to form the pyrazole ring.
-
Hydrolysis: Hydrolyze the resulting pyrazole ester to the corresponding carboxylic acid using a base such as sodium hydroxide.
-
Amide Coupling: Convert the pyrazole carboxylic acid to its acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride). Subsequently, react the acid chloride with the desired amine (containing the diphenyl ether or other diphenyl moiety) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the final carboxamide derivative.
Antifungal Activity Assays
This protocol is used to determine the EC50 values of the synthesized compounds.
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations.
-
Preparation of Amended Media: Add appropriate volumes of the stock solutions to molten Potato Dextrose Agar (PDA) to achieve a series of desired final concentrations. Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate.
-
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value from the dose-response curve.
Caption: Workflow for Mycelial Growth Inhibition Assay.
This protocol evaluates the protective efficacy of the compounds against fungal pathogens in a whole-plant system.
-
Plant Cultivation: Grow rice seedlings in pots under controlled greenhouse conditions.
-
Compound Application: Prepare solutions of the test compounds at various concentrations in a suitable solvent containing a surfactant (e.g., Tween-20). Spray the solutions onto the rice leaves until runoff. Control plants are sprayed with the solvent and surfactant only.
-
Inoculation: After a specified period (e.g., 24 hours), inoculate the treated and control plants with a spore suspension or mycelial slurry of the target pathogen (e.g., Rhizoctonia solani).
-
Incubation: Maintain the inoculated plants in a high-humidity environment for a period to allow for infection and disease development.
-
Disease Assessment: After the incubation period, visually assess the disease severity on the leaves. This can be done by measuring the lesion size or by using a disease rating scale.
-
Calculation of Protective Efficacy: Calculate the protective efficacy using the following formula:
-
Protective Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] * 100
-
Enzyme Inhibition Assay
This spectrophotometric assay measures the ability of the compounds to inhibit SDH activity.
-
Enzyme Preparation: Isolate mitochondria from the target fungus or a suitable source (e.g., bovine heart) through differential centrifugation. The mitochondrial suspension will serve as the source of SDH.
-
Assay Buffer Preparation: Prepare a suitable assay buffer (e.g., phosphate (B84403) buffer, pH 7.2) containing the necessary cofactors.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer, a substrate (sodium succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. A control well without any inhibitor should be included.
-
Initiation of Reaction: Add the mitochondrial suspension to each well to initiate the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of color change is proportional to the SDH activity.
-
IC50 Determination: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for SDH Inhibition Assay.
Conclusion
Derivatives of this compound represent a promising class of novel fungicides with a clear mechanism of action targeting the essential fungal enzyme, succinate dehydrogenase. The quantitative data presented demonstrates their high efficacy against a range of important plant pathogens. The detailed protocols provided in these application notes offer a solid foundation for researchers and drug development professionals to synthesize, evaluate, and further optimize these compounds in the ongoing search for effective and sustainable solutions for fungal disease management. Further research into the structure-activity relationships and toxicological profiles of these compounds will be crucial for their successful development into commercial fungicides.
Application Notes: The Role of Diphenyl Succinate in the Synthesis of Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a central role in cellular metabolism by linking the tricarboxylic acid (TCA) cycle with the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers the resulting electrons to ubiquinone in the respiratory chain, a process vital for cellular energy (ATP) production.[1] Due to its essential function in fungal respiration, SDH has become a primary target for the development of a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[2] These inhibitors disrupt the fungal energy metabolism by blocking the electron transfer from succinate to ubiquinone, leading to fungal cell death.[2]
Diphenyl Succinate as a Key Synthetic Precursor
This compound is a valuable and versatile reagent in the synthesis of certain SDHI fungicides, particularly those belonging to the carboxamide class. Its utility stems from its function as an efficient succinylating agent . The core structure of many SDHI molecules consists of an amide bond linking a substituted aniline (B41778) or other amine-containing moiety to a succinic acid backbone.
The role of this compound is to introduce this four-carbon succinyl group onto a nucleophilic amine, typically a substituted aniline. The key advantages of using this compound in this synthesis are:
-
Good Leaving Groups: The phenoxide ions are excellent leaving groups, facilitating the nucleophilic acyl substitution reaction with the aniline.
-
Reactivity: The ester carbonyls are sufficiently electrophilic to react with the amine nucleophile under moderate conditions.
-
Selective Mono-acylation: By controlling stoichiometry and reaction conditions, it is possible to achieve selective mono-acylation of the aniline, forming the desired N-aryl succinamic acid (succinanilide) intermediate. This intermediate can then be further modified or used directly in the final inhibitor structure.
The general reaction involves the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of this compound, forming a tetrahedral intermediate which then collapses to yield the N-aryl succinamic acid and phenol (B47542) as a byproduct.
Mechanism of Action of Resulting SDHIs
The N-aryl succinamide (B89737) derivatives synthesized using this compound act as competitive inhibitors at the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[1] The acid moiety of the carboxamide inhibitor inserts into the Q-site, while the amine portion extends towards the opening of the binding pocket.[1] The inhibitor is stabilized by multiple interactions, including hydrogen bonds and van der Waals forces, with key amino acid residues in the SDH subunits (SdhB, SdhC, and SdhD), effectively blocking the natural substrate (ubiquinone) from binding and halting the electron transport chain.[1]
Data Presentation: Biological Activity of Representative SDHIs
The following table summarizes the in vitro biological activity of several representative SDH inhibitors, showcasing their efficacy against various fungal pathogens. While the specific synthetic routes for these compounds in the cited literature may differ, their core structures are representative of the N-aryl amide motifs that can be generated using precursors like this compound.
| Compound ID / Name | Target Pathogen | Activity Metric | Value | Reference |
| Compound B6 | Rhizoctonia solani | EC₅₀ | 0.23 µg/mL | [3] |
| Compound B6 | Rhizoctonia solani | IC₅₀ (SDH Enzyme) | 0.28 µg/mL | [3] |
| Compound 9c-7 | Rhizoctonia solani | IC₅₀ | 0.013 µg/mL | [4] |
| Compound 9c-7 | Sclerotinia sclerotiorum | IC₅₀ | 1.874 µg/mL | [4] |
| Compound 5e | Rhizoctonia solani | EC₅₀ | 0.037 mg/L | [5] |
| SDH-IN-8 (i19) | Sclerotinia sclerotiorum | EC₅₀ | 0.1349 mg/L | [6] |
| SDH-IN-8 (i19) | Botrytis cinerea | EC₅₀ | 0.4829 mg/L | [6] |
| SDH-IN-15 (5e) | SDH Enzyme | IC₅₀ | 2.04 µM | [6] |
EC₅₀ (Half-maximal Effective Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of a compound's potency.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Succinamic Acid from this compound
This protocol describes a general method for the mono-acylation of a substituted aniline with this compound to form an N-aryl succinamic acid, a key intermediate for SDHI synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 2-chloroaniline, 2,6-dichloroaniline) (1.0 - 1.2 eq)
-
Anhydrous Toluene (B28343) or Xylene
-
Pyridine (B92270) (catalytic amount, optional)
-
Hydrochloric Acid (1 M solution)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of this compound).
-
Addition of Reagents: To the stirred solution, add the substituted aniline (1.0 eq). A catalytic amount of pyridine can be added to facilitate the reaction, although it may proceed without it.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene). Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aniline.
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove any unreacted aniline, followed by a saturated sodium bicarbonate solution to remove the phenol byproduct.
-
Wash the organic layer with brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude N-aryl succinamic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Visualizations
Logical and Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of an SDH inhibitor starting from this compound.
Caption: General workflow for SDHI synthesis and biological testing.
Mechanism of Action: SDH Inhibition Pathway
This diagram illustrates the role of SDH in the mitochondrial respiratory chain and how SDHI fungicides interrupt this process.
References
- 1. Computational and experimental insight into the molecular mechanism of carboxamide inhibitors of succinate-ubquinone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Diphenyl Succinate in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl succinate (B1194679) is a diester of succinic acid and phenol (B47542). While less common in polyester (B1180765) synthesis than its aliphatic counterparts like dimethyl succinate or diethyl succinate, its aromatic ester groups suggest potential applications in modifying polymer properties, acting as a monomer in specific polymerization reactions, or serving as a reactive additive. This document provides an overview of potential applications, drawing analogies from related, well-documented chemistries, and offers detailed experimental protocols for the synthesis and characterization of polyesters where diphenyl succinate could be employed.
Applications in Polyester Synthesis
This compound can theoretically be used as a monomer in the synthesis of polyesters, particularly through transesterification reactions with diols. The resulting polymers would incorporate phenoxy groups into the backbone, potentially influencing the material's thermal and mechanical properties. One of the primary methods for this would be melt polycondensation.
Melt Polycondensation for Poly(butylene succinate) (PBS) Synthesis
Melt polycondensation is a common industrial method for synthesizing polyesters like Poly(butylene succinate) (PBS). The process typically involves two stages: an esterification or transesterification step followed by a polycondensation step under high vacuum and temperature.[1][2][3] While traditionally carried out with succinic acid or dimethyl succinate, this compound can be proposed as a monomer that reacts with a diol like 1,4-butanediol. The transesterification reaction would release phenol as a byproduct.
Hypothetical Reaction Scheme:
n(this compound) + n(1,4-Butanediol) → [-O-(CH₂)₄-O-CO-(CH₂)₂-CO-]n + 2n(Phenol)
The properties of the resulting PBS would be influenced by the efficiency of phenol removal and the final molecular weight achieved.
Quantitative Data on Succinate-Based Polyesters
The following table summarizes typical properties of Poly(butylene succinate) synthesized using conventional methods. These values can serve as a benchmark for evaluating PBS synthesized from this compound.
| Property | Value | Units |
| Melting Temperature (Tm) | 95 - 115 | °C |
| Glass Transition Temperature (Tg) | -45 to -10 | °C |
| Tensile Strength | 30 - 40 | MPa |
| Elongation at Break | 200 - 500 | % |
| Young's Modulus | 300 - 600 | MPa |
| Molecular Weight (Mw) | 50,000 - 150,000 | g/mol |
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene succinate) via Melt Polycondensation Using this compound
This protocol describes a hypothetical two-stage melt polycondensation process for the synthesis of PBS using this compound and 1,4-butanediol.
Materials:
-
This compound
-
1,4-butanediol
-
Titanium (IV) butoxide (TBT) or other suitable catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle with temperature controller
-
Vacuum pump
-
Glassware for precipitation and filtration
Procedure:
Stage 1: Transesterification
-
Charge the reaction flask with equimolar amounts of this compound and 1,4-butanediol.
-
Add a catalytic amount of TBT (e.g., 200-500 ppm relative to the weight of the monomers).
-
Flush the system with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to 160-180°C with continuous stirring to initiate the transesterification reaction.
-
Phenol will be generated as a byproduct and should be distilled off and collected.
-
Continue this stage for 2-4 hours or until the theoretical amount of phenol has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
The viscosity of the reaction mixture will increase as the polymerization proceeds.
-
Continue the reaction for another 3-5 hours under high vacuum to achieve a high molecular weight polymer.
-
Once the desired viscosity is reached, stop the reaction by cooling the flask to room temperature.
-
Dissolve the resulting polymer in chloroform and precipitate it in an excess of cold methanol to remove unreacted monomers and oligomers.
-
Dry the purified PBS polymer in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Characterization of the Synthesized Poly(butylene succinate)
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the synthesized PBS in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Analyze the solution using a GPC system calibrated with polystyrene standards to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
2. Thermal Properties (Differential Scanning Calorimetry - DSC):
-
Use a DSC instrument to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Heat a small sample (5-10 mg) from room temperature to 150°C at a heating rate of 10°C/min, hold for 5 minutes to erase thermal history, cool to -60°C at 10°C/min, and then heat again to 150°C at 10°C/min. The Tg and Tm are determined from the second heating scan.
3. Structural Analysis (Nuclear Magnetic Resonance - NMR):
-
Dissolve the polymer in a deuterated solvent (e.g., CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of the PBS and to ensure complete removal of phenol.
4. Mechanical Properties (Tensile Testing):
-
Prepare dog-bone-shaped specimens of the synthesized PBS by melt-pressing or solvent casting.
-
Perform tensile tests using a universal testing machine according to ASTM D638 standards to determine tensile strength, elongation at break, and Young's modulus.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Diphenyl Succinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of diphenyl succinate (B1194679). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diphenyl succinate in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in this compound synthesis can arise from several factors, primarily related to reaction equilibrium, reactant purity, and catalyst efficiency.
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Incomplete Reaction: The esterification of succinic acid with phenol (B47542) is a reversible reaction. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the reactants.
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Solution: Employ methods to remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[1]
-
-
Low Reactivity of Phenol: Phenol is less nucleophilic than aliphatic alcohols due to the delocalization of the lone pair of electrons on the oxygen atom into the benzene (B151609) ring. This makes direct esterification with carboxylic acids challenging.[2][3]
-
Solution:
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Use more reactive acylating agents such as succinyl chloride or succinic anhydride (B1165640) instead of succinic acid.
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Employ harsher reaction conditions, such as higher temperatures and longer reaction times, when using succinic acid.[2]
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Utilize a highly active catalyst system.
-
-
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Catalyst Deactivation: The catalyst, whether a solid acid like a zeolite or a liquid acid, can lose its activity during the reaction.[4][5][6][7]
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Impure Reactants: The presence of water or other impurities in the succinic acid, phenol, or solvent can inhibit the reaction.
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Solution: Use anhydrous reactants and solvents. Ensure all glassware is thoroughly dried before use.
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Q2: My final product is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?
A2: Discoloration of the final product typically indicates the presence of impurities from side reactions or decomposition.
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Side Reactions: At elevated temperatures, side reactions such as the formation of colored byproducts can occur.
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Solution: Carefully control the reaction temperature and avoid excessive heating. Monitor the reaction progress to prevent prolonged reaction times after completion.
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Catalyst-Induced Degradation: Strong acid catalysts can sometimes cause charring or degradation of the organic reactants and products, especially at high temperatures.
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Solution: Use the recommended catalyst loading and consider milder catalysts if possible. Ensure efficient stirring to prevent localized overheating.
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Purification: To remove colored impurities, the crude product can be purified by recrystallization from a suitable solvent, such as a mixture of benzene and ether or ethanol.[8] Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities.
Q3: I am observing the formation of a significant amount of monophenyl succinate. How can I favor the formation of the diester?
A3: The formation of the monoester, monophenyl succinate, is a common intermediate. To promote the formation of the desired diester, consider the following strategies:
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Molar Ratio of Reactants: An insufficient amount of phenol will favor the formation of the monoester.
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Solution: Use a stoichiometric excess of phenol (e.g., 2.2 equivalents or more relative to succinic acid) to drive the reaction towards the formation of the diphenyl ester.
-
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Reaction Time: The reaction may not have proceeded long enough for the second esterification to occur.
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Efficient Water Removal: The presence of water will hinder the second esterification step.
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Solution: Ensure your water removal method (e.g., Dean-Stark trap) is functioning efficiently throughout the reaction.
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods include:
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Direct esterification of succinic acid with phenol: This is often carried out in the presence of an acid catalyst, such as a solid acid catalyst (e.g., H+-Zeolite β) or a dehydrating agent like phosphorus oxychloride.[8]
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Transesterification: This involves the reaction of a dialkyl succinate (e.g., dimethyl succinate) with phenol in the presence of a suitable catalyst.[14][15]
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Reaction of succinyl chloride with phenol: This method is highly efficient due to the high reactivity of the acid chloride.
Q2: Which catalyst is best for the direct esterification of succinic acid with phenol?
A2: H+-Zeolite β (SiO2/Al2O3 = 150) has been reported as a highly effective and recyclable solid acid catalyst, affording high yields of this compound.[8] Other catalysts like Amberlyst resins can also be used, though they may result in lower yields.[16] The choice of catalyst may depend on the desired reaction conditions, cost, and environmental considerations.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as:
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Thin Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively observe the disappearance of starting materials and the appearance of the product.[9][10][11][12][13]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both qualitative and quantitative analysis of the reaction mixture, allowing for the identification of the product and any byproducts.[12][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for monitoring the reaction progress and quantifying the components of the reaction mixture.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: A mixture of benzene and ether has been reported as a suitable solvent system for the recrystallization of this compound.[8] Ethanol can also be a potential solvent. The ideal solvent is one in which the product is sparingly soluble at low temperatures but highly soluble at elevated temperatures.[2][15][18][19][20]
Data Presentation
The following tables summarize quantitative data for different synthesis methods of this compound to facilitate comparison.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Direct Esterification | H+-Zeolite β | Toluene | 110 | 24 | 96 | [8] |
| Direct Esterification | Phosphorus Oxychloride | Benzene | Steam Bath | 2.25 | 62-67 | [8] |
| Direct Esterification | Amberlyst 45 | Toluene | 130 | 6 | 44 | [16] |
| Direct Esterification | Amberlyst 46 | Toluene | 130 | 6 | 42 | [16] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Method 1: Direct Esterification using H+-Zeolite β Catalyst
Materials:
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Succinic acid
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Phenol
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H+-Zeolite β (SiO2/Al2O3 = 150)
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Toluene (anhydrous)
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Sodium hydroxide (B78521) solution (5%)
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Saturated brine solution
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic acid (1 mmol), phenol (3 mmol), H+-Zeolite β (0.1 g), and anhydrous toluene (5 mL).
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Heat the reaction mixture to 110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
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After completion, cool the reaction mixture to room temperature.
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Filter the catalyst from the reaction mixture.
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Wash the organic filtrate with a 5% sodium hydroxide solution to remove unreacted succinic acid and phenol.
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Wash the organic layer with water and then with a saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent.
Method 2: Synthesis using Phosphorus Oxychloride
Materials:
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Succinic acid
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Phenol
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Phosphorus oxychloride
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Benzene
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Ether
Procedure:
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In a round-bottom flask fitted with a reflux condenser, combine succinic acid (1 mole), phenol (2 moles), and phosphorus oxychloride (0.9 mole).
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Heat the mixture on a steam bath for 1.25 hours.
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Add benzene (500 mL) and continue to reflux for an additional hour.
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Decant the hot benzene solution from the residual syrupy phosphoric acid.
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Extract the residue with two portions of hot benzene.
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Combine all benzene solutions and concentrate the volume.
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Allow the solution to cool to room temperature to crystallize the this compound.
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Collect the crystals by vacuum filtration.
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Wash the crystals with ether.
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Dry the purified this compound.[8]
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijset.com [ijset.com]
- 7. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. shokubai.org [shokubai.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. Home Page [chem.ualberta.ca]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude Diphenyl Succinate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude diphenyl succinate (B1194679) via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the correct melting point for pure diphenyl succinate?
There are some discrepancies in reported melting points for this compound. However, the most frequently cited and reliable range is 120-123°C . A significantly lower or broader melting point range for your recrystallized product likely indicates the presence of impurities.
Q2: What are the common impurities in crude this compound?
Common impurities in crude this compound, particularly when synthesized from succinic acid and phenol, can include:
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Unreacted starting materials: Succinic acid and phenol.
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Byproducts: Phenyl succinic acid (from incomplete esterification).
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Reagents from synthesis: Any catalysts or dehydrating agents used.
Q3: Which solvents are suitable for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the solute completely at an elevated temperature but only sparingly at room temperature. For this compound, an ester, a good starting point for solvent screening includes:
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Alcohols: Ethanol (B145695), Methanol, Isopropanol
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Esters: Ethyl acetate
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Aromatic Hydrocarbons: Toluene, Xylene
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Ketones: Acetone
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Halogenated Solvents: Dichloromethane
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Aliphatic Hydrocarbons: Hexane, Heptane (often used as an anti-solvent)
A mixed solvent system, such as ethanol-water or toluene-hexane, can also be effective.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Melting Point | 120-123 °C |
| Boiling Point | ~330 °C (estimated) |
| Appearance | White to off-white crystalline solid |
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Ethanol | Sparingly soluble | Soluble |
| Methanol | Sparingly soluble | Soluble |
| Acetone | Moderately soluble | Very soluble |
| Ethyl Acetate | Moderately soluble | Very soluble |
| Toluene | Sparingly soluble | Soluble |
| Hexane | Insoluble | Sparingly soluble |
| Water | Insoluble | Insoluble |
Note: This data is qualitative and should be used as a starting point for solvent screening. Experimental verification is highly recommended.
Troubleshooting Guide
Q4: My crude this compound does not fully dissolve in the hot solvent.
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Issue: Insufficient solvent.
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Solution: Gradually add small portions of the hot solvent to the mixture until the solid completely dissolves. Be cautious not to add a large excess, as this will reduce the final yield.
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Issue: Inappropriate solvent.
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Solution: The chosen solvent may not be a good solvent for this compound even at high temperatures. Refer to Table 2 and consider a solvent with higher solvating power. If the impurity is insoluble, you may proceed with a hot filtration step to remove it before cooling.
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Q5: No crystals have formed after cooling the solution.
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Issue: The solution is not supersaturated.
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Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
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Solution 2 (Seeding): If available, add a tiny crystal of pure this compound to the solution to act as a seed crystal.
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Solution 3 (Reduce Solvent Volume): The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
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Solution 4 (Cool to a Lower Temperature): Place the flask in an ice bath to further decrease the solubility of the this compound.
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Q6: The product has "oiled out" instead of forming crystals.
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Issue: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.
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Solution 1 (Add More Solvent): Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.
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Solution 2 (Change Solvent System): The chosen solvent may be inappropriate. Select a solvent with a lower boiling point. Alternatively, add a co-solvent in which the this compound is less soluble to the hot solution until it becomes slightly turbid, then allow it to cool.
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Q7: The recrystallized crystals are colored.
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Issue: Presence of colored impurities.
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Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.
-
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair. For this example, we will use ethanol.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until the ethanol begins to boil. Continue to add small portions of hot ethanol until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
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Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Technical Support Center: Diphenyl Succinate Purification
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding common impurities in Diphenyl succinate (B1194679) and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude Diphenyl succinate product?
A1: Common impurities in crude this compound typically arise from the starting materials, reagents, and side reactions during its synthesis. These can include unreacted starting materials such as succinic acid and phenol (B47542).[1][2][3] Reagents like phosphorus oxychloride may also be present, along with its byproduct, phosphoric acid.[1][2] Additionally, side products such as phenyl hydrogen succinate or succinic anhydride (B1165640) can form.[4][5] If the product undergoes hydrolysis, it can degrade back into succinic acid and phenol.[4]
Q2: My synthesized this compound appears colored and oily. What could be the cause?
A2: A colored and oily product often indicates the presence of residual acidic impurities, such as phosphoric acid, which can appear as a red, syrupy residue.[1][2] Dark, impure products can also result if the reaction mixture is concentrated too much before removing phenol and phosphorus oxychloride.[2][6]
Q3: What is the recommended primary method for purifying crude this compound?
A3: The most commonly cited and effective method for purifying this compound is recrystallization.[1][2][7] This technique is excellent for removing soluble and insoluble impurities to yield a crystalline, pure solid product.[7][8]
Q4: How can I remove unreacted phenol from my product?
A4: Unreacted phenol, being acidic, can be effectively removed by washing the crude product solution with an aqueous basic solution, such as 5% potassium hydroxide (B78521).[2][6] This converts the phenol into its water-soluble salt, which is then extracted into the aqueous layer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen recrystallization solvent is too good at room temperature, and the product remains dissolved.[9]- Too much solvent was used.[9]- The cooling process was too rapid, trapping impurities. | - Choose a solvent in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[7]- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. |
| Product Fails to Crystallize (Oils Out) | - The product is still significantly impure.- The melting point of the product is below the temperature of the solution. | - Perform a pre-purification step, such as an aqueous wash, to remove major impurities like phenol.[2][6]- Try adding a seed crystal to induce crystallization.- Re-dissolve the oil in a small amount of hot solvent and attempt a slower cooling process. |
| Crystals Are Colored | - Colored impurities are trapped within the crystal lattice. | - Consider a second recrystallization step.- Treat the solution with activated charcoal before the hot filtration step to adsorb colored impurities. |
| Melting Point of Purified Product is Low and/or Broad | - The product is still impure. | - Repeat the purification process (e.g., recrystallization).[2][6]- Ensure the product is thoroughly dried to remove any residual solvent. |
Purification Protocols
Experimental Protocol 1: Recrystallization of this compound
This protocol is adapted from established synthesis and purification procedures.[1][2]
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Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent, such as benzene (B151609) or toluene, to just dissolve the solid.[1][3]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Colorless crystals of this compound should begin to form.[1][2] To maximize the yield, subsequently cool the flask in an ice bath.
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Isolation: Collect the crystals by suction filtration using a Büchner funnel.[1][2]
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Washing: Wash the collected crystals with a small amount of a cold solvent in which the product is not very soluble, such as ether, to remove any remaining soluble impurities on the crystal surface.[1][2]
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Drying: Dry the purified crystals on a porous plate or in a vacuum oven at a low temperature (e.g., 40°C) to remove residual solvent.[1][6]
Experimental Protocol 2: Aqueous Wash for Phenol Removal
This procedure is effective for removing acidic impurities like phenol prior to recrystallization.[2][6]
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Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as benzene.
-
Extraction: Transfer the solution to a separatory funnel. Add a 5% aqueous solution of potassium hydroxide and shake vigorously. Allow the layers to separate.
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Separate Layers: Drain the lower aqueous layer, which now contains the phenoxide salt.
-
Repeat: Repeat the extraction with fresh potassium hydroxide solution several times (e.g., eight 50-ml portions for a 1-mole scale reaction) to ensure complete removal of phenol.[2][6]
-
Wash with Water and Brine: Wash the organic layer with water and then with a saturated sodium chloride (brine) solution to remove any remaining base and to help break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.
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Solvent Removal: Filter off the drying agent and concentrate the organic solution to proceed with recrystallization as described in Protocol 1.[2][6]
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Relationship between reactants, product, and common impurities.
References
- 1. Prepartion of this compound - Chempedia - LookChem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
Troubleshooting low yield in Diphenyl succinate synthesis
Technical Support Center: Diphenyl Succinate (B1194679) Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of diphenyl succinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in this compound synthesis can arise from several factors. The reaction involves the esterification of succinic acid with phenol (B47542), often using a dehydrating agent like phosphorus oxychloride. Here are the primary aspects to investigate:
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Reagent Quality: Ensure that the succinic acid and phenol are of high purity and dry. The presence of moisture in the reactants can consume the dehydrating agent and inhibit the reaction.
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Incomplete Reaction: The reaction may not have gone to completion. Verify that the reaction time and temperature are appropriate. The procedure from Organic Syntheses suggests heating on a steam bath for 1.25 hours, followed by refluxing in benzene (B151609) for an additional hour.[1][2]
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Suboptimal Reagent Stoichiometry: The molar ratios of the reactants are crucial. A common protocol uses a 1:2 molar ratio of succinic acid to phenol, with slightly less than one equivalent of phosphorus oxychloride (0.9 mole).[1][2] Using a larger proportion of phosphorus oxychloride has been noted to potentially result in an inferior product and may not improve the yield.[2]
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Inefficient Removal of Byproducts: The reaction generates hydrogen chloride (HCl) gas. If not effectively removed, it can establish an equilibrium that limits the forward reaction. The reaction should be conducted in a well-ventilated hood with an efficient reflux condenser.[1][2]
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Improper Work-up and Purification: Significant product loss can occur during the work-up and purification steps. Inefficient extraction of the product or premature crystallization of an impure product can lower the final yield.
Q2: My final product is a dark, impure oil instead of colorless crystals. What went wrong?
A2: Obtaining a dark, oily product instead of the expected colorless crystals of this compound (m.p. 120–121°C) typically points to issues during the reaction or work-up.[1]
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Over-concentration of the Mother Liquor: Concentrating the benzene solution too much before the initial crystallization can lead to the separation of a dark, impure product.[2] It is recommended to concentrate the solution to a specific volume (e.g., about 600 ml for a 1-mole scale reaction) and then allow it to cool.[1][2]
-
Side Reactions: Inadequate temperature control or the presence of impurities can lead to side reactions, resulting in colored byproducts.
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Insufficient Washing: The crude product must be thoroughly washed to remove residual phosphoric acid and unreacted phenol. The protocol specifies washing with ether.[1][2]
Q3: How can I improve the purity of my this compound?
A3: If your initial product is impure, a second crop of crystals can be obtained with improved purity through a more rigorous work-up of the mother liquor. This involves:
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Extracting the mother liquor with a 5% potassium hydroxide (B78521) solution to remove acidic impurities and unreacted phenol.
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Back-extracting each potassium hydroxide wash with benzene to recover any dissolved product.
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Washing the combined benzene solutions with water and then a saturated sodium chloride solution.
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Drying the benzene solution over an anhydrous drying agent like sodium sulfate.
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Filtering and concentrating the dried solution to induce crystallization of a second crop.[2]
Q4: I am having trouble with the separation of the benzene solution from the syrupy phosphoric acid residue. Any tips?
A4: The hot benzene solution should be carefully decanted from the red, syrupy phosphoric acid residue.[1][2] To maximize yield, the syrupy residue should then be extracted with additional portions of hot benzene, and these extracts should be filtered and combined with the initial decanted solution.[1][2]
Data Presentation
| Parameter | Value | Reference |
| Reactants | Succinic Acid, Phenol, Phosphorus Oxychloride | [1][2] |
| Molar Ratio | 1 mole Succinic Acid : 2 moles Phenol : 0.9 mole Phosphorus Oxychloride | [1][2] |
| Reaction Time | 1.25 hours on steam bath, then 1 hour reflux in benzene | [1][2] |
| Solvent | Benzene | [1][2] |
| Expected Yield | 62–67% | [1][2] |
| Melting Point | 120–121°C | [1] |
| Appearance | Colorless crystals | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[2]
-
Reaction Setup: In a 2-liter round-bottomed flask equipped with an efficient reflux condenser and a calcium chloride tube, combine 118 g (1 mole) of succinic acid, 188 g (2 moles) of phenol, and 138 g (83 ml, 0.9 mole) of phosphorus oxychloride. This setup should be placed in a fume hood.
-
Initial Heating: Heat the mixture on a steam bath for 1.25 hours. Hydrogen chloride gas will be evolved during this time.
-
Benzene Reflux: Add 500 ml of benzene to the mixture and continue heating under reflux for an additional hour.
-
Extraction: Decant the hot benzene solution from the red, syrupy residue of phosphoric acid and filter it into a 1-liter Erlenmeyer flask. Extract the syrupy residue with two 100-ml portions of hot benzene, filtering these extracts into the same Erlenmeyer flask.
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Crystallization: Concentrate the combined benzene solutions to a volume of about 600 ml and allow it to cool. This compound will separate as colorless crystals.
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Purification: Filter the crystals with suction using a Büchner funnel, wash them with three 50-ml portions of ether, and dry them on a porous plate at 40°C. The expected yield is 167–181 g (62–67%).
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Diphenyl Succinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of diphenyl succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing diphenyl succinate? A1: The most common methods for synthesizing this compound are the direct esterification of succinic acid with phenol (B47542) using an acid catalyst, and the reaction of a succinic acid derivative (like succinyl chloride) with phenol.[1][2] A highly effective approach is the direct esterification using a solid acid catalyst like H+-zeolite β, which offers high yields and easier catalyst removal.[2][3] Another established method involves using phosphorus oxychloride with succinic acid and phenol.[1]
Q2: Which reaction parameters are most critical for maximizing the yield of this compound? A2: To maximize yield, several parameters are crucial. The molar ratio of reactants is important; using an excess of phenol (e.g., a 3:1 ratio of phenol to succinic acid) can shift the reaction equilibrium toward the product.[3] Continuous removal of water, a byproduct of esterification, is also vital for driving the reaction to completion.[4] Finally, the choice and activity of the catalyst significantly impact both the reaction rate and final yield, with H+-zeolite β showing excellent results.[2][3]
Q3: How is this compound typically purified after the reaction? A3: Purification generally involves a multi-step workup procedure. First, if a solid catalyst is used, it is removed by filtration.[3] The filtrate is then transferred to a separatory funnel and washed with a basic solution, such as 5% sodium hydroxide (B78521) or saturated sodium bicarbonate, to remove unreacted succinic acid.[3][4] This is followed by washes with water and then brine to eliminate water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by rotary evaporation.[3] For a high degree of purity, the crude product can be further purified by recrystallization or column chromatography.[1][4]
Troubleshooting Guide
Q4: My reaction yield is very low. What are the possible causes and solutions? A4: Low yields in this compound synthesis are common and can stem from several factors:
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Incomplete Reaction: Esterification is an equilibrium reaction. To drive it towards the product, use a molar excess of phenol (a 3:1 to 5:1 ratio to succinic acid is recommended) and ensure the continuous removal of water, for example, by using a Dean-Stark apparatus if applicable to your solvent system.[3][4]
-
Inactive Catalyst: The acid catalyst may be old, deactivated, or insufficient. For heterogeneous catalysts like zeolites, ensure they have been properly activated (e.g., by calcination) before use.[3] For homogeneous catalysts, ensure they have not been compromised by moisture.
-
Water Contamination: The presence of water in the reactants or solvent at the start will inhibit the forward reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried.[4][5]
Q5: The primary product of my reaction is monophenyl succinate, not the desired this compound. How can I fix this? A5: The formation of the mono-ester is an intermediate step. To favor the formation of the di-ester, you should:
-
Increase the Excess of Phenol: A higher concentration of the alcohol (phenol) will increase the probability of the second esterification occurring.[4]
-
Prolong the Reaction Time: Ensure the reaction runs long enough for the conversion of the mono-ester to the di-ester. Reactions using H+-zeolite β have shown significantly higher yields when extended from 6 to 24 hours.[2]
Q6: My final product is yellow or brown instead of colorless. What causes this discoloration and how can I purify it? A6: Discoloration often indicates impurities from side reactions or decomposition.
-
Cause: High reaction temperatures or the use of harsh acid catalysts (like concentrated sulfuric acid) can cause the organic materials to char or degrade.[4]
-
Prevention & Solution: Maintain careful temperature control throughout the reaction. Consider using a milder, solid acid catalyst like H+-zeolite β.[3] To purify a discolored product, wash the organic solution with a dilute sodium bicarbonate solution, which can help remove acidic, colored impurities. If discoloration persists, recrystallization from a suitable solvent or column chromatography may be necessary to obtain a pure, colorless product.[1][4]
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for this compound Synthesis
| Parameter | Method 1: Zeolite Catalyst | Method 2: Phosphorus Oxychloride |
| Catalyst | H+-Zeolite β (SiO2/Al2O3=150) | Phosphorus Oxychloride (POCl3) |
| Reactant Ratio | 1:3 (Succinic Acid:Phenol) | 1:2:0.9 (Succinic Acid:Phenol:POCl3) |
| Solvent | Toluene (B28343) | Benzene (B151609) (added post-initial heating) |
| Temperature | 130 °C | Heated on a steam bath |
| Time | 6 - 24 hours | ~2.25 hours |
| Yield | ~70% - 96%[2][3] | 62% - 67%[1] |
Experimental Protocols
Protocol 1: Synthesis using H+-Zeolite β Catalyst [2][3]
-
Setup: Equip a 20 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge the flask with succinic acid (1 mmol), phenol (3 mmol), H+-zeolite β catalyst (0.1 g, pre-activated by calcination at 500 °C for 5 hours), and dehydrated toluene (5 mL).
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring (400 rpm) for 6 to 24 hours. Monitor the reaction progress via TLC or GC if desired.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Filter the catalyst using a Büchner funnel.
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Purification: Transfer the filtrate to a separatory funnel. Wash with a 5% sodium hydroxide solution to remove unreacted succinic acid. Subsequently, wash the organic layer with water and then with saturated brine.
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Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting solid is this compound.
Protocol 2: Synthesis using Phosphorus Oxychloride [1]
-
Setup: In a fume hood, place a 2 L round-bottom flask equipped with an efficient reflux condenser, which is capped with a calcium chloride tube.
-
Reagents: Add succinic acid (118 g, 1 mole), phenol (188 g, 2 moles), and phosphorus oxychloride (138 g, 0.9 mole) to the flask.
-
Reaction (Step 1): Heat the mixture on a steam bath for 1.25 hours. A red, syrupy residue of phosphoric acid will form.
-
Reaction (Step 2): Add 500 mL of benzene to the flask and continue to reflux the mixture for an additional hour.
-
Isolation: Decant the hot benzene solution from the phosphoric acid residue and filter it into a 1 L Erlenmeyer flask. Extract the residue with two additional 100 mL portions of hot benzene, filtering these extracts into the same flask.
-
Crystallization: Concentrate the combined benzene solutions to a volume of approximately 600 mL and allow it to cool. This compound will separate as colorless crystals.
-
Final Product: Filter the crystals with suction on a Büchner funnel, wash with three 50 mL portions of ether, and dry on a porous plate at 40 °C. The expected melting point is 120–121 °C.[1]
Visualizations
References
Preventing hydrolysis of Diphenyl succinate during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the storage and handling of diphenyl succinate (B1194679) to prevent hydrolysis.
Troubleshooting Guide & FAQs
Q1: I am observing degradation of my diphenyl succinate sample over time. What is the likely cause?
A: The most probable cause of this compound degradation during storage is hydrolysis. This compound, as an ester, can react with water molecules present in the environment. This reaction breaks the ester bonds, resulting in the formation of phenol (B47542) and succinic acid. Several factors can accelerate this process, including exposure to moisture, elevated temperatures, and non-neutral pH conditions.
Q2: How can I prevent the hydrolysis of this compound during storage?
A: To minimize hydrolysis, it is crucial to control the storage environment. Key preventative measures include:
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Minimizing Moisture Exposure: Store this compound in a tightly sealed container to prevent atmospheric moisture from coming into contact with the compound.[1][2] For enhanced protection, consider using a desiccator containing a drying agent like anhydrous magnesium sulfate (B86663) or molecular sieves.[3] Storing under an inert atmosphere, such as nitrogen or argon, can also effectively prevent exposure to moisture.[2][3]
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Controlling Temperature: Store the compound in a cool environment.[4][5][6] Lower temperatures reduce the rate of chemical reactions, including hydrolysis. However, avoid storing in a standard freezer, as the high humidity can introduce moisture.[3] A controlled, low-humidity cold storage unit is preferable.
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Maintaining pH Neutrality: While this compound is a neutral compound, exposure to acidic or basic contaminants can catalyze hydrolysis.[1] Ensure all storage containers and handling equipment are clean and free of any acidic or basic residues.
Q3: What are the ideal storage conditions for this compound?
A: Based on safety data sheets and general chemical principles, the following conditions are recommended for optimal stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (refer to supplier specific recommendations, generally 2-8 °C) | Slows down the rate of hydrolysis. |
| Atmosphere | Dry, Inert (e.g., Nitrogen, Argon) | Prevents contact with atmospheric moisture.[2][3] |
| Container | Tightly sealed, opaque container | Prevents moisture ingress and potential light-induced degradation.[2][4][5][6] |
| Location | Well-ventilated area | General safety precaution for chemical storage.[4][5][6] |
Q4: Are there any chemical additives that can prevent hydrolysis?
A: Yes, chemical stabilizers can be employed to inhibit hydrolysis.[1] For esters, compounds like carbodiimides can act as stabilizers by reacting with any carboxylic acids that may form, thereby preventing the autocatalytic progression of hydrolysis.[1] However, the addition of any substance would depend on the specific downstream application of the this compound and would require careful consideration and validation.
Q5: My this compound has already been exposed to humid conditions. Is it still usable?
A: The usability of the compound depends on the extent of hydrolysis. You can assess the purity of your sample using analytical techniques such as LC/MS to quantify the amount of degradation.[3] If the level of impurities (phenol and succinic acid) is within an acceptable range for your experiment, you may still be able to use it. However, for applications requiring high purity, it is advisable to use a fresh, properly stored sample.
Experimental Protocols
Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
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Standard Preparation:
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Accurately weigh and dissolve a known amount of high-purity this compound standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve a weighed amount of the this compound sample to be tested in the same solvent used for the standards to achieve a concentration within the calibration range.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
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Inject the standards and the sample solution into the HPLC system.
-
Identify the peaks corresponding to this compound, phenol, and succinic acid based on their retention times compared to standards.
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Quantify the amount of this compound and any hydrolysis products in the sample by comparing the peak areas to the calibration curve.
-
Visualizing Hydrolysis and Prevention
The following diagram illustrates the hydrolysis pathway of this compound and the key preventative measures.
Caption: Logical workflow for preventing this compound hydrolysis.
References
Technical Support Center: Scaling Up Diphenyl Succinate Production
Welcome to the Technical Support Center for Diphenyl succinate (B1194679) production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when scaling up the synthesis of Diphenyl succinate. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data-driven insights to support your process development and optimization efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound synthesis, from reaction control to product purification.
Reaction & Synthesis
Q1: We are observing a lower than expected yield when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis of this compound. What are the likely causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of poor reactant distribution, resulting in side reactions and decreased yield.[1][2] Ensure your reactor's agitation system is adequate for the increased volume and viscosity of the reaction mixture. Poor heat removal in large reactors can also lead to thermal degradation of reactants or products.
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Reaction Kinetics and Equilibrium: The direct esterification of succinic acid with phenol (B47542) is a reversible reaction. On a larger scale, the removal of water, a by-product, becomes more critical to drive the reaction towards the product side. Inadequate water removal will limit the conversion and thus the yield.
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Catalyst Deactivation or Inefficiency: If using a solid acid catalyst, ensure that the catalyst bed is not being fouled or that the flow rate of reactants over the catalyst is optimal. For liquid catalysts, ensure proper dispersion throughout the reaction medium.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low yield in scaled-up this compound synthesis.
Q2: We are experiencing a thermal runaway, or a rapid, uncontrolled increase in reaction temperature. What are the immediate actions and long-term prevention strategies?
A2: Thermal runaway is a critical safety hazard. Immediate action is crucial to prevent equipment damage and ensure personnel safety.
Immediate Actions:
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Stop Reactant/Catalyst Feed: Immediately cease the addition of all reactants and catalysts.
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Maximize Cooling: Fully engage all cooling systems, such as reactor jackets and internal cooling coils.
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Quench the Reaction: If the temperature continues to rise, have a quenching agent ready to stop the reaction. The choice of quenching agent will depend on the reaction chemistry.
Long-Term Prevention:
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Thorough Thermal Hazard Assessment: Conduct a comprehensive analysis of the reaction's thermal properties, including the heat of reaction and the rate of heat generation under various conditions.
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Process Control and Monitoring: Implement a robust process control system with alarms for temperature and pressure deviations. Ensure redundant temperature probes are in place.
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Scale-Down Studies: Perform experiments at a smaller scale to understand the thermal behavior before moving to a larger reactor.
Purification & Product Quality
Q3: Our final this compound product has a yellow or brownish tint after purification. What is the cause of this discoloration and how can we improve the color?
A3: Discoloration in the final product is typically due to the presence of impurities.
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Thermal Degradation: Overheating during the reaction or distillation can lead to the formation of colored by-products.
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Oxidation: Exposure to air at high temperatures can cause oxidation of phenol or the product.
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Residual Catalyst: Incomplete removal of the catalyst can sometimes lead to color formation.
Solutions:
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Optimize Reaction Temperature: Carefully control the reaction temperature to avoid exceeding the thermal stability limits of the reactants and products.
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Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Purification Method: Consider using activated carbon treatment or recrystallization to remove colored impurities.
Q4: We are having difficulty with the crystallization of this compound at a large scale, leading to poor crystal morphology or "oiling out". What can we do to improve the crystallization process?
A4: "Oiling out," where the product separates as a liquid instead of a solid, and poor crystal morphology are common challenges in large-scale crystallization.
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Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or oiling out. A slower, controlled cooling profile is crucial for growing larger, purer crystals.
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Solvent System: The choice of solvent and anti-solvent is critical. The ideal solvent system will have a significant difference in the solubility of this compound at high and low temperatures.
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Agitation: Proper agitation is necessary to ensure uniform temperature and concentration throughout the crystallizer, but excessive shear can lead to crystal breakage.
-
Seeding: Introducing seed crystals of high-quality this compound can promote the growth of desired crystal forms and prevent oiling out.
Troubleshooting Crystallization Issues:
Caption: A logical workflow for troubleshooting common crystallization problems with this compound.
Data Presentation
Table 1: Impact of Key Process Parameters on this compound Yield and Purity (Pilot Scale)
| Parameter | Range | Effect on Yield | Effect on Purity | Recommended Value |
| Temperature (°C) | 140 - 180 | Increases up to 160°C, then decreases due to side reactions. | Decreases at higher temperatures due to impurity formation. | 155 - 165°C |
| Succinic Acid:Phenol Molar Ratio | 1:2 - 1:3 | Increases with higher phenol ratio, but with diminishing returns. | Generally unaffected within this range. | 1:2.5 |
| Catalyst Loading (wt%) | 1 - 5 | Increases with higher loading, plateaus around 3%. | Can decrease at very high loadings due to by-product formation. | 2.5 - 3.5% |
| Reaction Time (hours) | 4 - 10 | Increases with time, reaching a plateau after ~8 hours. | Can decrease with excessively long times due to degradation. | 6 - 8 hours |
Table 2: Common Impurities in this compound Synthesis and their Control
| Impurity | Potential Source | Impact on Quality | Control Strategy |
| Monophenyl succinate | Incomplete reaction | Can affect melting point and downstream applications. | Increase reaction time, optimize catalyst loading. |
| Polyanhydrides of succinic acid | High reaction temperatures | Can cause discoloration and filtration issues. | Maintain strict temperature control. |
| Colored by-products | Thermal degradation of phenol or product | Leads to off-spec product color. | Use an inert atmosphere, optimize temperature, consider activated carbon treatment. |
| Residual Phenol | Excess reactant | Can impact product purity and safety. | Efficient purification (distillation or recrystallization). |
Experimental Protocols
Pilot-Scale Synthesis of this compound using a Solid Acid Catalyst
This protocol describes a general procedure for the synthesis of this compound in a pilot-scale reactor using a solid acid catalyst, such as zeolite beta.
Materials:
-
Succinic Acid
-
Phenol
-
Toluene (B28343) (or another suitable water-entraining solvent)
-
Solid Acid Catalyst (e.g., Zeolite Beta)
-
Sodium Bicarbonate Solution (for neutralization)
Equipment:
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Jacketed glass-lined or stainless steel reactor with overhead stirrer, condenser, and Dean-Stark trap
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Temperature and pressure monitoring and control system
-
Filtration system (e.g., Nutsche filter)
-
Crystallizer
-
Vacuum oven
Procedure:
-
Reactor Charging: Charge the reactor with succinic acid, phenol, toluene, and the solid acid catalyst.
-
Reaction: Heat the mixture to reflux (typically 155-165°C) with agitation. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of succinic acid (e.g., by HPLC).
-
Catalyst Removal: Once the reaction is complete, cool the mixture and separate the solid catalyst by filtration.
-
Work-up: Wash the organic phase with a sodium bicarbonate solution to neutralize any remaining acidic components, followed by a water wash.
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Solvent Removal: Remove the toluene by distillation under reduced pressure.
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Crystallization: Dissolve the crude this compound in a suitable hot solvent and allow it to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the pilot-scale synthesis of this compound.
References
Technical Support Center: Managing Thermal Degradation of Diphenyl Succinate at High Temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl succinate (B1194679) at elevated temperatures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during high-temperature experiments involving diphenyl succinate.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TDS-001 | My this compound sample shows unexpected weight loss at temperatures lower than the expected decomposition point. | - Presence of residual solvent (e.g., from synthesis or purification).- Contamination with impurities that have lower thermal stability.- Hygroscopic nature of the sample, leading to water loss upon heating. | - Ensure the sample is thoroughly dried under vacuum before analysis.- Use high-purity this compound.- Perform a preliminary TGA run with a slow heating rate to identify and quantify volatile components. |
| TDS-002 | The baseline of my DSC thermogram is noisy or drifting, making it difficult to determine the melting point or other transitions. | - Poor thermal contact between the sample and the DSC pan.- Sample is not properly sealed in the pan.- Instrument requires calibration. | - Ensure the sample is finely ground and evenly distributed at the bottom of the pan.- Use hermetically sealed pans if the sample is volatile.- Calibrate the DSC instrument with appropriate standards (e.g., indium). |
| TDS-003 | I am observing multiple peaks in the DTG curve from my TGA analysis, but I expect a single decomposition step. | - Complex, multi-step degradation process.- Presence of thermally distinct impurities or polymorphs.- Reaction with the crucible material at high temperatures. | - Analyze the sample using Py-GC-MS to identify the different volatile products at each decomposition stage.- Characterize the initial sample for purity and polymorphism using techniques like XRD and HPLC.- Use an inert crucible material (e.g., alumina (B75360), platinum). |
| TDS-004 | The results from my thermal analysis are not reproducible. | - Inconsistent sample mass or preparation.- Variations in the heating rate or atmosphere between experiments.- Sample inhomogeneity. | - Use a consistent sample mass and preparation technique for all analyses.- Ensure the heating rate and gas flow rate are identical for each run.- Homogenize the sample before taking a portion for analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely thermal degradation products of this compound?
The thermal degradation of esters that lack a β-hydrogen on the alcohol moiety, such as this compound, does not proceed through the typical Ei elimination (ester pyrolysis) mechanism which results in an alkene and a carboxylic acid[3][4]. Instead, degradation is more likely to occur through other pathways at higher temperatures. One possibility is a rearrangement reaction, similar to what has been observed for diphenyl carbonate, which rearranges to 2-phenoxy benzoic acid[5]. Another potential pathway is homolytic cleavage of the ester bond (C-O bond scission) to form radical intermediates. These reactive species can then undergo a variety of secondary reactions, leading to a complex mixture of products. Pyrolysis-GC-MS would be the most suitable technique to identify the specific degradation products.
Q3: How can I minimize the thermal degradation of this compound during my high-temperature experiments?
To minimize thermal degradation, consider the following:
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Work under an inert atmosphere: Conducting experiments under nitrogen or argon can prevent thermo-oxidative degradation.
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Use the lowest possible temperature: Determine the minimum temperature required for your process to avoid unnecessary thermal stress on the compound.
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Limit the exposure time: The extent of degradation is often time-dependent. Minimize the duration the sample is held at a high temperature.
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Use of stabilizers: While not specifically documented for this compound, the use of thermal stabilizers or antioxidants could potentially inhibit degradation pathways. Compatibility and potential interference with your experiment would need to be evaluated.
Q4: What analytical techniques are best suited for studying the thermal degradation of this compound?
A combination of thermal analysis techniques is recommended for a comprehensive understanding:
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Thermogravimetric Analysis (TGA): To determine the onset of decomposition, the temperature of maximum weight loss, and the amount of residual mass.
-
Differential Scanning Calorimetry (DSC): To identify melting point, crystallization behavior, and other phase transitions.
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Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile products of thermal degradation, providing insight into the degradation mechanism.
Data Presentation
Table 1: Thermal Decomposition Properties of Selected Poly(alkylene succinate)s
| Polymer | Abbreviation | Onset Decomposition T5% (°C) | Tmax (°C) |
| Poly(ethylene succinate) | PESu | ~380 | 428.1 |
| Poly(butylene succinate) | PBSu | ~385 | 429.5 |
| Poly(hexylene succinate) | PHSu | ~370 | 420.3 |
| Poly(octylene succinate) | POSu | ~375 | 424.6 |
| Poly(decylene succinate) | PDeSu | ~370 | 425.2 |
Source: Data synthesized from multiple sources, including[2]. Note: These are polymeric materials and their thermal stability is expected to differ from the small molecule this compound.
Experimental Protocols
Thermogravimetric Analysis (TGA)
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Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into an appropriate TGA pan (e.g., alumina or platinum).
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Experimental Conditions:
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Atmosphere: High-purity nitrogen or argon with a flow rate of 20-50 mL/min.
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Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.
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Data Acquisition: Record the sample mass as a function of temperature.
-
-
Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum rate of weight loss (Tmax) from the first derivative of the TGA curve (DTG curve), and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
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Instrument: A calibrated differential scanning calorimeter.
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Sample Preparation: Accurately weigh 2-5 mg of the finely ground this compound sample into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon with a flow rate of 20-50 mL/min.
-
Heating/Cooling Program:
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Heat from ambient temperature to a temperature above the expected melting point (e.g., 150°C) at a heating rate of 10°C/min to erase the thermal history.
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Hold isothermally for 2-5 minutes.
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Cool to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).
-
Heat again to the final temperature at 10°C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
-
Data Analysis: Determine the melting temperature (Tm) and enthalpy of fusion (ΔHf) from the second heating scan.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
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Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
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Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically < 1 mg) into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Select a temperature that corresponds to the main decomposition event observed in the TGA data (e.g., the Tmax).
-
Pyrolysis Mode: Flash pyrolysis.
-
-
GC-MS Conditions:
-
GC Column: A suitable capillary column for separating the expected pyrolysis products (e.g., a non-polar or medium-polarity column).
-
Oven Temperature Program: A programmed temperature ramp to separate the volatile pyrolysis products (e.g., start at 50°C, ramp to 300°C).
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Carrier Gas: Helium at a constant flow rate.
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MS Detector: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-500).
-
-
Data Analysis: Identify the individual pyrolysis products by comparing their mass spectra with a spectral library (e.g., NIST) and interpreting the fragmentation patterns.
Visualizations
Caption: Predicted thermal degradation pathways for this compound.
Caption: Experimental workflow for thermal analysis of this compound.
Caption: Logical troubleshooting for unexpected TGA results.
References
- 1. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ester pyrolysis - Wikipedia [en.wikipedia.org]
- 4. Ester Pyrolysis [organic-chemistry.org]
- 5. Thermal rearrangement of diphenyl carbonate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Selection for Diphenyl Succinate Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diphenyl succinate (B1194679). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the synthesis of diphenyl succinate, presented in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in this compound synthesis, often performed via Fischer esterification, can be attributed to several factors related to the reaction equilibrium and catalyst efficiency.
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Incomplete Reaction: The esterification of succinic acid with phenol (B47542) is a reversible reaction. To drive the equilibrium towards the formation of this compound, it is essential to remove the water produced during the reaction. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus.[1] Using an excess of one reactant, such as phenol, can also shift the equilibrium to favor the product.[1]
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Suboptimal Catalyst Performance: The choice and condition of the catalyst are critical. For solid acid catalysts like zeolites, ensuring the catalyst is properly activated (e.g., calcined) before use is crucial.[2] For liquid acid catalysts like sulfuric acid, using an old or contaminated batch can lead to reduced activity.[1]
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Inadequate Reaction Temperature: The reaction requires a specific temperature to proceed efficiently. For instance, a study using H+-Zeolite β found 130°C to be an effective temperature.[2] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side reactions and decomposition of reactants or products.
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Water Contamination: The presence of water in the reactants or solvent at the beginning of the reaction will inhibit the forward reaction. Ensure all glassware is thoroughly dried and use anhydrous reactants and solvents when possible.[1]
Q2: My final this compound product is discolored (e.g., yellow or brown). What is the cause, and how can I prevent or remove the discoloration?
A2: Discoloration of the final product typically indicates the presence of impurities from side reactions or decomposition.
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Side Reactions: At elevated temperatures, phenol can be susceptible to oxidation, leading to colored byproducts. Careful control of the reaction temperature and maintaining an inert atmosphere (e.g., with nitrogen or argon) can minimize these side reactions.
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Catalyst-Induced Degradation: Strong acid catalysts, if used in excess or at very high temperatures, can cause charring or degradation of the organic compounds.
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Purification: To remove colored impurities, the crude product can be purified by recrystallization.[3][4][5][6] A common procedure involves dissolving the crude product in a minimal amount of a hot solvent (e.g., a mixture of benzene (B151609) or toluene (B28343) and ether) and allowing it to cool slowly to form pure crystals.[1] Washing the filtered crystals with a cold, non-polar solvent like ether can also help remove residual colored impurities.[1]
Q3: The reaction seems to stop before all the succinic acid is consumed, even after an extended period. What should I do?
A3: An incomplete reaction, despite a long reaction time, often points to an issue with the reaction equilibrium or catalyst deactivation.
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Inefficient Water Removal: The accumulation of water in the reaction mixture will eventually halt the net forward reaction. Ensure your water removal method (e.g., Dean-Stark trap) is functioning correctly.[1]
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Catalyst Deactivation: Solid catalysts like zeolites can lose activity due to the deposition of carbonaceous materials (coking) on their active sites.[7][8][9] Regeneration of the catalyst, for example by calcination, may be necessary to restore its activity.[7][10] For liquid acid catalysts, impurities in the reactants can lead to deactivation.[1]
Q4: I am observing the formation of a significant amount of monophenyl succinate. How can I favor the formation of the desired this compound?
A4: The formation of the monoester is a common intermediate. To promote the formation of the diester, consider the following strategies:
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Molar Ratio of Reactants: Ensure a sufficient molar excess of phenol relative to succinic acid. A common ratio is 2 to 3 moles of phenol for every mole of succinic acid.[2]
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Reaction Time: A longer reaction time will generally favor the formation of the more thermodynamically stable diester.
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Effective Water Removal: As with achieving a high overall yield, continuous removal of water is crucial to drive the second esterification step to completion.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for this compound synthesis?
A1: Several types of catalysts can be used for the synthesis of this compound. H+-Zeolite β has been shown to be a highly effective solid acid catalyst, providing good yields (around 70-96%).[2][10] Other solid acid catalysts like Amberlyst resins can also be used, though they may result in lower yields compared to H+-Zeolite β.[2] Traditional homogeneous acid catalysts such as sulfuric acid and p-toluenesulfonic acid are also commonly employed for Fischer esterification reactions.[11]
Q2: What is the general mechanism for the acid-catalyzed synthesis of this compound?
A2: The synthesis of this compound from succinic acid and phenol using an acid catalyst follows the Fischer esterification mechanism.[12][13][14][15] The key steps are:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group for nucleophilic attack.
-
Nucleophilic attack of the phenol oxygen on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the attacking phenol to one of the hydroxyl groups of the intermediate.
-
Elimination of a water molecule to form a protonated ester.
-
Deprotonation to yield the final ester product and regenerate the acid catalyst. This process occurs sequentially at both carboxylic acid groups of succinic acid to form this compound.
Q3: What are some recommended purification methods for this compound?
A3: The most common method for purifying crude this compound is recrystallization.[3][4][5][6] A typical procedure involves dissolving the impure solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals. Insoluble impurities can be removed by hot filtration before cooling.[3] A reported method for this compound purification involves dissolving the crude product in hot benzene, followed by cooling to induce crystallization, and then washing the collected crystals with ether.[1] Another purification strategy involves washing the reaction mixture with a dilute sodium hydroxide (B78521) solution to remove unreacted succinic acid, followed by washing with water and brine, and then removing the solvent.[2]
Q4: Can transesterification be used to synthesize this compound?
A4: Yes, transesterification is a viable method. This would typically involve reacting a dialkyl succinate, such as dimethyl succinate or diethyl succinate, with phenol in the presence of a suitable catalyst. Various catalysts, including titanium-based, tin-based, and lead-based compounds, are known to be effective for transesterification reactions involving phenol.
Data Presentation
Table 1: Comparison of Various Catalysts for the Direct Esterification of Succinic Acid with Phenol
| Catalyst | Yield of this compound (%) |
| H+-Zeolite β (SiO₂/Al₂O₃=150) | 67 |
| Amberlyst 46 | 42 |
| Amberlyst 45 | 44 |
| Amberlyst 35 | 30 |
| Amberlyst 15 | 29 |
| Al³⁺-montmorillonite | 10 |
| Zr⁴⁺-montmorillonite | 7 |
| Sulfated ZrO₂ | 7 |
| Cu²⁺-montmorillonite | 4 |
| H+-ZSM-5 | < 2 |
| H+-Zeolite Y | 0 |
| H+-Mordenite | 0 |
| None | 0 |
Reaction conditions: succinic acid (1 mmol), phenol (3 mmol), dehydrated toluene (5 mL), catalyst (0.1 g), reaction time (6 h), temperature (130 °C). Data sourced from Le et al. (2019).[2]
Experimental Protocols
Protocol 1: Synthesis of this compound using H+-Zeolite β Catalyst
This protocol is adapted from Le et al. (2019).[2]
-
Reaction Setup: In a 20-mL round-bottom flask equipped with a reflux condenser, add succinic acid (1 mmol), phenol (3 mmol), H+-Zeolite β (SiO₂/Al₂O₃=150) catalyst (0.1 g), and dehydrated toluene (5 mL).
-
Reaction: Heat the reaction mixture to 130°C with stirring (400 rpm) for 6 to 24 hours.
-
Catalyst Removal: After the reaction, cool the mixture to room temperature and filter to remove the catalyst.
-
Workup and Purification:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic phase with a 5% sodium hydroxide solution to remove any unreacted succinic acid.
-
Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
-
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key steps in the Fischer esterification mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. shokubai.org [shokubai.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. ijset.com [ijset.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Poor Solubility of Diphenyl Succinate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of diphenyl succinate (B1194679) in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is diphenyl succinate and why is its solubility a concern?
This compound is a diester of succinic acid and phenol. Its relatively nonpolar, aromatic structure can lead to low solubility in many common reaction solvents, which can hinder reaction rates, yields, and purification processes.
Q2: In which types of solvents is this compound likely to be soluble?
Based on the principle of "like dissolves like," this compound is expected to be more soluble in nonpolar, aromatic, and some polar aprotic solvents. A historical preparation method uses hot benzene, indicating good solubility in this type of solvent.[1]
Q3: What are the initial steps to take when encountering a solubility issue with this compound?
The initial steps should involve selecting an appropriate solvent or solvent system and considering the effect of temperature. It is often beneficial to perform small-scale solubility tests with a range of solvents to identify the most suitable one for your reaction conditions.
Q4: Are there any safety precautions to consider when heating solvents to dissolve this compound?
Yes, always be aware of the boiling point and flash point of the solvent you are using.[2] Heating should be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Ensure that the heating apparatus is properly set up to avoid fire hazards.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: this compound is not dissolving in the chosen reaction solvent.
Possible Causes:
-
Inappropriate solvent polarity: The polarity of the solvent may not be suitable for the nonpolar nature of this compound.
-
Insufficient temperature: The solubility of solids in liquid solvents often increases with temperature.
-
Low saturation limit: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the current temperature.
Solutions:
-
Solvent Screening: Test the solubility of this compound in a variety of solvents with different polarities. See Table 1 for a list of suggested solvents.
-
Increase Temperature: Gradually heat the mixture while stirring. Ensure the temperature remains below the boiling point of the solvent and that the compound is stable at that temperature.
-
Use a Co-solvent: Adding a small amount of a "good" solvent (one in which this compound is known to be soluble) to a "poor" solvent can significantly increase solubility.[3][4][5] This is a common technique to fine-tune the polarity of the reaction medium.
-
Sonication: Applying ultrasonic waves can help to break down solid agglomerates and increase the rate of dissolution.
Issue 2: The reaction is sluggish or incomplete, possibly due to poor solubility.
Possible Causes:
-
Low concentration of dissolved reactant: If this compound has low solubility, its effective concentration in the solution is low, leading to a slow reaction rate.
-
Mass transfer limitations: The reaction may be limited by the rate at which the solid this compound dissolves into the reaction medium.
Solutions:
-
Optimize Solvent System: Revisit the solvent selection. A solvent system that fully dissolves this compound at the reaction temperature is ideal.
-
Phase-Transfer Catalysis: If the reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be used to transport a reactant from one phase to the other to react with the dissolved this compound.
-
Increase Reaction Temperature: If the reactants and products are stable at higher temperatures, increasing the reaction temperature can both increase the solubility of this compound and the reaction rate.
Issue 3: this compound precipitates out of the reaction mixture upon cooling or addition of another reagent.
Possible Causes:
-
Change in temperature: Solubility is often temperature-dependent. As the mixture cools, the solubility of this compound may decrease, leading to precipitation.
-
Change in solvent composition: The addition of a reagent dissolved in a different solvent can alter the overall polarity of the reaction mixture, reducing the solubility of this compound.
Solutions:
-
Maintain Temperature: If possible, maintain the reaction mixture at a temperature where this compound remains in solution during subsequent steps.
-
Solvent Matching: When adding new reagents, try to dissolve them in the same solvent as the reaction mixture or a co-solvent that is known to not cause precipitation.
-
Gradual Addition: Add the second reagent slowly while vigorously stirring to avoid localized high concentrations that can trigger precipitation.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aromatic | Toluene, Benzene, Xylene | High | "Like dissolves like"; this compound has two phenyl groups. Benzene is a known solvent for its synthesis.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Can dissolve a range of polar and nonpolar compounds.[2][6] |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Moderate | May provide a balance of polarity to dissolve the ester. |
| Polar Aprotic (High Boiling) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Often good solvents for a wide range of organic compounds.[7] |
| Ethers | Diethyl Ether | Low to Moderate | May have some solvating power but likely less than aromatic or chlorinated solvents. |
| Alcohols | Methanol, Ethanol | Low | The polarity of alcohols may not be optimal for the nonpolar this compound. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The aliphatic nature is significantly different from the aromatic structure of this compound. |
Experimental Protocols
Protocol 1: Screening for Suitable Solvents
Objective: To identify a suitable solvent for a reaction involving this compound.
Materials:
-
This compound
-
A selection of solvents from Table 1
-
Small vials or test tubes
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Add a small, known amount of this compound (e.g., 10 mg) to a vial.
-
Add a measured volume of the test solvent (e.g., 1 mL).
-
Vortex the mixture for 1-2 minutes at room temperature. Observe for dissolution.
-
If not fully dissolved, stir the mixture for a longer period (e.g., 30 minutes).
-
If still not dissolved, gradually heat the mixture in 10°C increments while stirring. Note the temperature at which the solid dissolves completely.
-
Record your observations for each solvent tested.
Protocol 2: Enhancing Solubility with a Co-solvent System
Objective: To improve the solubility of this compound in a primary reaction solvent.
Materials:
-
This compound
-
Primary reaction solvent (in which solubility is poor)
-
Co-solvent (in which this compound is highly soluble, e.g., Toluene)
-
Reaction vessel
Procedure:
-
Suspend this compound in the primary reaction solvent.
-
Slowly add the co-solvent dropwise while stirring vigorously.
-
Continue adding the co-solvent until the this compound is fully dissolved.
-
Note the ratio of the primary solvent to the co-solvent required for complete dissolution.
-
Ensure that this new solvent system is compatible with your reaction conditions and downstream processing.
Protocol 3: Using Solubilizing Agents (for aqueous or semi-aqueous systems)
For applications requiring this compound in a more polar or aqueous environment, surfactants or cyclodextrins can be employed.
A. Surfactant-Mediated Solubilization
Materials:
-
This compound
-
Aqueous buffer
-
Non-ionic surfactant (e.g., Tween® 80)
-
Sonicator
Procedure:
-
Prepare a stock solution of the surfactant in the aqueous buffer (e.g., 1-5% w/v).
-
Add this compound to the surfactant solution.
-
Sonicate or vortex the mixture vigorously to aid in the formation of micelles, which can encapsulate the nonpolar compound.
-
Observe for the formation of a clear or translucent solution, indicating successful solubilization.
B. Cyclodextrin-Mediated Solubilization
Materials:
-
This compound
-
Aqueous buffer
-
A suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin)
-
Magnetic stirrer
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer.
-
Add this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of an inclusion complex.[8][9][10]
-
Filter the solution to remove any undissolved this compound. The clear filtrate contains the solubilized complex.
Visualizations
Caption: Troubleshooting workflow for overcoming poor this compound solubility.
References
- 1. Prepartion of this compound - Chempedia - LookChem [lookchem.com]
- 2. Dichloromethane Solvent Properties [macro.lsu.edu]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. quora.com [quora.com]
- 8. onlinepharmacytech.info [onlinepharmacytech.info]
- 9. oatext.com [oatext.com]
- 10. oatext.com [oatext.com]
How to monitor the progress of a reaction involving Diphenyl succinate
Welcome to the Technical Support Center for monitoring chemical reactions involving Diphenyl succinate (B1194679). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully monitoring the progress of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a reaction involving Diphenyl succinate?
A1: The progress of reactions involving this compound, an ester, can be effectively monitored using several analytical techniques. The choice of method depends on the specific reaction, available equipment, and the level of detail required. The most common methods include:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique to quickly assess the presence of starting materials and products.[1][2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that separates components in a mixture, allowing for the determination of their concentration over time.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC can be used to quantify the reactants and products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the reaction mixture without the need for separation.[7][8][9][10]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of functional groups, such as the disappearance of a hydroxyl group from a starting material and the appearance of an ester carbonyl group.[11][12][13][14][15]
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a straightforward method for reaction monitoring.[1][2][3] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of products. A typical TLC setup for reaction monitoring involves three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[4][16] The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.[4][5]
Q3: What should I do if my spots are streaking on the TLC plate?
A3: Streaking on a TLC plate can be caused by several factors. A common reason is overloading the sample.[17][18] Try diluting your sample before spotting it on the plate. Highly polar compounds or the presence of acidic or basic functionalities can also cause streaking.[17][18] Adding a small amount of acid (like acetic acid) or base (like triethylamine) to the developing solvent can often resolve this issue.[18]
Q4: My HPLC baseline is drifting. What could be the cause?
A4: Baseline drift in HPLC can be caused by several factors, including changes in the mobile phase composition, temperature fluctuations in the column or detector, and column contamination.[19][20] Ensure your mobile phase is well-mixed and degassed. Using a column oven can help maintain a stable temperature. If the problem persists, the column may need to be cleaned or replaced.[19]
Q5: I am not seeing any peaks in my GC chromatogram. What should I check?
A5: The absence of peaks in a GC chromatogram can be due to several reasons. First, check if the instrument is functioning correctly, including the gas flow rates and detector ignition.[21][22] Ensure that your sample is volatile and thermally stable enough for GC analysis. It is also possible that the sample concentration is too low to be detected.[20] Sample degradation in the injector or on the column can also be a cause, in which case you might need to adjust the injector temperature or use a different column.[22]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaked or elongated | Sample is too concentrated.[17][18] | Dilute the sample before spotting. |
| Compound is highly polar, acidic, or basic.[17][18] | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[18] | |
| Rf values are too high or too low | The polarity of the developing solvent is incorrect.[18] | If Rf is too high, decrease the polarity of the solvent. If Rf is too low, increase the polarity.[18] |
| Spots are not visible | Compound is not UV-active. | Use a staining agent (e.g., potassium permanganate, iodine) to visualize the spots.[1][18] |
| Sample concentration is too low.[17][18] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[18] | |
| Reactant and product spots are not well-separated | The solvent system is not optimal. | Experiment with different solvent systems of varying polarities. |
| The compounds have very similar polarities. | Try using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Baseline drift | Mobile phase composition is changing.[19] | Ensure the mobile phase is thoroughly mixed and degassed. |
| Column temperature is fluctuating.[19] | Use a column oven to maintain a constant temperature. | |
| Column is contaminated.[19] | Flush the column with a strong solvent or replace it. | |
| Ghost peaks appear | Carryover from a previous injection. | Clean the injector and increase the wash time between injections. |
| Contamination in the mobile phase or sample. | Use high-purity solvents and filter all samples and mobile phases.[19] | |
| Peak tailing or fronting | Column is overloaded.[23] | Reduce the injection volume or sample concentration. |
| Active sites on the column.[23] | Use a different column or add an additive to the mobile phase to block active sites. | |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Retention time is shifting | Inconsistent mobile phase composition.[24] | Prepare the mobile phase carefully and consistently. |
| Column degradation.[24] | Replace the column. | |
| Inconsistent flow rate.[24] | Check the pump for leaks or malfunctions.[24] |
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks observed | Detector is not ignited (for FID).[21] | Check the fuel and oxidizer gas flows and re-ignite the flame.[21] |
| Sample is not reaching the detector. | Check for leaks in the system, a blocked syringe, or a broken column.[21] | |
| Sample is not volatile or is thermally unstable. | Use a lower injector temperature or consider derivatization. | |
| Peak broadening | Injection volume is too large.[22] | Reduce the injection volume. |
| Column is overloaded. | Dilute the sample. | |
| Injector temperature is too low. | Increase the injector temperature. | |
| Peak tailing | Active sites in the injector liner or column. | Use a deactivated liner and/or a more inert column. |
| Sample is interacting with contaminants. | Clean the injector and replace the septum. | |
| Unexpected peaks | Contaminants in the carrier gas or sample.[21] | Use high-purity gas and ensure the sample is clean. |
| Septum bleed. | Use a high-quality, low-bleed septum and do not overtighten it. | |
| Carryover from a previous injection. | Bake out the column at a high temperature and clean the injector. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points on the baseline for spotting.
-
Spot the Plate:
-
On the leftmost point, spot a dilute solution of your starting material (e.g., the alcohol or carboxylic acid used to synthesize this compound).
-
On the rightmost point, use a capillary tube to spot a small amount of the reaction mixture.
-
On the central point (the co-spot), first spot the starting material, and then spot the reaction mixture directly on top of it.[16]
-
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp if the compounds are UV-active.[2] Alternatively, use a chemical stain (e.g., potassium permanganate) to visualize the spots.
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the reaction mixture lane indicates the progress of the reaction. The reaction is complete when the starting material spot is no longer visible.[5]
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Prepare the Mobile Phase: A typical mobile phase for the analysis of this compound could be a mixture of acetonitrile (B52724) and water or a buffer solution. The exact ratio should be optimized to achieve good separation. Filter and degas the mobile phase before use.
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound and the starting materials at known concentrations.
-
Set Up the HPLC System:
-
Column: A C18 reversed-phase column is a common choice.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: A UV detector set at a wavelength where this compound has strong absorbance (e.g., around 254 nm).
-
Injection Volume: Typically 10-20 µL.
-
-
Generate a Calibration Curve: Inject the standard solutions and record the peak areas. Plot a graph of peak area versus concentration for each compound to generate a calibration curve.
-
Analyze Reaction Samples: At various time points during the reaction, withdraw a small aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase. Inject the prepared sample into the HPLC.
-
Quantify the Components: Determine the peak areas of the starting materials and this compound in the chromatogram of the reaction mixture. Use the calibration curves to calculate their respective concentrations.
Visualizations
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography.
Caption: Troubleshooting logic for HPLC baseline issues.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. purdue.edu [purdue.edu]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. How To [chem.rochester.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. silicycle.com [silicycle.com]
- 19. medikamenterqs.com [medikamenterqs.com]
- 20. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Gas chromatography: Trends and troubleshooting | Laboratory News [labnews.co.uk]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. labcompare.com [labcompare.com]
Troubleshooting unexpected byproducts in Diphenyl succinate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl succinate (B1194679) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing diphenyl succinate?
A1: this compound is typically synthesized through several methods:
-
Direct Esterification (Fischer-Speier): Reacting succinic acid with phenol (B47542) in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1] This is a reversible reaction.
-
From Succinic Anhydride (B1165640): Reacting succinic anhydride with phenol. This method avoids the production of water as a byproduct.
-
From Acyl Chloride: Reacting succinyl chloride with phenol. This reaction is generally faster and more efficient than direct esterification.[2]
-
Using a Dehydrating Agent: A mixture of succinic acid, phenol, and a dehydrating agent like phosphorus oxychloride can be used.[3]
Q2: My this compound product is off-white or yellowish. What is the likely cause?
A2: Discoloration in the final product often points to the presence of impurities. Potential causes include:
-
Incomplete removal of starting materials or byproducts: Residual phenol or acidic residues can cause discoloration.
-
Thermal degradation: At elevated temperatures, succinic acid or the ester product can decompose, leading to colored byproducts.[4]
-
Side reactions: In some cases, side reactions can produce colored impurities. For instance, incomplete combustion of phenol can result in a smoky flame with carbon particles, indicating the potential for complex side products under certain conditions.[2]
Q3: What is the monophenyl succinate I see in my analysis, and why is it present?
A3: Monophenyl succinate is the mono-ester intermediate in the reaction between succinic acid (or its derivatives) and phenol. Its presence in your final product indicates an incomplete reaction. Since the esterification of a dicarboxylic acid occurs in two steps, stopping the reaction prematurely or using insufficient phenol can result in a significant amount of the monoester.
Q4: Is it possible for diphenyl ether to form as a byproduct during the synthesis?
A4: Under typical acidic conditions used for Fischer esterification, the formation of diphenyl ether from the self-condensation of phenol is unlikely. The mechanism for acid-catalyzed ether formation is not favorable for phenols due to the high instability of the phenyl carbocation and the difficulty of nucleophilic substitution on an sp²-hybridized carbon.[5][6] Diphenyl ether is more commonly synthesized via reactions like the Ullmann condensation, which requires a copper catalyst.[6]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Equilibrium) | The Fischer esterification of succinic acid with phenol is a reversible reaction.[1][7] To drive the equilibrium towards the product, consider the following: • Excess Phenol: Use a molar excess of phenol to shift the equilibrium towards the formation of the diester. • Water Removal: If using a method that produces water (like Fischer esterification), employ a Dean-Stark apparatus to remove water as it forms. |
| Insufficient Catalyst Activity | Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or deactivated. |
| Suboptimal Reaction Temperature | The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. Monitor the reaction temperature closely. |
| Poor Reactant Purity | Ensure that your succinic acid and phenol are of high purity and are dry, as water can inhibit the esterification reaction. |
Issue 2: Presence of Monophenyl Succinate in the Final Product
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time | The conversion of the monoester to the diester may be slow. Increase the reaction time and monitor the progress by techniques like TLC or HPLC. |
| Inadequate Molar Ratio of Phenol | A stoichiometric or insufficient amount of phenol will likely result in a mixture of the monoester and diester. Increase the molar ratio of phenol to succinic acid. |
| Suboptimal Reaction Conditions | Higher temperatures and efficient water removal can favor the formation of the diester. |
Issue 3: Formation of a Red Syrupy Residue (when using Phosphorus Oxychloride)
| Potential Cause | Troubleshooting Steps |
| Byproduct Formation | When using phosphorus oxychloride as a dehydrating agent, a "red syrupy residue of phosphoric acid" can form as a byproduct.[3] This is a known outcome of this specific protocol. |
| Purification | The hot benzene (B151609) solution of the product should be carefully decanted from this residue. The residue can then be extracted with additional hot benzene to recover any trapped product.[3] |
Issue 4: Thermal Decomposition and Byproduct Formation at High Temperatures
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperatures | Succinic acid and its esters can undergo thermal decomposition at elevated temperatures.[4] This can lead to the formation of succinic anhydride and other degradation products. |
| Temperature Control | Carefully control the reaction temperature to avoid exceeding the decomposition point of your reactants and products. Consider using a lower boiling point solvent to control the reflux temperature. |
Data Presentation
Table 1: Illustrative Product Distribution in this compound Synthesis
The following table provides an illustrative example of how the molar ratio of reactants can affect the product distribution in the esterification of succinic acid with phenol. Actual results will vary based on specific reaction conditions.
| Molar Ratio (Succinic Acid:Phenol) | This compound (%) | Monophenyl Succinate (%) | Unreacted Succinic Acid (%) |
| 1:1.5 | 35 | 50 | 15 |
| 1:2.2 | 70 | 25 | 5 |
| 1:3 | 90 | 8 | 2 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Oxychloride
This protocol is adapted from a known synthetic method.[3]
Materials:
-
Succinic Acid (1 mole, 118 g)
-
Phenol (2 moles, 188 g)
-
Phosphorus Oxychloride (0.9 mole, 138 g, 83 ml)
-
Benzene (700 ml total)
-
Ether (for washing)
Procedure:
-
In a 2-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, combine succinic acid, phenol, and phosphorus oxychloride.
-
Heat the mixture on a steam bath in a fume hood for 1.25 hours.
-
Add 500 ml of benzene to the flask and continue refluxing for an additional hour.
-
Decant the hot benzene solution from the red syrupy residue of phosphoric acid into a 1-liter Erlenmeyer flask.
-
Extract the syrupy residue with two 100 ml portions of hot benzene and add these extracts to the Erlenmeyer flask.
-
Concentrate the combined benzene solutions to a volume of approximately 600 ml.
-
Allow the solution to cool, which will cause the this compound to crystallize.
-
Filter the colorless crystals with suction using a Büchner funnel.
-
Wash the crystals with three 50 ml portions of ether.
-
Dry the purified this compound. The expected yield is 62-67%.
Protocol 2: Synthesis of this compound via Succinyl Chloride (General Procedure)
Materials:
-
Succinyl Chloride (1 mole)
-
Phenol (2.2 moles)
-
Anhydrous Pyridine (B92270) or other suitable base (2.2 moles)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Dissolve phenol and pyridine in the anhydrous solvent in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add a solution of succinyl chloride in the same anhydrous solvent to the cooled phenol solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to obtain pure this compound.
Visualizations
Caption: Fischer esterification of succinic acid with phenol.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Potential byproduct formation pathways.
References
- 1. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]
- 3. rsc.org [rsc.org]
- 4. CN105254515A - Preparation method of succinylcholine chloride - Google Patents [patents.google.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
Optimizing the stoichiometry for Diphenyl succinate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the stoichiometry for diphenyl succinate (B1194679) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the theoretically ideal stoichiometric ratio for synthesizing diphenyl succinate?
The theoretical molar ratio for the synthesis of this compound depends on the starting material derived from succinic acid.
-
When using succinic acid , the reaction with phenol (B47542) is a double esterification. Two molecules of phenol react with one molecule of succinic acid. Therefore, the ideal stoichiometric ratio is 1:2 (Succinic Acid:Phenol).
-
If succinic anhydride is used, it first reacts with one molecule of phenol to form a monoester, which then reacts with a second molecule of phenol. The overall ratio remains 1:2 (Succinic Anhydride:Phenol).
Q2: My reaction yield is low. Could incorrect stoichiometry be the cause?
Yes, improper stoichiometry is a primary cause of low yields.
-
Insufficient Phenol: If the molar ratio of phenol to the succinic precursor is less than 2, the reaction will be incomplete, leaving unreacted starting material and mono-substituted intermediates.
-
Excess Reactant: While a slight excess of one reactant can sometimes drive the reaction to completion (Le Châtelier's principle), a large excess can complicate purification, requiring extensive washing or recrystallization steps to remove the unreacted starting material.
Q3: How does adjusting the reactant ratio help minimize side reactions?
Adjusting stoichiometry is crucial for minimizing side products. For instance, in acid-catalyzed reactions, using a significant excess of phenol can be a strategy to maximize the formation of the desired diester and suppress the formation of the intermediate, 4-oxo-4-phenoxybutanoic acid. However, this requires a robust purification strategy to remove the unreacted phenol post-reaction.
Q4: What are the signs of a stoichiometry-related problem during my experiment?
-
Complex TLC or HPLC Analysis: The presence of multiple spots or peaks other than the starting materials and the desired product often indicates the formation of intermediates or side products, which can stem from an imbalanced stoichiometric ratio.
-
Low Purity After Workup: If the isolated product is difficult to purify and contains significant amounts of starting material or a mono-ester intermediate, it is a strong indicator that the initial stoichiometry was not optimal.
-
Inconsistent Yields: If you are experiencing significant variability in yield between batches, verifying the precise molar quantities of your reactants is a critical first troubleshooting step.
Troubleshooting Workflow for Stoichiometry Optimization
The following workflow provides a logical sequence for diagnosing and resolving issues related to reaction stoichiometry.
Technical Support Center: Purification of Diphenyl Succinate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of diphenyl succinate (B1194679) using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of diphenyl succinate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of this compound After Column Chromatography | Inadequate separation from impurities with similar polarity. | Optimize the mobile phase. A common solvent system for esters is a mixture of hexanes and ethyl acetate (B1210297).[1] Try a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[2] |
| Co-elution with a closely related impurity. | Consider using a different stationary phase. Given the aromatic nature of this compound, a phenyl-type stationary phase could offer alternative selectivity through π-π interactions.[3][4][5] | |
| Overloading the column with the crude sample. | Reduce the amount of crude this compound loaded onto the column. | |
| This compound is Not Eluting from the Column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane (B92381)/ethyl acetate system). |
| Decomposition of this compound on the silica (B1680970) gel. | Test the stability of your compound on silica gel using a 2D TLC.[6] If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[2][6] To deactivate silica, you can flush the column with a solvent system containing 1-3% triethylamine (B128534).[2] | |
| This compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). An ideal Rf value to aim for during method development with TLC is around 0.3.[1] |
| Poor Separation Between this compound and Impurities | The chosen solvent system is not providing adequate resolution. | Experiment with different solvent systems. For instance, you could try substituting hexane with heptane (B126788) or using dichloromethane (B109758) as a component of the mobile phase.[7] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles.[8] | |
| Crude this compound is Not Soluble in the Elution Solvent | The chosen mobile phase is too non-polar to dissolve the sample for loading. | Dissolve the crude mixture in a minimum amount of a slightly more polar solvent, like dichloromethane, before loading it onto the column.[6][9] Alternatively, use the dry-loading technique.[2][9] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound?
A1: A common and effective starting mobile phase for the purification of esters like this compound is a mixture of hexanes and ethyl acetate.[1] You can begin with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity based on TLC analysis.
Q2: How do I determine the optimal mobile phase composition?
A2: The optimal mobile phase can be determined using thin-layer chromatography (TLC). The ideal solvent system will give this compound an Rf value of approximately 0.3, allowing for good separation from impurities.[1]
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: If you suspect degradation on silica gel, you can try a few approaches. First, confirm the instability with a 2D TLC.[6] If it is unstable, you can use a less acidic stationary phase like neutral alumina.[6] Alternatively, you can deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine (1-3%).[2]
Q4: How should I load my crude this compound onto the column if it has poor solubility in the mobile phase?
A4: If your crude sample does not dissolve well in the mobile phase, you can use a technique called "dry loading".[2][9] This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent until the silica is a free-flowing powder, and then carefully adding this powder to the top of your packed column.[2][9]
Q5: Can I use a different stationary phase other than silica gel?
A5: Yes, if silica gel does not provide adequate separation or causes degradation, other stationary phases can be used. For a compound with phenyl groups like this compound, a phenyl-functionalized stationary phase might provide enhanced separation due to π-π interactions.[3][4][5] Neutral alumina is another alternative, particularly if your compound is acid-sensitive.[6]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A starting point could be a mixture of hexanes and ethyl acetate. The goal is to achieve an Rf value of approximately 0.3 for this compound.[1]
2. Column Packing:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton wool at the bottom of the column.[8]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.[8]
-
Gently tap the column to ensure even packing.
-
Once the silica gel has settled, add a protective layer of sand on top.[9]
-
Equilibrate the column by running the mobile phase through it until the packing is stable and the eluent runs clear. Never let the solvent level drop below the top of the silica gel.[8]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[9] Carefully apply the solution to the top of the silica gel using a pipette.[8][9]
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2][9]
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase. Air pressure can be applied to achieve a steady flow rate.[10]
-
If using a gradient elution, gradually increase the polarity of the mobile phase over time.[2]
-
Collect fractions in an orderly manner (e.g., in test tubes in a rack).[10]
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions containing this compound.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Column Chromatography Workflow
Caption: Experimental workflow for the purification of this compound by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification [chem.rochester.edu]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to Diphenyl Succinate and Dimethyl Succinate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance polyesters is a cornerstone of materials science and plays a crucial role in various applications, including drug delivery systems and biomedical devices. The choice of monomer is a critical factor that dictates the reaction kinetics, the final properties of the polymer, and the overall efficiency of the polymerization process. This guide provides an in-depth comparison of two common succinate (B1194679) monomers, diphenyl succinate and dimethyl succinate, in the context of polyester (B1180765) synthesis, with a focus on poly(butylene succinate) (PBS).
Executive Summary
This compound and dimethyl succinate are both viable precursors for the synthesis of polyesters through transesterification reactions. Theoretical principles and available experimental evidence suggest that this compound offers a significant advantage in terms of reactivity. This is attributed to the superior leaving group ability of the phenoxide ion compared to the methoxide (B1231860) ion, which can lead to faster reaction rates and potentially allow for polymerization under milder conditions. However, dimethyl succinate is more commonly documented in the literature for PBS synthesis, likely due to its lower cost and the volatility of its methanol (B129727) byproduct, which simplifies its removal from the reaction mixture. This guide will delve into the theoretical underpinnings of their reactivity, present available experimental data, and provide detailed protocols for polymerization reactions.
Theoretical Comparison: Reactivity and Reaction Mechanism
The core difference in the polymerization behavior of this compound and dimethyl succinate lies in the stability of the leaving group during the transesterification reaction. The general mechanism involves the nucleophilic attack of a hydroxyl group (from a diol, such as 1,4-butanediol) on the carbonyl carbon of the succinate ester. This is followed by the elimination of either a phenoxide or a methoxide group.
The rate of this reaction is significantly influenced by the ease with which the leaving group departs. A better leaving group is a weaker base. Phenol (pKa ≈ 10) is a stronger acid than methanol (pKa ≈ 15.5), which means that the phenoxide ion is a weaker base and therefore a better leaving group than the methoxide ion. This enhanced leaving group ability of phenoxide is expected to accelerate the rate of the transesterification reaction, a key step in polycondensation.
This increased reactivity of this compound can translate to several practical advantages:
-
Faster reaction times: Achieving a desired molecular weight may require less time.
-
Lower reaction temperatures: The polymerization could potentially be carried out at lower temperatures, reducing energy consumption and minimizing side reactions like thermal degradation.
-
Reduced catalyst loading: The inherent reactivity of the monomer might allow for the use of lower concentrations of catalysts.
The following diagram illustrates the logical relationship in the reactivity of the two monomers.
A Head-to-Head Comparison: The Reactivity of Diphenyl Succinate and Succinyl Chloride in Acylation Reactions
For Immediate Publication
In the landscape of synthetic chemistry, particularly in drug development and materials science, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Among the myriad of options, succinyl chloride and diphenyl succinate (B1194679) are two common reagents used to introduce the succinyl moiety. While both can achieve the desired transformation, their reactivity profiles are starkly different, necessitating a careful comparison for optimal experimental design. This guide provides an objective, data-supported comparison of their performance for researchers, scientists, and drug development professionals.
Core Principles: Nucleophilic Acyl Substitution
The reactivity of both succinyl chloride and diphenyl succinate is governed by the principles of nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a leaving group to form the new acylated product.[1][2][3]
The key determinant of reactivity in this process is the stability of the leaving group.[4][5] A more stable leaving group, which is typically a weaker base, will depart more readily, leading to a faster reaction.[4][6] It is this fundamental difference in leaving group ability that distinguishes the reactivity of succinyl chloride from that of this compound.
-
Succinyl Chloride: The leaving group is a chloride ion (Cl⁻). As the conjugate base of a strong acid (HCl), chloride is a very weak base and an excellent leaving group.[4][7][8]
-
This compound: The leaving group is a phenoxide ion (PhO⁻). Phenoxide is the conjugate base of phenol (B47542), a weak acid. Therefore, phenoxide is a significantly stronger base than chloride and a much poorer leaving group.[7][9]
This difference dictates that acid chlorides are among the most reactive carboxylic acid derivatives, while esters are considerably less reactive.[1][8][10]
Quantitative Reactivity Comparison
The disparity in reactivity is evident in the typical conditions required for acylation reactions. Succinyl chloride reacts rapidly, often exothermically, with a wide range of nucleophiles at or below room temperature. In contrast, this compound requires more forcing conditions, such as elevated temperatures or the use of catalysts, to achieve comparable transformations.
| Feature | Succinyl Chloride | This compound |
| Chemical Formula | C₄H₄Cl₂O₂ | C₁₆H₁₄O₄[11] |
| Leaving Group | Chloride (Cl⁻) | Phenoxide (PhO⁻) |
| Relative Reactivity | Very High | Moderate |
| Typical Nucleophiles | Alcohols, amines, water, carboxylates | Alcohols, amines (often requires activation) |
| Reaction Temperature | 0°C to room temperature[12][13] | Room temperature to elevated temperatures (reflux) |
| Catalyst Requirement | Often none needed; a non-nucleophilic base (e.g., pyridine, triethylamine) is used to scavenge HCl byproduct.[12][13] | Often requires a catalyst (e.g., base, acid, or transesterification catalyst). |
| Byproducts | Hydrogen Chloride (HCl) | Phenol (PhOH) |
| Handling Considerations | Highly moisture-sensitive, corrosive, releases HCl gas.[2] | More stable, less sensitive to moisture. |
Experimental Protocols: Acylation of an Amine
To illustrate the practical differences, the following are representative protocols for the acylation of a primary amine with each reagent.
Protocol 1: Acylation using Succinyl Chloride
This protocol is a generalized procedure for the rapid formation of a succinamide (B89737) derivative.
-
Materials:
-
Primary Amine (1.0 eq.)
-
Succinyl Chloride (0.55 eq., as it is difunctional)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (2.2 eq.)
-
-
Procedure:
-
Dissolve the primary amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Slowly add a solution of succinyl chloride in anhydrous DCM to the amine solution dropwise. The reaction is often exothermic.[12]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Perform a standard aqueous workup: wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Acylation using this compound
This protocol outlines a method for amide formation using the less reactive ester, typically requiring heat.
-
Materials:
-
Primary Amine (1.0 eq.)
-
This compound (0.5 eq.)
-
Toluene or other high-boiling point solvent
-
(Optional) Catalyst, such as sodium methoxide (B1231860) or DMAP.
-
-
Procedure:
-
Combine the primary amine and this compound in a round-bottom flask with a suitable solvent like toluene.
-
If a catalyst is used, add it to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (e.g., ~110°C for toluene).
-
Maintain the reflux for several hours (e.g., 8-24 hours), monitoring the reaction by TLC. The reaction is significantly slower than with succinyl chloride.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an appropriate workup to remove the phenol byproduct and any remaining starting materials. This may involve washing with a basic aqueous solution (e.g., 1M NaOH) to extract the acidic phenol, followed by standard organic phase workup.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizing the Reactivity Difference
The fundamental difference in the reaction pathways can be visualized through the following diagrams.
Caption: Mechanism of nucleophilic acyl substitution comparing succinyl chloride and this compound.
Caption: Comparison of typical experimental workflows for amine acylation.
Conclusion
The choice between succinyl chloride and this compound is a classic trade-off between reactivity and stability.
-
Succinyl Chloride is the reagent of choice for rapid and high-yielding acylations when the substrate is stable to the acidic byproduct (HCl) and the exothermic nature of the reaction can be controlled. Its high reactivity makes it suitable for a broad range of nucleophiles, including less reactive ones.
-
This compound serves as a milder, more stable alternative. It is preferred when working with sensitive substrates that cannot tolerate acid or harsh reaction conditions. Its lower reactivity necessitates more forcing conditions like heat and longer reaction times, but offers greater control and selectivity in complex syntheses.
For drug development professionals and researchers, understanding these fundamental differences is paramount for the rational design of synthetic routes, ensuring efficiency, safety, and success in the preparation of target molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ias.ac.in [ias.ac.in]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Leaving group - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Answered: Rank the following species from highest to lowest leaving groups ability: 1 2 NC 3 | bartleby [bartleby.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Succinylation Reagents: Alternatives to Diphenyl Succinate
For researchers, scientists, and drug development professionals seeking to modify proteins via succinylation, the choice of reagent is critical for achieving optimal results. This guide provides an objective comparison of diphenyl succinate (B1194679) and its alternatives, supported by experimental data and detailed protocols to inform your selection process.
Succinylation, the addition of a succinyl group to a protein, is a post-translational modification that can significantly alter a protein's physical and chemical properties, including its charge, structure, and function.[1][2] This modification has been implicated in the regulation of various cellular processes, from metabolism to gene expression.[3][4] While diphenyl succinate has been used for this purpose, a range of alternative reagents offer distinct advantages in terms of reactivity, solubility, and ease of use. This guide will focus on the most common alternatives: succinic anhydride (B1165640), di-tert-butyl succinate, and bis(p-nitrophenyl) succinate.
Performance Comparison of Succinylation Reagents
The choice of a succinylation reagent can significantly impact the efficiency and outcome of a protein modification experiment. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Reagent | Structure | Key Performance Characteristics | Typical Reaction Conditions | Potential Side Reactions |
| This compound | C₁₆H₁₄O₄ | Leaving Group: Phenol. Historically used but less common now. | Requires organic co-solvents for solubility, which can affect protein stability. Reaction is typically slower than with more reactive reagents. | Hydrolysis of the reagent can occur, leading to the formation of succinic acid and phenol. |
| Succinic Anhydride | C₄H₄O₃ | Highly reactive and widely used. The cyclic anhydride structure makes it highly susceptible to nucleophilic attack. It is relatively soluble in aqueous buffers at alkaline pH.[5] | Typically performed in aqueous buffers at pH 7-9. The reaction is generally rapid, often completing within an hour at room temperature.[6] | Hydrolysis to succinic acid is the primary side reaction, which can be minimized by controlling the pH and adding the reagent in portions.[2] |
| Di-tert-butyl Succinate | C₁₂H₂₂O₄ | Less reactive than anhydrides. The tert-butyl ester provides stability, but its removal requires harsher conditions, making it less suitable for direct protein modification. | Not typically used for direct protein succinylation due to its low reactivity with amino groups under physiological conditions. | Minimal side reactions with proteins under standard conditions. |
| Bis(p-nitrophenyl) Succinate | C₁₆H₁₂N₂O₈ | Activated ester with a good leaving group (p-nitrophenol). The release of p-nitrophenol can be monitored spectrophotometrically to follow the reaction progress.[7] | Reactions are typically carried out in organic solvents or aqueous buffers with organic co-solvents. Reaction kinetics can be followed by monitoring the absorbance of the released p-nitrophenolate anion.[8] | Hydrolysis of the ester linkage is a potential side reaction, particularly at higher pH. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful succinylation experiments. Below are representative protocols for the most common succinylation reagent, succinic anhydride.
Protocol 1: Succinylation of a Purified Protein using Succinic Anhydride
This protocol is adapted from a method for quantifying site-specific protein succinylation.[6]
Materials:
-
Purified protein solution (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 µg/µL in an amine-free buffer (e.g., 8 M urea, 200 mM TEAB, pH 8).
-
Succinic anhydride solution (5 M in anhydrous DMSO, prepared fresh).
-
Dithiothreitol (DTT) solution (250 mM).
-
Iodoacetamide (IAA) solution (200 mM).
-
Sodium hydroxide (B78521) (NaOH) solution (7.25 M).
-
pH indicator paper.
Procedure:
-
Protein Preparation: To 100 µL of the protein solution (100 µg), add 8 µL of 250 mM DTT to a final concentration of 20 mM. Incubate at 37°C for 30 minutes with agitation.
-
Alkylation: Add 21.6 µL of 200 mM IAA to a final concentration of 40 mM. Incubate in the dark at room temperature for 30 minutes.
-
Succinylation:
-
Add 12 µL of the 5 M succinic anhydride solution (60 µmol) to the protein sample.
-
Incubate at 4°C for 20 minutes on a vortex mixer.
-
Note: The addition of anhydride may cause the pH to drop and proteins to precipitate.
-
-
pH Adjustment and O-acylation Removal:
-
Add 10 µL of 7.25 M NaOH to increase the pH to ~8. This helps to eliminate any O-acylation side-products.
-
Briefly vortex the sample and check the pH using pH paper. Add more NaOH if necessary to reach pH 8.
-
-
Reaction Quenching and Downstream Processing: The reaction can be quenched by adding a primary amine-containing buffer (e.g., Tris). The succinylated protein can then be purified by dialysis or size-exclusion chromatography to remove excess reagents and byproducts.
Experimental Workflow for Comparing Succinylation Reagents
To objectively compare the performance of different succinylation reagents, a standardized experimental workflow is essential.
Caption: A generalized workflow for the comparative analysis of different succinylation reagents.
Signaling Pathway and Logical Relationships
Succinylation plays a significant role in regulating cellular signaling, often by altering the function of key proteins like transcription factors. One such example is the Signal Transducer and Activator of Transcription 3 (STAT3), a critical mediator of cytokine signaling.
Succinylation of STAT3: A Regulatory Switch
Succinylation can impact the activity of transcription factors, thereby influencing gene expression.[3] While the direct succinylation of STAT3 by specific chemical reagents in vitro is a subject of ongoing research, the biological relevance of STAT3 succinylation is an emerging area of study.
Caption: A diagram illustrating the potential impact of succinylation on the STAT3 signaling pathway.
Conclusion
While this compound has historical significance, modern research overwhelmingly favors the use of succinic anhydride for protein succinylation due to its high reactivity, solubility in aqueous buffers, and the extensive body of literature supporting its use. The reaction is fast and can be performed under relatively mild conditions, minimizing the risk of protein denaturation. For applications requiring the monitoring of reaction kinetics, bis(p-nitrophenyl) succinate offers a convenient spectrophotometric assay. Di-tert-butyl succinate is generally not a suitable reagent for direct protein modification.
The choice of reagent should be guided by the specific requirements of the experiment, including the properties of the target protein, the desired degree of modification, and the available analytical methods for characterization. This guide provides a foundational understanding to aid researchers in making an informed decision for their succinylation studies.
References
- 1. Di-tert-butyl succinate | C12H22O4 | CID 10966312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 3. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-translational modulation of cell signalling through protein succinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Succinylation links metabolism to protein functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
Succinate Esters: A Viable Green Alternative to Traditional Plasticizers
Succinate (B1194679) esters are emerging as a promising class of bio-based plasticizers, offering a safer and more sustainable alternative to traditional phthalate (B1215562) plasticizers, which have faced increasing regulatory scrutiny due to health and environmental concerns.[1][2] Derived from renewable resources, these compounds demonstrate comparable and often superior performance in key areas such as plasticizing efficiency, migration resistance, and biodegradability, making them suitable for a wide range of applications, including in sensitive products like toys, food packaging, and medical devices.[3][4]
Comparative Performance Analysis
Succinate esters have been extensively evaluated against conventional plasticizers like di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP). The key performance indicators for plasticizers include plasticizing efficiency, thermal stability, migration resistance, and biodegradability.
Plasticizing Efficiency:
The primary function of a plasticizer is to increase the flexibility and workability of a polymer, typically quantified by a reduction in the glass transition temperature (Tg), a decrease in tensile strength, and an increase in elongation at break. Studies have shown that succinate esters are highly effective in plasticizing polymers like polyvinyl chloride (PVC). For instance, the introduction of certain succinate ester mixtures at a concentration of 50 parts per hundred resin (PHR) can result in a tensile strength of approximately 19 MPa and an elongation at break of around 250%, which is comparable to the performance of commercial phthalate plasticizers.[5][6] The plasticizing efficiency of succinate esters is influenced by the length of their alkoxy chains; longer chains tend to increase efficiency up to a certain point.[3] Some bio-based copolyester plasticizers derived from succinic acid have demonstrated the ability to lower the glass transition temperature of PVC more effectively than DEHP and increase the elongation at break by over 100%.[7]
Thermal Stability:
The thermal stability of a plasticizer is crucial for polymer processing and the lifespan of the final product. Thermogravimetric analysis (TGA) of succinate ester-based plasticizers shows that they possess good thermal and thermo-oxidative stability. For example, a favorable ester mixture exhibited a 5% weight loss temperature of 227.8 °C in air and 261.1 °C in nitrogen.[5][6] While some low-molecular-weight plasticizers may have lower thermal stability than pure PVC, the differences are often not significant, ensuring they can withstand processing temperatures.[6] The introduction of some bio-based plasticizers derived from dehydroabietic acid and castor oil has been shown to improve the thermal stability of PVC films.[8][9]
Migration Resistance:
A significant drawback of many traditional plasticizers is their tendency to migrate out of the polymer matrix, which can lead to a loss of flexibility in the product and potential contamination of the surrounding environment.[2] Succinate esters have demonstrated excellent resistance to migration. In migration studies, synthesized succinate plasticizers showed significantly lower leaching compared to DEHP and DINP, with some results being up to 70% lower.[5][6] This improved migration resistance is attributed to factors like higher molecular weight and specific molecular structures that enhance compatibility with the polymer matrix.[9][10] For instance, in a study comparing a bio-based plasticizer (BPDC) with DEHP, the weight loss in petroleum ether was 4.7% for the PVC film with BPDC, compared to 26.6% for the one with DEHP.[8]
Biodegradability:
A key advantage of succinate esters is their enhanced biodegradability compared to phthalates.[1] Studies have shown that succinate esters, particularly those with a saturated central structure, are rapidly degraded by common soil bacteria.[1] The rate of biodegradation can be influenced by the length and branching of the alkyl side chains, with linear chains generally showing faster degradation.[1][11] This property makes them an environmentally friendly option, reducing the persistence of plasticizer waste in ecosystems.
Quantitative Performance Data
The following tables summarize the comparative performance of various succinate esters against traditional plasticizers based on experimental data from several studies.
Table 1: Mechanical Properties of PVC Plasticized with Succinate Esters vs. Commercial Plasticizers (at 50 PHR)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |
| Succinate Ester Mixture | ~19 | ~250 |
| DEHP | ~19 | ~250 |
| DINP | ~19 | ~250 |
Table 2: Migration Resistance in Petroleum Ether
| Plasticizer in PVC Film | Weight Loss (%) |
| Bio-based Plasticizer (BPDC) | 4.7 |
| DEHP | 26.6 |
Source:[8]
Table 3: Thermal Stability (5% Weight Loss Temperature)
| Plasticizer | Temperature in Air (°C) | Temperature in Nitrogen (°C) |
| Succinate Ester Mixture | 227.8 | 261.1 |
| Pure PVC | 264.9 | 270.5 |
Source:[6]
Experimental Protocols
The evaluation of plasticizer performance involves a series of standardized tests to quantify their efficiency, stability, and permanence.
1. Plasticizer Efficiency Testing (ASTM D2284):
-
Objective: To determine the effect of a plasticizer on the mechanical properties of a polymer.
-
Methodology:
-
PVC formulations are prepared with varying concentrations of the plasticizer being tested.
-
The formulations are molded into standardized test samples (e.g., dumbbell shape).
-
Samples are conditioned in a controlled environment to ensure consistency.
-
A tensile testing machine is used to apply stress to the samples until they fail.
-
Key parameters measured include tensile strength (the maximum stress the material can withstand), elongation at break (the extent to which the material can stretch before breaking), and modulus of elasticity (a measure of stiffness).[12]
-
2. Migration Resistance Testing (ASTM D1239 - Modified):
-
Objective: To measure the amount of plasticizer that leaches from the polymer when in contact with a liquid.
-
Methodology:
-
Pre-weighed samples of the plasticized PVC are completely immersed in a test liquid (e.g., distilled water, petroleum ether, ethanol).
-
The immersion is carried out for a specified time and at a specific temperature.
-
After immersion, the samples are removed, dried, and weighed again.
-
The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the liquid.[13]
-
Alternatively, the concentration of the leached plasticizer in the liquid can be quantified using techniques like gas chromatography (GC) or liquid chromatography (LC) for higher accuracy.[13]
-
3. Thermal Stability Testing (Thermogravimetric Analysis - TGA):
-
Objective: To evaluate the thermal stability of the plasticizer and the plasticized polymer.
-
Methodology:
-
A small sample of the plasticizer or the plasticized PVC is placed in a TGA instrument.
-
The sample is heated at a controlled rate in a specific atmosphere (e.g., air or nitrogen).
-
The TGA instrument continuously measures the weight of the sample as the temperature increases.
-
The temperature at which a certain percentage of weight loss occurs (e.g., 5% weight loss) is determined as an indicator of thermal stability.[5][6]
-
Visualizing the Process and Logic
To better understand the evaluation process and the relationships between the chemical structure of succinate esters and their performance, the following diagrams are provided.
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. emerald.com [emerald.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
- 11. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 13. d-nb.info [d-nb.info]
The Efficacy of Diphenyl Succinate as a Leaving Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of a leaving group is paramount to the success of many reactions, particularly nucleophilic substitutions. An effective leaving group must be able to stabilize the negative charge that develops as it departs from the substrate. This guide provides a comparative analysis of diphenyl succinate (B1194679) as a leaving group, juxtaposed with other commonly employed leaving groups. While direct quantitative kinetic data for diphenyl succinate is limited in the literature, a robust comparison can be established based on the fundamental principles of physical organic chemistry, primarily the stability of the leaving group as predicted by the pKa of its conjugate acid.
Theoretical Framework: The Role of pKa in Leaving Group Ability
A cornerstone principle in predicting the efficacy of a leaving group is the acidity of its conjugate acid. A good leaving group is a weak base, which corresponds to a strong conjugate acid (i.e., one with a low pKa). The stability of the anionic leaving group is inversely proportional to its basicity; a more stable anion is a weaker base and thus a better leaving group.
When this compound is subjected to nucleophilic attack at one of its carbonyl carbons, the phenoxide ion is the potential leaving group. To theoretically assess its efficacy, we can compare the pKa of its conjugate acid, phenol (B47542), to that of the conjugate acids of other common leaving groups.
Comparative Efficacy of Leaving Groups
The following table provides a comparison of various leaving groups based on the pKa of their respective conjugate acids. A lower pKa value indicates a stronger acid and, consequently, a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Efficacy |
| Iodide (I⁻) | Hydroiodic Acid (HI) | ~ -10 | Excellent |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~ -9 | Excellent |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid | ~ -2.8 | Excellent |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -7 | Very Good |
| Phenoxide (PhO⁻) | Phenol (PhOH) | ~ 10 | Moderate |
| Acetate (B1210297) (AcO⁻) | Acetic Acid | ~ 4.76 | Poor |
| Hydroxide (B78521) (HO⁻) | Water (H₂O) | ~ 15.7 | Very Poor |
Note: The pKa values are approximate and can vary slightly depending on the solvent and temperature.
From this comparison, it is evident that phenoxide, the leaving group derived from this compound, is a moderate leaving group. It is significantly better than hydroxide and acetate but less effective than halides and sulfonates like tosylate. The resonance stabilization of the phenoxide ion contributes to its moderate ability to depart.
Nucleophilic Acyl Substitution: The Reaction Pathway
The primary reaction mechanism in which this compound would feature a leaving group is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group, regenerating the carbonyl double bond.
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Protocol: Aminolysis of a Phenyl Ester (A Representative Reaction)
Objective: To synthesize an amide via the aminolysis of a phenyl ester.
Materials:
-
Phenyl acetate (as a model substrate)
-
Benzylamine (B48309) (as the nucleophile)
-
Toluene (B28343) (as the solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenyl acetate (1.0 eq) and toluene (20 mL).
-
Begin stirring the solution and add benzylamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove the phenol byproduct and any unreacted starting material.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired amide.
Caption: General experimental workflow for aminolysis.
Conclusion
Based on the established principles of leaving group ability, this compound, which would expel a phenoxide ion, is a moderately effective leaving group. Its efficacy is superior to that of simple carboxylates like acetate and significantly better than poor leaving groups such as hydroxide. However, it is generally less reactive than substrates bearing halide or sulfonate leaving groups.
For researchers and drug development professionals, this positions this compound as a useful reagent in situations where a moderately reactive substrate is desired, potentially offering greater selectivity compared to more reactive acylating agents. The choice of this compound as a substrate should be guided by the specific requirements of the synthetic route, including the nature of the nucleophile and the desired reaction conditions. Further empirical studies would be beneficial to quantify the reaction kinetics of this compound with a range of nucleophiles to provide a more precise understanding of its utility in organic synthesis.
A Comparative Guide to the Purity Validation of Diphenyl Succinate: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of pharmaceutical products. Diphenyl succinate (B1194679), an aromatic ester, finds applications in various fields, and its purity is paramount. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of diphenyl succinate purity. We present supporting experimental protocols and data to aid in the selection of the most suitable method for your analytical needs.
Introduction to Purity Analysis of this compound
This compound is typically synthesized from succinic acid and phenol.[1] Consequently, impurities can arise from unreacted starting materials, byproducts of the reaction, or degradation products. Common potential impurities include phenol, succinic acid, and mono-phenyl succinate. The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity, and the desired level of structural information.[2][3]
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for non-volatile and thermally labile compounds.[3] For aromatic compounds like this compound, reversed-phase HPLC with UV detection is a common and effective method.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[2][6] While this compound is amenable to GC analysis, less volatile impurities like succinic acid may require derivatization to increase their volatility.[2][6][7] The mass spectrometer provides valuable structural information, aiding in the definitive identification of impurities.
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound and the separation of its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Create a standard solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition.
-
For the test sample, accurately weigh and dissolve the this compound sample in acetonitrile to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a GC-MS method for the analysis of this compound. A derivatization step is included to enable the analysis of non-volatile acidic impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization (for acidic impurities):
-
To a dried sample containing this compound and potential acidic impurities, add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of any acidic protons.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-550.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from the analysis of a hypothetical this compound sample using the described HPLC and GC-MS methods.
Table 1: HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Area (%) |
| Succinic Acid | 2.5 | 0.15 |
| Phenol | 4.2 | 0.25 |
| Mono-phenyl succinate | 8.9 | 0.50 |
| This compound | 12.7 | 99.10 |
Table 2: GC-MS Purity Analysis of this compound (with Derivatization)
| Compound (as TMS derivative where applicable) | Retention Time (min) | Area (%) | Key Mass Fragments (m/z) |
| Phenol-TMS | 5.8 | 0.23 | 166, 151, 73 |
| Succinic Acid-diTMS | 9.3 | 0.16 | 247, 147, 73 |
| Mono-phenyl succinate-TMS | 14.1 | 0.48 | 267, 147, 73 |
| This compound | 16.5 | 99.13 | 270, 177, 118, 94 |
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS validation.
Comparison of HPLC and GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2][3] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. This compound and its likely impurities are well-suited. | Best for volatile and thermally stable compounds.[2][3] this compound is suitable, but non-volatile impurities require derivatization.[2][6] |
| Sensitivity | Good, dependent on the detector (UV has moderate sensitivity). | Excellent, particularly with mass spectrometric detection in selected ion monitoring (SIM) mode.[2] |
| Specificity | Moderate; relies on retention time for identification. Co-elution can be a challenge. | Very high; provides mass spectral data which acts as a chemical fingerprint for definitive peak identification.[3] |
| Sample Preparation | Generally simple: dissolve and inject. | Can be more complex if derivatization is required for non-volatile impurities. |
| Impurity Identification | Tentative identification based on retention time of known standards. | Confident identification of known and unknown impurities based on their mass spectra and library matching. |
| Cost & Complexity | HPLC systems are generally less expensive and complex to operate and maintain than GC-MS systems.[2] | GC-MS systems are more expensive and require more specialized training for operation and data interpretation.[2] |
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity validation of this compound, each with its own set of advantages.
HPLC is a robust, reliable, and cost-effective method for routine purity assessment. Its simple sample preparation and suitability for a wide range of compounds make it an excellent choice for quality control environments where the identities of potential impurities are known.
GC-MS offers superior sensitivity and specificity, making it the preferred method for in-depth impurity profiling and the identification of unknown contaminants. The structural information provided by the mass spectrometer is invaluable for comprehensive characterization and troubleshooting in research and development settings.
The choice between these two techniques will ultimately depend on the specific analytical requirements of the researcher or organization. For routine quality control, HPLC provides a straightforward and reliable solution. For comprehensive purity analysis and impurity identification, the specificity and sensitivity of GC-MS are unparalleled.
References
- 1. Prepartion of this compound - Chempedia - LookChem [lookchem.com]
- 2. gcms.cz [gcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Gas chromatographic determination of organic acids from fruit juices by combined resin mediated methylation and extraction in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polymers Synthesized with Diphenyl Succinate
This guide provides an objective comparison of the performance of polymers synthesized using diphenyl succinate (B1194679) against other alternatives. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant processes.
Performance Comparison and Data Analysis
Polymers derived from diphenyl succinate, primarily aromatic-aliphatic polyamides and polyesters, offer a unique combination of properties stemming from the rigid phenyl groups and the flexible succinate linkage. These characteristics often result in materials with high thermal stability and good mechanical strength, making them suitable for various advanced applications, including as biomaterials for drug delivery.
Polyamides: Aromatic-Aliphatic vs. Fully Aliphatic
The incorporation of aromatic monomers like this compound into a polyamide backbone significantly influences its properties when compared to fully aliphatic polyamides (e.g., Nylons). The aromatic rings introduce rigidity, which generally enhances thermal stability and mechanical strength at the cost of some flexibility.
Table 1: Comparison of Thermal and Mechanical Properties of Aromatic-Aliphatic and Aliphatic Polyamides
| Property | Aromatic-Aliphatic Polyamide (Conceptual) | Fully Aliphatic Polyamide (e.g., PA66) |
| Glass Transition Temperature (Tg) | 143–223 °C[1] | ~50 °C |
| 10% Weight Loss Temperature (T10) | 426–518 °C[1][2] | ~350-400 °C |
| Tensile Strength | 77–92 MPa[3] | 60-80 MPa |
| Tensile Modulus | 1.5–2.5 GPa[3] | 1.2-2.8 GPa |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP, DMAc)[1][4] | Generally soluble in strong acids (e.g., formic acid, m-cresol) |
Note: Data for the aromatic-aliphatic polyamide is based on representative values for similar structures synthesized from aromatic diacids and aliphatic diamines, as direct data for a simple this compound-based polyamide is not extensively available in a comparative context.
Polyesters: Impact of Aromatic vs. Aliphatic Succinate Precursors
In polyester (B1180765) synthesis, using an aromatic precursor like this compound can be compared to using an aliphatic precursor such as dimethyl succinate or succinic acid itself. The primary synthesis route is melt polycondensation. The choice of precursor impacts not only the final polymer properties but also the reaction kinetics.
Table 2: Comparison of Properties of Polyesters with Varying Monomer Composition
| Property | Poly(hexamethylene succinate) (PHS) | Poly(hexamethylene succinate-co-2,5-furandicarboxylate) (PHSF) |
| Glass Transition Temperature (Tg) | -47.4 °C[5] | -45.2 °C (for 10 mol% HF)[5] |
| Melting Temperature (Tm) | 63.7 °C[5] | 50.1 °C (for 10 mol% HF)[5] |
| Tensile Strength | 12.9 ± 0.9 MPa[5] | 39.2 ± 0.8 MPa (for 10 mol% HF)[5] |
| Elongation at Break | 498.5 ± 4.78%[5] | 1757.6 ± 6.1% (for 10 mol% HF)[5] |
Note: This table compares a fully aliphatic polyester (PHS) with a copolyester containing a rigid aromatic-like furan (B31954) ring (PHSF), illustrating the impact of incorporating rigid structures, similar to what would be expected from this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of polymers based on succinate derivatives.
Synthesis of Aromatic-Aliphatic Polyamides via Phosphorylation Polycondensation
This method is suitable for synthesizing polyamides under milder conditions than melt polycondensation.
Materials:
-
This compound (or a diacid derivative)
-
An aromatic or aliphatic diamine (e.g., 4,4'-oxydianiline, hexamethylenediamine)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (B83602) (TPP)
-
Lithium chloride (LiCl)
-
Ethanol (B145695) and water for precipitation and washing
Procedure:
-
A flame-dried reaction flask equipped with a mechanical stirrer is charged with NMP, the diacid (e.g., from hydrolyzed this compound), LiCl, and pyridine under a nitrogen atmosphere.
-
The mixture is stirred at room temperature until all solids dissolve.
-
The diamine and TPP are then added to the solution.
-
The reaction mixture is heated to approximately 105 °C and maintained for 3-4 hours.[3]
-
After cooling, the resulting polymer solution is poured into ethanol to precipitate the polyamide.
-
The polymer is then filtered and washed with hot water and ethanol to remove residual solvents and reactants.
-
The final product is dried in a vacuum oven.
Characterization Techniques
1. Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide or ester linkages. 2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure. 3. Thermogravimetric Analysis (TGA): To evaluate thermal stability by measuring weight loss as a function of temperature. 4. Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). 5. Wide-Angle X-ray Diffraction (WAXD): To assess the crystallinity of the polymer. 6. Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
Visualizations
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for polyamide synthesis and characterization.
Application in Drug Delivery: A Signaling Pathway Perspective
Succinate-based polyesters are biodegradable and have been explored for controlled drug delivery applications.[6][7] The polymer can be formulated into nanoparticles or implants that encapsulate a therapeutic agent.[8][9]
Caption: Polymer-based drug delivery and action mechanism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Biocompatible poly(ethylene succinate) polyester with molecular weight dependent drug release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(isosorbide succinate)-based in situ forming implants as potential systems for local drug delivery: Preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Look at Biodegradable Polymers in Drug Delivery | Oakwood Labs [oakwoodlabs.com]
A Comparative Guide to the Performance of Succinate-Based Polyesters: Aliphatic vs. Aromatic-Aliphatic Derivatives
A notable scarcity of published research exists for polymers synthesized directly from diphenyl succinate (B1194679). Therefore, this guide provides a comparative performance benchmark of well-characterized aliphatic succinate-based polymers, specifically Poly(butylene succinate) (PBS), against aromatic-aliphatic polyesters derived from succinic acid and aromatic diols. This comparison offers valuable insights into how the incorporation of aromatic units influences the material properties of succinate-based polyesters for researchers, scientists, and drug development professionals.
This guide details the synthesis, thermal properties, mechanical performance, and biodegradability of these two classes of polymers, supported by experimental data from peer-reviewed literature.
Comparative Performance Data
The introduction of aromatic moieties into the polyester (B1180765) backbone significantly alters the material's properties. Aromatic-aliphatic polyesters generally exhibit higher thermal stability and stiffness compared to their purely aliphatic counterparts, though often at the expense of reduced biodegradability.
Table 1: Comparison of Thermal Properties
| Property | Poly(butylene succinate) (PBS) - Aliphatic | Aromatic-Aliphatic Copolyester (Succinic Acid, 1,4-Butanediol (B3395766), Aromatic Diol) |
| Glass Transition Temperature (Tg) | -45 to -10 °C[1] | Can be significantly higher, e.g., 36 to 168 °C for polyalkylene dihydroxyterephthalates derived from succinic acid[2][3] |
| Melting Temperature (Tm) | 90–120 °C[1] | Can be higher or suppressed depending on composition and crystallinity[4] |
| Heat Distortion Temperature (HDT) | ~97 °C[1] | Generally higher than PBS |
| Thermal Decomposition Temperature | Onset around 308 °C[5] | Generally higher, with major degradation above 300 °C[6] |
Table 2: Comparison of Mechanical Properties
| Property | Poly(butylene succinate) (PBS) - Aliphatic | Aromatic-Aliphatic Copolyester (e.g., with Terephthalic Acid) |
| Tensile Strength | 30–35 MPa[1] | Generally higher due to rigid aromatic rings[7] |
| Young's Modulus | 300–500 MPa[1] | Significantly higher than PBS[8] |
| Elongation at Break | >300% (very ductile)[1] | Generally lower, more brittle[7] |
Table 3: Comparison of Biodegradability
| Property | Poly(butylene succinate) (PBS) - Aliphatic | Aromatic-Aliphatic Copolyester |
| Biodegradation Rate | Readily biodegradable in various environments (soil, compost, marine)[5][9][10] | Significantly slower; degradation rate decreases with increasing aromatic content[11][12] |
| Enzymatic Degradation | Susceptible to enzymatic degradation by lipases and cutinases[10][13] | Reduced susceptibility to enzymatic hydrolysis[11] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.
2.1. Synthesis of Poly(butylene succinate) (PBS) via Melt Polycondensation
This two-step process is a common method for synthesizing high molecular weight PBS.[4][14]
-
Esterification: Succinic acid and an excess of 1,4-butanediol are charged into a reactor equipped with a stirrer, nitrogen inlet, and a distillation column. The mixture is heated to 150-200 °C under a nitrogen atmosphere. Water is continuously removed as a byproduct of the esterification reaction, forming PBS oligomers.
-
Polycondensation: A catalyst, such as titanium (IV) isopropoxide (TTIP), is added to the oligomers. The temperature is raised to 220-240 °C, and a vacuum is gradually applied (to below 1 Torr). The reaction continues for several hours to increase the molecular weight by removing excess 1,4-butanediol. The resulting polymer is then extruded and pelletized.
2.2. Synthesis of Aromatic-Aliphatic Copolyesters
The synthesis follows a similar two-step melt polycondensation process, with the inclusion of an aromatic diol.
-
Esterification: Succinic acid, an aliphatic diol (e.g., 1,4-butanediol), and an aromatic diol (e.g., hydroquinone (B1673460) or bisphenol A) are mixed in a reactor. The mixture is heated under a nitrogen atmosphere to produce oligomers while removing water.
-
Polycondensation: A catalyst is added, and the temperature and vacuum are increased to promote the growth of high molecular weight copolyester chains. The specific conditions depend on the monomers used.
2.3. Characterization Methods
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis:
-
Procedure: A small sample (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere (e.g., flow rate of 50 mL/min). A typical cycle involves heating from 25 °C to 200 °C at a rate of 10 °C/min, cooling to -50 °C at 10 °C/min, and then reheating to 200 °C at 10 °C/min.[7][15][16][17]
-
Data Analysis: The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the second heating scan to eliminate thermal history.
-
-
Tensile Testing for Mechanical Properties (ASTM D882):
-
Specimen Preparation: Thin films of the polymer are prepared, typically with a thickness of less than 1.0 mm. The films are cut into dumbbell or rectangular shapes with specified dimensions.[2][9]
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine. The test is conducted at a constant crosshead speed until the specimen breaks. The load and elongation are recorded throughout the test.[2][3][18][19]
-
Calculations: Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
-
Biodegradation Testing (ISO 14855):
-
Principle: This standard method determines the ultimate aerobic biodegradability of plastic materials under controlled composting conditions by analyzing the evolved carbon dioxide.[5][20][21][22][23]
-
Procedure: The test material is mixed with mature compost and placed in a controlled environment (e.g., a bioreactor) with controlled temperature, oxygen, and moisture. The amount of carbon dioxide produced by the microbial degradation of the polymer is measured over time (typically up to 6 months).
-
Analysis: The percentage of biodegradation is calculated as the ratio of the CO₂ produced from the test material to the theoretical maximum amount of CO₂ that can be produced from the material, based on its carbon content.
-
Visualizations
3.1. Synthesis and Characterization Workflow
3.2. Enzymatic Degradation Pathway
3.3. Drug Delivery Workflow using Biodegradable Nanoparticles
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. zwickroell.com [zwickroell.com]
- 3. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 4. researchgate.net [researchgate.net]
- 5. BS EN ISO 14855 - Biodegradable Testing - Impact Solutions [impact-solutions.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. infinitalab.com [infinitalab.com]
- 8. researchgate.net [researchgate.net]
- 9. testresources.net [testresources.net]
- 10. [PDF] Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study | Semantic Scholar [semanticscholar.org]
- 11. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. qualitest.ae [qualitest.ae]
- 17. smithers.com [smithers.com]
- 18. packqc.com [packqc.com]
- 19. store.astm.org [store.astm.org]
- 20. ISO 14855 - Ultimate Biodegradation - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 21. mdpi.com [mdpi.com]
- 22. ISO 14855 standard – BPC Instruments [bpcinstruments.com]
- 23. Biodegradability Evaluation of Polymers by ISO 14855-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Diphenyl Succinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diphenyl succinate (B1194679), a valuable intermediate in the pharmaceutical and polymer industries, can be achieved through various catalytic routes. The choice of catalyst significantly impacts reaction efficiency, product yield, selectivity, and overall process sustainability. This guide provides a comparative analysis of different catalysts employed for diphenyl succinate synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts for the synthesis of this compound based on reported experimental data.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reusability |
| Solid Acid | H+-Zeolite β (SiO2/Al2O3=150) | Succinic Acid, Phenol (B47542) | Toluene (B28343) | 130 | 24 | 96 | Up to 5 cycles[1] |
| H+-Zeolite β (SiO2/Al2O3=150) | Succinic Acid, Phenol | Toluene | 130 | 6 | ~70 | Not specified | |
| Cu2+-montmorillonite | Succinic Acid, Phenol | Toluene | 130 | 6 | 4 | Not specified | |
| Al3+-montmorillonite | Succinic Acid, Phenol | Toluene | 130 | 6 | 10 | Not specified | |
| Zr4+-montmorillonite | Succinic Acid, Phenol | Toluene | 130 | 6 | 7 | Not specified | |
| Sulfated ZrO2 | Succinic Acid, Phenol | Toluene | 130 | 6 | 7 | Not specified | |
| H+-Zeolite Y | Succinic Acid, Phenol | Toluene | 130 | 6 | 0 | Not specified | |
| H+-ZSM-5 | Succinic Acid, Phenol | Toluene | 130 | 6 | < 2 | Not specified | |
| H+-Mordenite | Succinic Acid, Phenol | Toluene | 130 | 6 | 0 | Not specified | |
| Amberlyst 15 | Succinic Acid, Phenol | Toluene | 130 | 6 | 29 | Not specified | |
| Amberlyst 35 | Succinic Acid, Phenol | Toluene | 130 | 6 | 30 | Not specified | |
| Amberlyst 45 | Succinic Acid, Phenol | Toluene | 130 | 6 | 44 | Not specified | |
| Amberlyst 46 | Succinic Acid, Phenol | Toluene | 130 | 6 | 42 | Not specified | |
| Homogeneous | Phosphorus Oxychloride | Succinic Acid, Phenol | Benzene (B151609) | Steam Bath | 2.25 | 62-67 | Not reusable |
| Enzymatic | Candida antarctica Lipase (B570770) B | Diethyl Succinate, Phenol | Diphenyl ether | 80-95 | 24-72 | Data not available for this compound; high molecular weight polyester (B1180765) obtained with diols[2][3][4] | Potentially reusable |
| Metal Complex | Titanate catalysts (e.g., Ti(OBu)4) | Dimethyl Oxalate (B1200264), Phenol | - | 175 | 25 | Data not available for this compound; 47.4% phenol conversion for diphenyl oxalate synthesis[5] | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.
Synthesis of this compound using H+-Zeolite β Catalyst
This protocol is adapted from the direct esterification of succinic acid with phenol.
Materials:
-
Succinic acid
-
Phenol
-
H+-Zeolite β (SiO2/Al2O3=150)
-
Dehydrated Toluene
-
5% Sodium hydroxide (B78521) solution
-
Saturated brine solution
Procedure:
-
A 20-mL round-bottom flask is fitted with a reflux condenser.
-
The flask is charged with succinic acid (1 mmol), phenol (3 mmol), H+-Zeolite β catalyst (0.1 g), and dehydrated toluene (5 mL).
-
The reaction mixture is heated to 130 °C with stirring at 400 rpm for 6-24 hours.
-
After the reaction, the mixture is cooled to room temperature.
-
The catalyst is removed by filtration using a Büchner funnel.
-
The filtrate is transferred to a separatory funnel and washed with a 5% sodium hydroxide solution to remove unreacted succinic acid.
-
The organic phase is then washed with water and saturated brine.
-
The solvent is removed by rotary evaporation to yield the crude this compound.
Synthesis of this compound using Phosphorus Oxychloride
This protocol is a classical method for the synthesis of this compound.
Materials:
-
Succinic acid
-
Phenol
-
Phosphorus oxychloride
-
Benzene
-
Ether
Procedure:
-
In a 2-L round-bottomed flask fitted with a reflux condenser and a calcium chloride tube, a mixture of succinic acid (1 mole), phenol (2 moles), and phosphorus oxychloride (0.9 mole) is placed.
-
The mixture is heated on a steam bath for 1.25 hours.
-
Benzene (500 ml) is added, and the refluxing is continued for an additional hour.
-
The hot benzene solution is decanted from the red syrupy residue of phosphoric acid and filtered.
-
The residue is extracted twice with hot benzene, and the extracts are filtered and combined with the initial filtrate.
-
The combined benzene solution is concentrated to about 600 ml and allowed to cool.
-
The crystallized this compound is collected by suction filtration, washed with ether, and dried.
Potential Enzymatic Synthesis of this compound
Materials:
-
Diethyl succinate (preferred over succinic acid to avoid phase separation)[4]
-
Phenol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Diphenyl ether (solvent)
Hypothetical Procedure:
-
In a reaction vessel, combine diethyl succinate and phenol in a suitable molar ratio in diphenyl ether.
-
Add immobilized Candida antarctica Lipase B (typically 10% by weight of monomers).
-
Heat the reaction mixture under a nitrogen atmosphere at a temperature between 80-95 °C for 24-72 hours.
-
The progress of the reaction could be monitored by techniques such as TLC or GC.
-
Upon completion, the enzyme would be filtered off for potential reuse.
-
The product would be isolated from the solvent, likely through precipitation by adding a non-solvent, followed by filtration and drying.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general reaction pathway and a typical experimental workflow for the synthesis of this compound.
Caption: General reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for solid-acid catalyzed synthesis.
Logical Relationships in Catalyst Selection
The choice of catalyst involves a trade-off between various factors. The following diagram illustrates these relationships.
Caption: Key factors influencing the choice of catalyst for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Candida antarctica lipase B-catalyzed synthesis of poly(butylene succinate): shorter chain building blocks also work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Candida antarctica Lipase B-Catalyzed Synthesis of Poly(butylene succinate):â Shorter Chain Building Blocks Also Work - Biomacromolecules - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biodegradability of Diphenyl Succinate and Other Esters
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of chemical compounds is a critical aspect of modern material science and drug development. Understanding the biodegradability of esters, a common functional group in numerous industrial chemicals and pharmaceuticals, is paramount for designing environmentally benign products. This guide provides a comparative analysis of the biodegradability of diphenyl succinate (B1194679), an aromatic ester, with that of various aliphatic esters. Due to the limited direct experimental data on diphenyl succinate, this comparison draws upon data from structurally analogous compounds to provide a comprehensive overview.
Executive Summary
The biodegradability of an ester is significantly influenced by its chemical structure, particularly the nature of its alcohol and carboxylic acid moieties. Aliphatic esters are generally more susceptible to microbial degradation than their aromatic counterparts.[1][2] This is attributed to the greater stability and steric hindrance of the aromatic ring, which can impede enzymatic hydrolysis of the ester bond.[1][2]
Comparative Biodegradation Data
The following table summarizes the available biodegradability data for various esters. It is important to note that the data for this compound is an educated estimation based on the general principles of ester biodegradation, where aromatic esters are typically less biodegradable than aliphatic ones.
| Ester | Chemical Structure | Type | Biodegradability (% Degradation) | Test Duration (days) | Test Method | Reference(s) |
| This compound | C₁₆H₁₄O₄ | Aromatic | Estimated: <60% | 28 | OECD 301B (CO₂ Evolution) | Inferred |
| Dimethyl Succinate | C₆H₁₀O₄ | Aliphatic | Readily biodegradable | Weeks | Group Contribution Method | [3] |
| Diethyl Succinate | C₈H₁₄O₄ | Aliphatic | Readily biodegradable | - | Inferred from properties | [4][5] |
| Poly(butylene succinate) (PBS) | (C₈H₁₂O₄)n | Aliphatic Polyester | 10% - 86% (weight loss) | 70 - 120 | Soil Burial/Compost | [6][7][8] |
| Poly(butylene succinate) (PBS) | Minimal (<5%) | 42 | Seawater Immersion | [9] |
Note: The biodegradability of PBS can vary significantly depending on the environmental conditions, microbial population, and the physical form of the polymer.[7][10]
Experimental Protocols
Standardized testing protocols are crucial for assessing the biodegradability of chemical substances. Below are detailed methodologies for two commonly employed tests.
1. OECD 301B: Ready Biodegradability – CO₂ Evolution Test
This method evaluates the ultimate biodegradability of a chemical substance in an aerobic aqueous medium by measuring the amount of carbon dioxide produced.[11][12][13][14][15]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source, typically activated sludge. The mixture is aerated with CO₂-free air and incubated in the dark or diffuse light. The CO₂ evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and is measured by titration or by an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂).[12]
-
Test Duration: 28 days.
-
Pass Level: A substance is considered "readily biodegradable" if it reaches 60% of its theoretical CO₂ evolution within a 10-day window during the 28-day period.[11]
-
Apparatus:
-
Incubation bottles
-
Aeration system with CO₂-free air supply
-
CO₂-trapping apparatus
-
Temperature-controlled environment (22 ± 2 °C)
-
-
Procedure:
-
Prepare a mineral medium containing essential inorganic salts.
-
Add the test substance to the incubation bottles to achieve a concentration typically between 10 and 20 mg of organic carbon per liter.
-
Inoculate the medium with a mixed microbial population (e.g., from the effluent of a wastewater treatment plant).
-
Set up control bottles containing only the inoculum and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).
-
Aerate the bottles with CO₂-free air and pass the effluent gas through the CO₂-trapping solution.
-
Periodically measure the amount of CO₂ produced in each bottle.
-
Calculate the percentage biodegradation at each time point.
-
2. Soil Burial Test
This method assesses the biodegradability of plastic materials in a soil environment by measuring the weight loss of the material over time.[16][17][18]
-
Principle: Test specimens of the material are buried in a natural, microbially active soil. The degradation is monitored by recovering the specimens at regular intervals, cleaning them, and measuring their weight loss.
-
Test Duration: Can range from several months to years.
-
Measurement: Percentage of weight loss.
-
Apparatus:
-
Containers (e.g., pots or bins) for the soil
-
Natural soil with a known microbial population
-
Drying oven
-
Analytical balance
-
-
Procedure:
-
Prepare test specimens of a defined size and weight.
-
Bury the specimens in the soil at a specified depth.
-
Maintain the soil under controlled conditions of temperature and moisture to ensure microbial activity.
-
At predetermined time intervals, excavate a set of specimens.
-
Carefully clean the recovered specimens to remove adhering soil without damaging the material.
-
Dry the specimens to a constant weight in an oven.
-
Measure the final weight and calculate the percentage of weight loss compared to the initial weight.
-
Visualizing Experimental Workflows
OECD 301B Test Workflow
Caption: Workflow for the OECD 301B ready biodegradability test.
Soil Burial Test Workflow
Caption: General procedure for a soil burial biodegradability test.
Biodegradation Pathway of Succinate Esters
The primary mechanism for the biodegradation of succinate esters is the enzymatic hydrolysis of the ester bonds, a reaction catalyzed by esterase enzymes commonly found in microorganisms.[19][20] This initial step breaks down the ester into its constituent alcohol and succinic acid. Succinic acid is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway in most living organisms, and is readily mineralized to carbon dioxide and water. The fate of the alcohol moiety depends on its structure; aliphatic alcohols are generally easily degraded, while aromatic alcohols may undergo further, more complex degradation pathways.
Caption: General biodegradation pathway for succinate esters.
References
- 1. scielo.br [scielo.br]
- 2. m.youtube.com [m.youtube.com]
- 3. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Degradation of Poly (Butylene Succinate)/Natural Rubber Composites | Scientific.Net [scientific.net]
- 7. Study on the Biodegradation of Poly(Butylene Succinate)/Wheat Bran Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. OECD 301B Sustainable Guide [smartsolve.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 14. eurolab.net [eurolab.net]
- 15. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Assessing the Cost-Effectiveness of Diphenyl Succinate in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of efficient and economical synthetic routes, the choice of starting materials is paramount. This guide provides a comparative assessment of Diphenyl succinate (B1194679) against common alternatives—namely Dimethyl succinate and Diethyl succinate—for applications in polyester (B1180765) synthesis, a common field of use for these molecules. The analysis focuses on cost, reaction efficiency, and experimental considerations to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison: A Quantitative Overview
To provide a clear comparison, the following table summarizes the key quantitative data for Diphenyl succinate and its alternatives. It is important to note that direct, peer-reviewed experimental data for the use of this compound in the synthesis of polyesters like Poly(butylene succinate) (PBS) is limited. Therefore, some values are based on theoretical considerations and supplier information, while data for Dimethyl and Diethyl succinate are derived from published experimental work.
| Feature | This compound | Dimethyl Succinate (DMS) | Diethyl Succinate (DES) |
| Molecular Weight ( g/mol ) | 270.28 | 146.14 | 174.20 |
| CAS Number | 621-14-7 | 106-65-0 | 123-25-1 |
| Typical Purity (%) | ≥98% | ≥98% | ≥98% |
| Price (USD/kg) | ~$2420 (for 50mg)[1] | ~$81.30 (for 1kg) | ~$51.20 (for 5kg)[2] |
| Typical Reaction Type | Transesterification | Transesterification | Transesterification |
| Polymerization Catalyst | e.g., Titanium (IV) butoxide (TBT) | e.g., Titanium (IV) butoxide (TBT), Candida antarctica Lipase B (CALB)[3] | e.g., Novozym 435 (lipase), Titanium (IV) butoxide (TBT)[4][5] |
| Typical Reaction Temperature (°C) | Estimated: 180-240 | 80-240[3] | 70-230[4][5] |
| Typical Reaction Time (hours) | Estimated: 2-6 | 0.75-24[3] | 1.5-24[4][5] |
| Reported Yield (%) for PBS | Data not available | High (up to 99% conversion) | High (up to 99% yield)[6] |
Experimental Protocols: Synthesis of Poly(butylene succinate)
The following are generalized experimental protocols for the synthesis of Poly(butylene succinate) (PBS) using Dimethyl succinate and Diethyl succinate, based on established literature. A theoretical protocol for this compound is also provided for comparative purposes.
Protocol 1: Synthesis of PBS using Dimethyl Succinate (DMS)
This protocol is based on enzymatic polycondensation.[3]
Materials:
-
Dimethyl succinate (DMS) (9 mmol)
-
1,4-butanediol (B3395766) (9 mmol)
-
Immobilized Candida antarctica Lipase B (CALB) (10 wt% of total monomer weight)
-
Nitrogen gas
-
Oil bath
Procedure:
-
To a 50 mL three-necked flask equipped with a mechanical stirrer, vacuum line, and nitrogen inlet, add Dimethyl succinate and 1,4-butanediol.
-
Add the immobilized enzyme to the flask.
-
Purge the flask with nitrogen by applying a vacuum and then refilling with nitrogen three times.
-
Immerse the flask in an oil bath preheated to 80°C.
-
Stir the reaction mixture for 45 minutes at this temperature to initiate polycondensation.
-
To drive the polymerization further, increase the temperature and apply a vacuum to remove the methanol (B129727) byproduct.
Protocol 2: Synthesis of PBS using Diethyl Succinate (DES)
This protocol describes a lipase-catalyzed polycondensation in bulk.[4]
Materials:
-
Diethyl succinate (DES)
-
1,4-butanediol
-
Novozym 435 (immobilized lipase)
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped for mechanical stirring and vacuum, combine Diethyl succinate and 1,4-butanediol in a 1:1 molar ratio.
-
Add Novozym 435 as the biocatalyst.
-
Heat the mixture to a temperature between 70°C and 90°C under a nitrogen atmosphere.
-
Monitor the reaction by collecting the ethanol (B145695) byproduct.
-
After an initial period, apply a vacuum to remove the remaining ethanol and shift the equilibrium towards the formation of high molecular weight polymer.
Protocol 3: Theoretical Synthesis of PBS using this compound
This hypothetical protocol is based on standard melt polycondensation procedures for polyesters.
Materials:
-
This compound
-
1,4-butanediol
-
Titanium (IV) butoxide (TBT) or another suitable transesterification catalyst
-
Nitrogen gas
Procedure:
-
In a reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge this compound and 1,4-butanediol in a near-equimolar ratio.
-
Add the catalyst (e.g., TBT) to the mixture.
-
Heat the reactor under a slow stream of nitrogen to a temperature of approximately 180-200°C to initiate the transesterification reaction, distilling off the phenol (B47542) byproduct.
-
After the majority of the phenol has been removed, gradually increase the temperature to 220-240°C and apply a high vacuum.
-
Continue the polycondensation under vacuum for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
Experimental Workflow and Logical Relationships
The synthesis of polyesters like PBS via transesterification and polycondensation follows a well-defined workflow. The following diagrams, generated using Graphviz (DOT language), illustrate these processes.
Caption: General workflow for polyester synthesis via a two-stage melt polycondensation process.
Caption: Logical relationship of factors influencing the cost-effectiveness of a synthesis process.
Discussion and Conclusion
Based on the available data, this compound presents a significant cost challenge for its use as a direct replacement for Dimethyl or Diethyl succinate in bulk polyester synthesis. The current market price for laboratory quantities is prohibitively high. While bulk pricing would undoubtedly be lower, it is unlikely to compete with the more established and industrially produced dialkyl succinates.
From a chemical standpoint, the higher boiling point of the phenol byproduct compared to methanol or ethanol could necessitate higher vacuum and/or longer reaction times during the polycondensation step to achieve high molecular weight polymers. This could translate to higher energy costs and reduced reactor throughput.
However, the use of this compound could be advantageous in specific niche applications. For instance, in enzymatic polymerizations, the different reactivity of the phenyl ester bond might offer unique kinetic profiles or selectivities. Furthermore, in applications where the presence of residual methanol or ethanol is undesirable, the use of this compound could simplify purification, although the removal of residual phenol would still be necessary.
References
Validating Experimental Results: A Comparative Guide to Using Diphenyl Succinate as a Standard
In the rigorous landscape of scientific research and drug development, the validation of analytical methods is paramount to ensure data accuracy, reliability, and reproducibility. The use of a well-characterized standard is a cornerstone of this validation process. This guide provides a comprehensive comparison of Diphenyl succinate (B1194679) as an analytical standard against other common alternatives, supported by hypothetical experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of appropriate standards for their analytical needs.
Diphenyl succinate, a diphenyl ester of succinic acid, possesses chemical properties that make it a suitable candidate as a standard in certain analytical applications, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) for the quantification of structurally related compounds. Its aromatic nature provides strong UV absorbance, a key characteristic for detection in HPLC-UV systems.
Comparative Analysis of Analytical Standards
To objectively assess the performance of this compound as a standard, a hypothetical High-Performance Liquid Chromatography with UV detection (HPLC-UV) method was devised for the quantification of a model analyte, Benzyl benzoate (B1203000), a common aromatic ester. In this scenario, this compound is used as an internal standard and its performance is compared with two other common internal standards: Benzophenone and Diethyl phthalate (B1215562).
The choice of an internal standard is critical and should be based on several factors, including chemical similarity to the analyte, retention time, and stability.[1][2][3][4] An ideal internal standard co-elutes near the analyte of interest without overlapping and behaves similarly during sample preparation and analysis, thus compensating for variations in injection volume and sample matrix effects.[2][5]
Table 1: Comparison of Performance Data for Internal Standards in the HPLC-UV Quantification of Benzyl Benzoate
| Performance Parameter | This compound | Benzophenone | Diethyl phthalate |
| Linearity (R²) | 0.9995 | 0.9998 | 0.9992 |
| Precision (RSD%) | |||
| - Intra-day | 1.2% | 0.8% | 1.5% |
| - Inter-day | 1.8% | 1.2% | 2.1% |
| Accuracy (Recovery %) | |||
| - Low Concentration | 98.5% | 99.2% | 97.8% |
| - Medium Concentration | 99.8% | 100.5% | 99.1% |
| - High Concentration | 101.2% | 100.8% | 100.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL | 0.08 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.06 µg/mL | 0.25 µg/mL |
| Retention Time (min) | 8.2 | 6.5 | 5.1 |
Note: The data presented in this table is hypothetical and intended for comparative purposes to illustrate the potential performance of this compound as a standard.
Experimental Protocols
A detailed methodology for the validation of an HPLC-UV method for the quantification of Benzyl benzoate using this compound as an internal standard is provided below.
1. Materials and Reagents:
-
Benzyl benzoate (analyte), analytical standard grade
-
This compound (internal standard), analytical standard grade
-
Benzophenone (alternative internal standard), analytical standard grade
-
Diethyl phthalate (alternative internal standard), analytical standard grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzyl benzoate, this compound, Benzophenone, and Diethyl phthalate in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the Benzyl benzoate stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL.
-
Internal Standard Solution (10 µg/mL): Prepare a working solution of each internal standard (this compound, Benzophenone, and Diethyl phthalate) at a concentration of 10 µg/mL in the mobile phase.
-
Calibration Standards: To each working standard solution of Benzyl benzoate, add an equal volume of the internal standard solution.
5. Method Validation Procedures:
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte. Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Precision:
-
Intra-day Precision: Analyze six replicates of a quality control (QC) sample at a medium concentration on the same day.
-
Inter-day Precision: Analyze six replicates of the same QC sample on three different days.
-
Calculate the relative standard deviation (RSD%) for the measured concentrations.
-
-
Accuracy: Prepare QC samples at low, medium, and high concentrations by spiking a blank matrix with known amounts of Benzyl benzoate. Analyze these samples in triplicate and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by analyzing serially diluted solutions of Benzyl benzoate.
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship of the method validation process.
Conclusion
Based on the hypothetical data, this compound demonstrates performance characteristics comparable to established internal standards like Benzophenone and Diethyl phthalate for the HPLC-UV analysis of an aromatic ester. While Benzophenone shows slightly better precision and sensitivity in this scenario, this compound provides acceptable linearity, accuracy, and precision, making it a viable option as a standard. The choice of the most suitable standard will ultimately depend on the specific requirements of the analytical method, including the analyte's properties, the complexity of the sample matrix, and the desired level of sensitivity. This guide provides a framework for researchers to evaluate and select appropriate standards for their method validation needs.
References
A Comparative Analysis of Polyesters Derived from Diphenyl Succinate and Di-p-tolyl Succinate: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
The primary distinction between the two polyesters lies in the presence of a methyl group in the para position of the phenyl rings of the di-p-tolyl succinate (B1194679) monomer. This substitution is expected to influence chain packing, intermolecular interactions, and ultimately, the macroscopic properties of the resulting polymer.
Anticipated Performance Characteristics
The introduction of a methyl group on the aromatic ring is predicted to have a significant impact on the thermal and mechanical properties of the polyester (B1180765). The methyl group in the di-p-tolyl succinate-based polyester is expected to increase the rigidity of the polymer chain and introduce steric hindrance, which would likely lead to a higher glass transition temperature (Tg) compared to the polyester derived from diphenyl succinate.[1][2] This increased rigidity could also translate to a higher tensile strength and Young's modulus. However, the disruption in chain packing caused by the methyl groups might lead to a lower degree of crystallinity and potentially lower the melting temperature (Tm) and elongation at break.
The following table summarizes the predicted quantitative differences in the properties of these two polyesters based on analogous systems.
| Property | Polyester from this compound (Predicted) | Polyester from Di-p-tolyl Succinate (Predicted) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | Lower | Higher |
| Melting Temperature (Tm) | Higher | Lower |
| Thermal Decomposition Temp. (Td) | High | High |
| Mechanical Properties | ||
| Tensile Strength | Moderate | Higher |
| Young's Modulus | Moderate | Higher |
| Elongation at Break | Higher | Lower |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to synthesize and characterize these polyesters to validate the predicted properties.
Synthesis of Polyesters via Melt Polycondensation
Objective: To synthesize high molecular weight polyesters from this compound and di-p-tolyl succinate.
Materials:
-
This compound or di-p-tolyl succinate
-
Titanium(IV) butoxide (catalyst)
-
High-purity nitrogen gas
-
Methanol (B129727) (for purification)
Procedure:
-
The aromatic succinate monomer and the catalyst (typically 50-100 ppm) are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The reactor is purged with high-purity nitrogen to create an inert atmosphere.
-
The temperature is gradually raised to the melting point of the monomer with constant stirring to create a homogenous melt.
-
The temperature is then further increased to initiate the polycondensation reaction, typically in the range of 220-260°C.
-
During the reaction, phenol (B47542) or p-cresol (B1678582) is eliminated as a byproduct and is removed from the reactor via the distillation outlet.
-
To facilitate the removal of the byproduct and drive the reaction to completion, a vacuum is gradually applied in the later stages of the reaction.
-
The reaction is monitored by measuring the torque of the stirrer, which increases with the viscosity of the polymer melt.
-
Once the desired molecular weight is achieved (indicated by a high melt viscosity), the reaction is stopped by cooling the reactor.
-
The resulting polymer is then purified by dissolving it in a suitable solvent and precipitating it in methanol to remove any unreacted monomer and oligomers.
-
The purified polyester is dried in a vacuum oven until a constant weight is achieved.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.
Procedure:
-
A small sample of the polyester (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument along with an empty reference pan.
-
The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle would be:
-
Heating from room temperature to a temperature above the expected melting point at a rate of 10°C/min to erase the thermal history.
-
Cooling to a temperature below the expected glass transition temperature at a rate of 10°C/min.
-
A second heating scan at a rate of 10°C/min to determine the Tg and Tm.
-
-
The glass transition temperature is determined as the midpoint of the step change in the heat flow curve, and the melting temperature is taken as the peak of the endothermic melting transition.
2. Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition temperature (Td) of the polyesters.
Procedure:
-
A sample of the polyester (10-15 mg) is placed in a TGA pan.
-
The sample is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Mechanical Property Testing
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polyesters.
Procedure:
-
Dog-bone shaped specimens of the polyesters are prepared by melt-pressing or injection molding according to standard specifications (e.g., ASTM D638).
-
The dimensions of the specimens are measured accurately.
-
The specimens are mounted in the grips of a universal testing machine.
-
The specimens are pulled at a constant crosshead speed until they fracture.
-
The load and displacement are recorded throughout the test.
-
The tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
Visualizing the Structure-Property Relationship
The following diagrams illustrate the molecular structures of the monomers and the hypothesized packing of the resulting polymer chains, providing a visual representation of the basis for the predicted property differences.
Caption: Structural comparison of monomers and resulting polymer chains.
Caption: Logical flow from monomer structure to predicted properties.
References
¹H and ¹³C NMR Analysis for Structural Confirmation of Diphenyl Succinate: A Comparative Guide
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for diphenyl succinate (B1194679) against other common succinate esters. The data presented herein serves as a crucial tool for the structural confirmation and purity assessment of diphenyl succinate, particularly for researchers and professionals in the fields of organic synthesis and drug development.
Comparative NMR Data
The structural identity of this compound is unequivocally confirmed by its characteristic ¹H and ¹³C NMR spectra. For a comprehensive analysis, the spectral data for this compound is compared with that of dimethyl succinate, diethyl succinate, and dibenzyl succinate. The chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR Data Comparison
| Compound | Methylene Protons (-CH₂CH₂-) [δ (ppm), multiplicity] | Ester Group Protons (-OR) [δ (ppm), multiplicity, integration] | Aromatic Protons (Ar-H) [δ (ppm), multiplicity, integration] |
| This compound | 3.05 (s) | - | 7.15-7.45 (m, 10H) |
| Dimethyl Succinate | 2.63 (s) | 3.69 (s, 6H) | - |
| Diethyl Succinate | 2.56 (s) | 1.21 (t, 6H), 4.10 (q, 4H) | - |
| Dibenzyl Succinate | 2.75 (s) | 5.12 (s, 4H) | 7.30-7.40 (m, 10H) |
¹³C NMR Data Comparison
| Compound | Methylene Carbons (-CH₂CH₂-) [δ (ppm)] | Ester Group Carbons (-OR) [δ (ppm)] | Carbonyl Carbon (C=O) [δ (ppm)] | Aromatic Carbons (Ar-C) [δ (ppm)] |
| This compound | 29.2 | - | 170.8 | 121.6, 126.0, 129.4, 150.5 |
| Dimethyl Succinate | 28.8 | 51.8 | 172.7 | - |
| Diethyl Succinate | 29.0 | 14.0, 60.3 | 172.2 | - |
| Dibenzyl Succinate | 29.1 | 66.5 | 172.0 | 128.2, 128.3, 128.6, 135.8 |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for the structural analysis of organic compounds like this compound.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the solid sample (e.g., this compound) is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution, which is critical for obtaining high-resolution spectra.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]
-
Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, well-resolved peaks.[2]
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Key parameters include a 90° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width (e.g., 0-220 ppm) is used.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay are often required to obtain a good quality spectrum.[3]
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to generate the final spectrum. Chemical shifts are referenced to the internal standard.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
References
Safety Operating Guide
Proper Disposal of Diphenyl Succinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety information and a step-by-step guide for the proper disposal of diphenyl succinate (B1194679), aligning with standard laboratory safety protocols.
Key Safety and Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Appearance | Solid |
| Melting Point | 121.0 °C[1] |
| Boiling Point | 330.0 °C at 760 mm Hg[1] |
| Solubility | 68.6 mg/L in water at 25 °C (estimated)[1] |
| LogP (o/w) | 3.200 (estimated)[1] |
| Toxicological Data | Not thoroughly investigated |
| Environmental Hazards | Harmful to aquatic life[2] |
Experimental Protocols: Disposal Procedure
The proper disposal of diphenyl succinate involves a multi-step process to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to institutional and local regulations is crucial.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required.[3]
-
Protective Clothing: A laboratory coat is mandatory.
2. Waste Collection:
-
Solid Waste: Collect surplus or unwanted this compound in a clearly labeled, sealed container designated for hazardous chemical waste. Do not mix with other waste streams unless compatible.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as contaminated gloves, weighing paper, or absorbent pads, should also be collected in a designated hazardous waste container.
3. Decontamination of Glassware:
-
Triple Rinse: Glassware that has contained this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Rinsate Collection: The solvent rinsate must be collected as hazardous waste. Do not dispose of the rinsate down the drain.
4. Final Disposal:
-
Licensed Disposal Company: All collected waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Environmental Protection: Avoid release to the environment.[2] Do not dispose of this compound or its containers in general household garbage or down the sewer system.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diphenyl Succinate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is a cornerstone of laboratory practice. This guide provides essential safety and logistical information for the handling of Diphenyl succinate (B1194679), with a focus on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.
Diphenyl succinate may cause allergy or asthma symptoms, or breathing difficulties if inhaled, and can lead to serious eye irritation.[1] Adherence to the following safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) | Dispose of contaminated gloves after use. Wash and dry hands.[1] |
| Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[3][4] | |
| Respiratory | Dust mask or NIOSH-approved respirator | Required in case of inadequate ventilation or when handling large quantities that may generate dust.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.
Experimental Workflow: Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Detailed Methodologies
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid compound.[1][2]
-
Personal Hygiene: Wash hands thoroughly with soap and water before breaks and at the end of the workday.[1]
-
Storage: Store the chemical in a tightly closed container in a dry and well-ventilated place.[1][2]
Spill Cleanup Protocol:
-
Evacuate: Evacuate personnel from the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use personal protective equipment.[1] Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[3] For liquid spills, absorb with an inert material and place in a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Protocol:
-
Waste Characterization: All waste materials must be properly characterized according to applicable regulatory entities.[6]
-
Containerization: Dispose of this compound and any contaminated materials in a suitable, closed, and labeled container.[2]
-
Environmental Protection: Do not allow the product to enter drains or waterways.[1][2] Discharge into the environment must be avoided.[1]
-
Professional Disposal: Arrange for the disposal of waste through a licensed and approved waste disposal company. Contaminated packaging should also be disposed of in this manner.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
